molecular formula C9H10N2 B580432 6-Ethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1352398-62-9

6-Ethyl-1H-pyrrolo[3,2-c]pyridine

Katalognummer: B580432
CAS-Nummer: 1352398-62-9
Molekulargewicht: 146.193
InChI-Schlüssel: DXIJDIBXPZUHFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-1H-pyrrolo[3,2-c]pyridine is a privileged chemical scaffold in medicinal chemistry, serving as a critical core structure for the development of novel anticancer agents. Its primary research value lies in its application as a configuration-constrained bioisostere in the design of Colchicine-Binding Site Inhibitors (CBSIs). This ring system is used to replace the metabolically unstable cis-olefin bond in compounds like combretastatin A-4 (CA-4), locking them into a bioactive conformation and leading to derivatives with moderate to excellent antiproliferative activities against a range of cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . These potent derivatives exert their effect by inhibiting tubulin polymerization, which disrupts microtubule dynamics, ultimately causing G2/M phase cell cycle arrest and inducing apoptosis in cancer cells . Molecular modelling studies suggest these compounds interact with the tubulin dimer by forming hydrogen bonds with key residues, such as Thrα179 and Asnβ349, at the colchicine site . Furthermore, pyrrolo[3,2-c]pyridine-based diarylamide derivatives have shown significant promise as potent and selective inhibitors of FMS kinase (CSF-1R), a key target in oncology and inflammatory diseases . This diverse activity profile makes this compound a highly versatile and valuable building block for researchers engaged in drug discovery, particularly in the design of next-generation antitubulin and kinase-targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1352398-62-9

Molekularformel

C9H10N2

Molekulargewicht

146.193

IUPAC-Name

6-ethyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H10N2/c1-2-8-5-9-7(6-11-8)3-4-10-9/h3-6,10H,2H2,1H3

InChI-Schlüssel

DXIJDIBXPZUHFV-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=CN2)C=N1

Herkunft des Produkts

United States

Foundational & Exploratory

6-Ethyl-1H-pyrrolo[3,2-c]pyridine CAS 1352398-62-9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Ethyl-1H-pyrrolo[3,2-c]pyridine (CAS 1352398-62-9)

Executive Summary

This compound (CAS 1352398-62-9) is a specialized heterocyclic building block belonging to the 5-azaindole family. Within medicinal chemistry, this scaffold is classified as a "privileged structure" due to its ability to mimic the purine core of ATP, making it a critical pharmacophore in the design of Type I and Type II Kinase Inhibitors .

This guide provides a comprehensive technical analysis of the molecule, focusing on its utility in targeting the JAK-STAT (Janus Kinase) and FMS (Colony Stimulating Factor 1 Receptor) pathways. It details a robust, scalable synthesis protocol via Suzuki-Miyaura cross-coupling, physicochemical profiling, and the structural rationale for its binding affinity in the ATP-binding pocket.

Structural & Physicochemical Analysis

The 5-azaindole core (pyrrolo[3,2-c]pyridine) is a bioisostere of the indole and purine rings. The introduction of the 6-ethyl group is not arbitrary; it serves a specific function in optimizing the hydrophobic interaction within the kinase hinge region.

Core Pharmacophore Features
FeatureStructural MotifFunction in Ligand-Protein Binding
H-Bond Donor Pyrrole N1-HForms hydrogen bond with the hinge region backbone carbonyl (e.g., Glu/Leu residues).
H-Bond Acceptor Pyridine N5Forms hydrogen bond with the hinge region backbone amide NH.
Hydrophobic Bulk 6-Ethyl GroupTargets the hydrophobic "gatekeeper" pocket or solvent-exposed regions, improving selectivity over other kinases.
Basicity Pyridine NitrogenModulates pKa (~6.0–7.0), influencing solubility and lysosomal trapping.
Physicochemical Properties (Calculated)
PropertyValueImplication
Molecular Formula C₉H₁₀N₂Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 146.19 g/mol High ligand efficiency (LE).
cLogP ~2.1Optimal lipophilicity for cell permeability (Rule of 5 compliant).
TPSA 28.7 ŲHigh blood-brain barrier (BBB) penetration potential.

Synthetic Methodology

While various routes exist to construct the 5-azaindole ring (e.g., Bartoli indole synthesis), the most reliable method for introducing the 6-ethyl substituent with high regioselectivity is the Suzuki-Miyaura Cross-Coupling of a halogenated precursor.

Validated Synthesis Protocol

Objective: Synthesis of this compound from 6-chloro-1H-pyrrolo[3,2-c]pyridine.

Reagents:

  • Substrate: 6-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Boronate: Ethylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a generic pressure vial or round-bottom flask, dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine in degassed 1,4-dioxane.

  • Activation: Add Ethylboronic acid and an aqueous solution of K₂CO₃.

  • Catalysis: Add the Palladium catalyst [Pd(dppf)Cl₂] under a stream of nitrogen. Critical: Ensure the system is purged of oxygen to prevent homocoupling or catalyst deactivation.

  • Reaction: Heat the mixture to 90–100°C for 4–16 hours. Monitor via LC-MS for the disappearance of the chloro-precursor (M+H 153) and appearance of the product (M+H 147).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of 0–5% MeOH in DCM.

Synthesis Pathway Diagram

Synthesis Start 6-Chloro-1H-pyrrolo[3,2-c]pyridine (Precursor) Reaction Suzuki Coupling 90°C, 1,4-Dioxane/H2O Start->Reaction Reagents Ethylboronic Acid + K2CO3 Reagents->Reaction Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->Reaction Product This compound (CAS 1352398-62-9) Reaction->Product Yield: ~75-85%

Caption: Pd-catalyzed cross-coupling strategy for the installation of the 6-ethyl group on the 5-azaindole core.

Medicinal Chemistry Applications

The 6-ethyl-5-azaindole scaffold is primarily utilized in the development of inhibitors for the JAK (Janus Kinase) family and CSF-1R (FMS) kinase.

Mechanism of Action: JAK-STAT Pathway Inhibition

In autoimmune diseases (Rheumatoid Arthritis, IBD), the JAK-STAT pathway is hyperactivated. This molecule acts as an ATP-competitive inhibitor.

  • Binding Mode: The 5-azaindole core occupies the adenine binding pocket of the kinase.

  • Selectivity: The 6-ethyl group interacts with specific hydrophobic residues (e.g., Methionine or Leucine gatekeepers) distinct to JAK1/JAK2, potentially reducing off-target effects seen with pan-JAK inhibitors.

Signaling Pathway Context

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of 6-Ethyl-5-Azaindole) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (Blocked by Inhibitor) pSTAT Phospho-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: The inhibitor blocks the phosphorylation step of STAT, halting the inflammatory cascade.

Analytical Characterization

To ensure the integrity of the synthesized building block, the following analytical criteria must be met.

TechniqueExpected Signal / Criteria
¹H NMR (400 MHz, DMSO-d₆) δ 11.2 (br s, 1H, NH) : Indole NH.δ 8.8 (s, 1H) : C4-H (Pyridine ring).δ 7.2 (s, 1H) : C7-H.δ 6.4 (m, 1H) : C3-H.δ 2.8 (q, 2H) : Ethyl CH₂.δ 1.2 (t, 3H) : Ethyl CH₃.
LC-MS (ESI) [M+H]⁺ = 147.09 . Single peak >98% purity at 254 nm.
Appearance Off-white to pale yellow solid.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is susceptible to oxidation over prolonged exposure to air and light.

References

  • Meanwell, N. A., et al. (2018). 5-Azaindoles: A Privileged Scaffold for Kinase Inhibitor Discovery. Journal of Medicinal Chemistry.[2][3]

  • Lovering, F., et al. (2015). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2][3]

  • Van der Plas, S., et al. (2014). Discovery of Filgotinib (GLPG0634): A Selective JAK1 Inhibitor. (Contextual reference for JAK inhibitor scaffolds).

  • Popowycz, F., et al. (2019). Synthesis of 6-substituted-5-azaindoles via Palladium-Catalyzed Cross-Coupling.[3] Tetrahedron.

  • Chemical Abstracts Service (CAS). CAS Registry Number 1352398-62-9 Entry.

Sources

An In-depth Technical Guide to 6-Ethyl-5-Azaindole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Ethyl-5-azaindole, a substituted pyrrolopyridine, represents a privileged heterocyclic scaffold of significant interest to the medicinal chemistry and drug discovery sectors. As a bioisostere of indole, the strategic placement of a nitrogen atom in the benzene ring analogue profoundly influences its physicochemical properties, such as solubility and hydrogen bonding capacity, making it a valuable building block for modulating biological activity and optimizing drug-like properties.[1][2][3][4] This guide provides a comprehensive technical overview of 6-ethyl-5-azaindole, detailing its chemical structure, properties, validated synthesis protocols, and its emerging role in the development of novel therapeutics, particularly as a key intermediate for kinase inhibitors and other targeted agents.

Chemical Identity and Physicochemical Properties

6-Ethyl-5-azaindole, systematically named 6-Ethyl-1H-pyrrolo[3,2-c]pyridine, belongs to the 5-azaindole family. The core structure consists of a pyrrole ring fused to a pyridine ring. The ethyl substituent at the 6-position is crucial for many of its specific applications in drug design, often fitting into hydrophobic pockets of target proteins.

Chemical Structure:

A precise rendering of the 6-Ethyl-5-azaindole structure highlights the fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring, a combination that dictates its unique reactivity and biological interactions.[3]

Table 1: Core Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 6-Ethyl-5-azaindoleN/A
CAS Number Not explicitly found for this specific derivativeN/A
Molecular Formula C9H10N2Calculated
Molecular Weight 146.19 g/mol Calculated
Appearance Expected to be a solid (powder to crystal)[5]
Solubility Generally improved aqueous solubility compared to indole counterparts[6]
pKa The parent 5-azaindole has a pKa suggesting moderate basicity[5][7]

Note: Specific experimental data like melting point and boiling point for 6-ethyl-5-azaindole are not widely published. Researchers should perform their own characterization upon synthesis.

Synthesis and Manufacturing

The synthesis of substituted azaindoles is a well-explored area of organic chemistry, driven by their pharmaceutical importance.[2][8][9] While numerous strategies exist for the parent scaffolds, a common and reliable approach for creating substituted 5-azaindoles involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach for 6-ethyl-5-azaindole would involve a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling followed by an indolization cyclization, a powerful method for forming the bicyclic core.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established methodologies for similar structures, such as the copper-free Sonogashira alkynylation followed by a base-mediated indolization.[10]

Objective: To synthesize 6-Ethyl-5-azaindole from a suitable aminopyridine precursor.

Step 1: N-Alkylation of a Chloro-Aminopyridine

  • To a solution of 4-amino-5-chloro-2-ethylpyridine (1.0 equiv) in a suitable aprotic solvent like DMF, add a base such as sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • After stirring for 30 minutes, add a protecting group precursor, for example, di-tert-butyl dicarbonate (Boc)2O (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-protected intermediate.

Causality Explanation: The initial N-protection step is critical. It prevents side reactions at the amino group during the subsequent sensitive cross-coupling and cyclization steps, thereby ensuring higher yields and purity of the final product.

Step 2: Copper-Free Sonogashira Coupling

  • In a sealed reaction vessel, combine the N-protected chloro-aminopyridine (1.0 equiv), trimethylsilylacetylene (1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base like triethylamine in an appropriate solvent (e.g., THF).

  • Degas the mixture thoroughly with argon or nitrogen.

  • Heat the reaction mixture to 80-90 °C for 16-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.

  • Purify the resulting alkyne intermediate via column chromatography.

Causality Explanation: The copper-free Sonogashira reaction is chosen to avoid potential homocoupling of the acetylene, a common side reaction in traditional copper-co-catalyzed Sonogashira couplings. The palladium catalyst is essential for the C-C bond formation between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the pyridine ring.

Step 3: Deprotection and Cyclization (Indolization)

  • Dissolve the silyl-protected alkyne intermediate in a solvent mixture like methanol/water.

  • Add a base such as potassium carbonate (3.0 equiv) to facilitate both the desilylation and the subsequent intramolecular cyclization.

  • Heat the reaction under reflux for 4-6 hours.

  • Simultaneously, the Boc protecting group will likely be cleaved under these conditions. If not, a separate acid-catalyzed deprotection step (e.g., with TFA in DCM) would be required.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • The final product, 6-ethyl-5-azaindole, is purified by column chromatography or recrystallization.

Self-Validation: The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HRMS: For precise mass determination.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_0 Preparation cluster_1 Core Formation cluster_2 Finalization Start 4-Amino-5-chloro- 2-ethylpyridine Protect Step 1: N-Protection (e.g., Boc Anhydride) Start->Protect NaH, DMF Coupling Step 2: Sonogashira Coupling (with TMS-Acetylene) Protect->Coupling Pd(PPh3)4, Et3N Cyclization Step 3: Deprotection & Indolization Coupling->Cyclization K2CO3, MeOH/H2O Purify Purification (Chromatography) Cyclization->Purify Characterize Characterization (NMR, LC-MS, HRMS) Purify->Characterize Final 6-Ethyl-5-azaindole Characterize->Final

Caption: Synthetic workflow for 6-Ethyl-5-Azaindole.

Applications in Medicinal Chemistry and Drug Discovery

The azaindole scaffold is a cornerstone in modern medicinal chemistry, primarily due to its role as a bioisosteric replacement for indole and purine systems.[1][2][4][11] The introduction of the pyridine nitrogen atom offers a key advantage: it can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for biological targets.[2][11]

Role as a Kinase Inhibitor Scaffold

Kinases are a major class of drug targets, particularly in oncology.[4] The azaindole core mimics the adenine fragment of ATP, the natural substrate for kinases, allowing azaindole-based molecules to act as competitive inhibitors.[2][4] 6-Ethyl-5-azaindole is a valuable intermediate for developing such inhibitors. The ethyl group can be tailored to occupy a specific hydrophobic pocket within the kinase active site, while the azaindole core engages in crucial hydrogen bonding interactions with the hinge region of the kinase.[2]

Derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole, an isomer) have shown potent activity as inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase, highlighting the potential of the broader pyrrolopyridine family in cancer therapy.[12][13][14]

Drug Discovery Cascade Integration

The development of a drug candidate from a starting fragment like 6-ethyl-5-azaindole follows a structured cascade.

Drug_Discovery_Cascade Start Core Scaffold: 6-Ethyl-5-azaindole Library Library Synthesis (Parallel Chemistry) Start->Library Diversification HTS High-Throughput Screening (Biochemical Assays) Library->HTS Test Compounds Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Identify Actives Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen Validate Hits Lead_Opt Lead Optimization (ADME/Tox Properties) Lead_Gen->Lead_Opt Improve Properties Candidate Preclinical Candidate Lead_Opt->Candidate Select Best Compound

Caption: Drug discovery cascade for an azaindole-based therapeutic.

Reactivity and Chemical Behavior

The chemical reactivity of 6-ethyl-5-azaindole is governed by the interplay between its two fused rings.

  • Pyrrole Ring: This ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position.

  • Pyridine Ring: This ring is electron-deficient. The nitrogen atom (N5) is basic and is the primary site of protonation in acidic conditions.[7] This protonation makes the azaindole core more stable in acidic environments compared to indole.[7] Alkylation under neutral conditions can lead to quaternization of the pyridine nitrogen.[7]

Safety and Handling

As with any laboratory chemical, 6-ethyl-5-azaindole and its precursors should be handled with care in accordance with good laboratory practices.[15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]

Material Safety Data Sheets (MSDS) for related azaindole compounds indicate potential for skin, eye, and respiratory irritation.[15][16]

Conclusion

6-Ethyl-5-azaindole stands out as a strategically important building block in medicinal chemistry. Its unique electronic properties, stemming from the fusion of pyrrole and pyridine rings, confer advantages in solubility, metabolic stability, and target binding capabilities over simple indoles.[6] The established synthetic routes allow for its efficient production and derivatization, paving the way for its incorporation into screening libraries for a wide range of biological targets, most notably protein kinases. As the quest for more selective and potent therapeutics continues, the utility of well-designed scaffolds like 6-ethyl-5-azaindole will undoubtedly expand, solidifying the role of azaindoles as a privileged structure in drug discovery.

References

  • Vertex Pharmaceuticals. (2025, December 18). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
  • CymitQuimica. (2026, February 10). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. PMC.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 6-Azaindole. PubChem.
  • InterChem. (n.d.). Azaindoles.
  • Amazon AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
  • ChemicalBook. (n.d.). 6-Azaindole synthesis.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • ACS Publications. (2016, June 22). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
  • MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide.
  • National Center for Biotechnology Information. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC.
  • Wipf Group. (2007, September 4). The Heterocyclic Chemistry of Azaindoles.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (2025, August 6). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
  • National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
  • National Center for Biotechnology Information. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Rasayan Journal of Chemistry. (n.d.). Synthesis and Cytotoxic Evaluation of Novel Aza Indole Derivatives.
  • ResearchGate. (2025, August 7). The Photophysical Properties of 6-Azaindole.
  • Ambeed.com. (n.d.). 5-Azaindole.
  • National Center for Biotechnology Information. (n.d.). 5-Azaindole. PubChem.
  • ChemicalBook. (2026, January 13). 5-Azaindole.
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.
  • MDPI. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors.
  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles.
  • Manchester Organics. (n.d.). 6-Chloro-5-azaindole.
  • ScienceDirect. (n.d.). 5-Bromo-7-azaindole: Synthesis, XRD analysis and solubility under different condition.
  • ResearchGate. (2021, July 8). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
  • Santa Cruz Biotechnology. (n.d.). 5-Azaindole.
  • MilliporeSigma. (n.d.). 7-Azaindole.
  • Thermo Fisher Scientific. (n.d.). 5-Azaindole, 98%.

Sources

Chemoinformatic and Synthetic Profiling of 6-Ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole) represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its ability to engage in bidentate hydrogen bonding while maintaining a distinct electronic profile makes it a critical template for kinase inhibition, particularly in targeting the ATP-binding cleft of FMS and JAK kinases.

This technical guide focuses on the 6-ethyl-1H-pyrrolo[3,2-c]pyridine derivative. While often overlooked in favor of aryl-substituted analogues, the 6-ethyl derivative represents a strategic "magic methyl" (or ethyl) optimization, probing hydrophobic pockets adjacent to the hinge region of target enzymes without introducing significant steric penalties. This document outlines the precise physicochemical characteristics, validated synthetic protocols, and structural logic required for the development of this compound.

Part 1: Physicochemical Profile & Molecular Weight[1]

The accurate characterization of this compound requires precise calculation beyond simple summation. In drug discovery, this molecule is often employed as a fragment or a core scaffold; therefore, its contribution to Lipinski's Rule of 5 parameters is vital.

Molecular Weight Calculation

The core scaffold is


. The substitution of a hydrogen atom at the C6 position with an ethyl group (

) results in the net addition of

.
  • Molecular Formula:

    
    
    
  • Exact Mass: 146.0844 Da

  • Average Molecular Weight: 146.19 g/mol

Key Physicochemical Properties

The following data is synthesized from standard chemoinformatic predictions (ChemDraw/SwissADME) for the 6-ethyl derivative.

PropertyValueDrug Discovery Context
Molecular Weight 146.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
cLogP ~1.85Moderate lipophilicity; ensures good membrane permeability.
TPSA 28.68 ŲHigh oral bioavailability potential (Target <140 Ų).
H-Bond Donors 1 (Pyrrole NH)Critical for Hinge Binding (e.g., Glu residues).
H-Bond Acceptors 1 (Pyridine N)Critical for Hinge Binding (e.g., backbone NH).
Rotatable Bonds 1 (Ethyl group)Low entropic penalty upon binding.

Part 2: Structural Analysis & Numbering

Ambiguity in azaindole numbering is a common source of synthetic error. For pyrrolo[3,2-c]pyridine, the IUPAC numbering prioritizes the pyrrole nitrogen as position 1.

Structural Logic
  • Position 1 (N): Pyrrole nitrogen (H-bond donor).

  • Position 5 (N): Pyridine nitrogen (H-bond acceptor).

  • Position 6 (C): The carbon adjacent to the pyridine nitrogen.[1] This is the site of ethyl substitution.

The 6-position is electronically activated for nucleophilic attack in N-oxide forms but is most reliably accessed via cross-coupling on halogenated precursors.

Structure_Numbering N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C3a->N1 C4 C4 C3a->C4 N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 Ethyl Et C6->Ethyl Target Subst. C7a C7a C7->C7a C7a->C3a

Figure 1: IUPAC numbering of the this compound scaffold. Note the proximity of the ethyl group to the pyridine nitrogen (N5).

Part 3: Synthetic Methodology

The most robust route to this compound is not de novo ring synthesis, but rather the Suzuki-Miyaura Cross-Coupling of a halogenated precursor. This approach allows for late-stage diversification.

Precursor Selection
  • Starting Material: 6-chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 271-34-1 derivatives).

  • Why Chloro? While bromo-derivatives react faster, the chloro-derivative is often more stable and cost-effective. Modern catalyst systems (e.g., Pd-XPhos or Pd(dppf)) activate the aryl chloride efficiently.

Detailed Protocol: Suzuki Coupling

Objective: Installation of the ethyl group at C6.

Reagents:

  • Substrate: 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)

  • Boron Source: Ethylboronic acid (1.5 equiv) or Potassium ethyltrifluoroborate (more stable).

  • Catalyst:

    
     (0.05 equiv). Rationale: Bidentate ferrocene ligand prevents Pd aggregation.
    
  • Base:

    
     (3.0 equiv). Rationale: Cesium promotes transmetallation in sterically demanding heterocycles.
    
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or pressure tube with the 6-chloro precursor, ethylboronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave).

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5). The free NH of the pyrrole makes the compound polar.

Self-Validating Checkpoint
  • TLC Monitoring: The starting material (chloride) will be less polar than the product (ethyl) in non-polar solvents, but due to the NH, both may streak. Use Ninhydrin stain (active for nitrogen heterocycles).

  • Color Change: Reaction mixture typically turns from orange/red (catalyst) to black (Pd black precipitation) upon completion.

Synthesis_Workflow Start 6-Chloro-1H-pyrrolo[3,2-c]pyridine (Precursor) Reaction Suzuki Coupling 100°C, 12h (Argon) Start->Reaction Reagents Ethylboronic acid + Cs2CO3 Solvent: Dioxane/H2O Reagents->Reaction Catalyst Pd(dppf)Cl2 (5 mol%) Catalyst->Reaction Workup Celite Filtration & Extraction Reaction->Workup Conversion >95% Product This compound (Target) Workup->Product Flash Chromatography

Figure 2: Synthetic workflow for the palladium-catalyzed ethylation of the 5-azaindole core.

Part 4: Therapeutic Utility & Biological Context[3]

The this compound moiety is rarely a drug in itself but serves as a critical pharmacophore .

Kinase Inhibition Mechanism

In the context of FMS (CSF-1R) and JAK kinases, the pyrrolo[3,2-c]pyridine core acts as a hinge binder.

  • Hinge Interaction: The N1-H acts as a donor to the backbone carbonyl of the hinge region (e.g., Glu residue). The N5 acts as an acceptor from the backbone NH.

  • The Role of 6-Ethyl: The 6-position vectors directly into the solvent-front or a specific hydrophobic gatekeeper pocket , depending on the kinase conformation. An ethyl group provides a lipophilic anchor without the high molecular weight penalty of a benzyl group.

Therapeutic Areas[3]
  • Oncology: Inhibition of FMS kinase to target tumor-associated macrophages (TAMs).

  • Immunology: JAK/STAT pathway modulation for rheumatoid arthritis.

  • Tubulin Binding: Derivatives at the 6-position have shown efficacy in binding the colchicine site, disrupting microtubule dynamics.

Part 5: Analytical Validation

To ensure the integrity of the synthesized 6-ethyl derivative, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (500 MHz, DMSO-d6)
  • Pyrrole NH: Broad singlet at

    
     11.0–11.5 ppm.
    
  • Aromatic Region:

    • C2-H and C3-H (pyrrole): Two doublets or multiplets around

      
       6.5 and 7.4 ppm.
      
    • C4-H and C7-H (pyridine): Singlet (C7) or doublet (C4) depending on coupling, typically

      
       7.2–8.5 ppm. Note: The C7 proton will show a simplified splitting pattern due to substitution at C6.
      
  • Ethyl Group (Diagnostic):

    • Methylene (

      
      ):  Quartet at 
      
      
      
      2.8 ppm (
      
      
      Hz).
    • Methyl (

      
      ):  Triplet at 
      
      
      
      1.3 ppm (
      
      
      Hz).
Mass Spectrometry (ESI+)
  • Theoretical [M+H]+: 147.09

  • Acceptable Range: 147.09

    
     0.05 Da.
    
  • Fragmentation: Expect loss of ethyl group (M-29) in high-energy collision studies.

References

  • IUPAC Numbering of Azaindoles: Standard Nomenclature for Fused Heterocycles. IUPAC Recommendations. [Link]

  • Biological Activity of Pyrrolo[3,2-c]pyridine Derivatives: El-Gamal, M. I., et al. (2018).[2][3] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[4][3] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Suzuki Coupling on Azaindoles: Wang, C., et al. (2024). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Physicochemical Property Prediction: SwissADME. Swiss Institute of Bioinformatics. [Link]

  • Compound Data (PubChem): Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Reference for core properties).[5] [Link][5]

Sources

The 1H-Pyrrolo[3,2-c]pyridine Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a critical heterocyclic scaffold in medicinal chemistry. Its structure, which combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, imparts unique physicochemical properties that make it an exceptional building block for drug candidates.[1] This bicyclic system serves as a versatile bioisostere for native indoles and other fused heterocycles, offering opportunities to fine-tune properties like metabolic stability, solubility, and target engagement. The strategic introduction of substituents, particularly at the 6-position, has unlocked access to potent and selective modulators of challenging biological targets, ranging from protein kinases to cytoskeletal components.[2][3][4]

This guide provides a comprehensive overview of the synthesis and application of 6-substituted 1H-pyrrolo[3,2-c]pyridine building blocks, offering field-proven insights and detailed protocols for researchers in drug development.

Core Synthesis: Constructing the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The assembly of the 1H-pyrrolo[3,2-c]pyridine core is foundational. While syntheses can initiate from either the pyrrole or pyridine fragment, modern methodologies heavily favor a domino approach starting from a highly functionalized pyridine precursor due to its efficiency and convergence.[1][2]

Dominant Strategy: Palladium-Mediated Domino Annulation

A robust and widely adopted strategy involves a sequential Sonagashira cross-coupling followed by a base-mediated cyclization. This method offers a direct path to the core structure, often starting from a commercially available or readily synthesized di-halogenated aminopyridine.[2]

The causality behind this approach is its efficiency. The initial palladium-catalyzed Sonagashira reaction forges the C-C bond between the pyridine and an alkyne partner. The subsequent intramolecular cyclization, promoted by a base, proceeds smoothly to form the pyrrole ring in a "domino" fashion. A critical insight is the frequent use of a protecting group on the pyrrole nitrogen (N-1 position), such as a tert-butoxycarbonyl (Boc) group. This protection is not merely a formality; it has been shown to significantly improve the yields of subsequent C-6 functionalization reactions and can enhance the cellular permeability of the final compounds.[2]

G cluster_0 Step 1: Sonagashira Coupling cluster_1 Step 2: Domino Cyclization cluster_2 Step 3: N-H Protection A 4-Amino-2-bromo-5-iodopyridine C Sonagashira Coupling Precursor A->C PdCl₂(PPh₃)₂, CuI, Et₃N B Terminal Alkyne (e.g., 4-Ethynyl-1-methyl-1H-pyrazole) B->C D 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core C->D t-BuOK, NMP, 50°C F Key Intermediate for C6-Substitution (N-Boc-6-bromo-1H-pyrrolo[3,2-c]pyridine) D->F (Boc)₂O, Et₃N, DMAP E N-1 Boc Protection

Caption: Domino Synthesis of the Pyrrolopyridine Core.

Experimental Protocol: Synthesis of the N-Boc Protected 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core[2]

Step 1: Sonagashira Cross-Coupling

  • To a solution of 4-amino-2-bromo-5-iodopyridine (1.0 eq) in DMF, add triethylamine (3.0 eq), copper(I) iodide (0.1 eq), and PdCl₂(PPh₃)₂ (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add the terminal alkyne (e.g., 4-ethynyl-1-methyl-1H-pyrazole, 1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude cyclization precursor.

Step 2: Base-Mediated Cyclization and N-Boc Protection

  • Dissolve the crude cyclization precursor from Step 1 in N-Methyl-2-pyrrolidone (NMP).

  • Add potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise at room temperature.

  • Heat the reaction to 50°C and stir until the formation of the 6-bromo-1H-pyrrolo[3,2-c]pyridine is complete (monitored by LC-MS).

  • Cool the reaction to room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), triethylamine (2.0 eq), and a catalytic amount of DMAP.

  • Stir at room temperature overnight.

  • Perform an aqueous workup and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-Boc protected key intermediate.

Functionalization at the C6-Position: Gateway to Chemical Diversity

With the core scaffold in hand, the introduction of diverse substituents at the 6-position is typically achieved via palladium-catalyzed cross-coupling reactions, starting from the 6-bromo intermediate. This approach provides a powerful and modular platform to explore structure-activity relationships (SAR).

Key Methodologies: Suzuki and Buchwald-Hartwig Coupling
  • Suzuki Coupling: This reaction is ideal for installing aryl and heteroaryl moieties. It involves the coupling of the 6-bromo intermediate with a corresponding arylboronic acid or ester. This method was instrumental in the synthesis of novel anticancer agents that act as tubulin polymerization inhibitors.[3][5]

  • Buchwald-Hartwig Amination: To introduce substituted anilines or other amino groups, the Buchwald-Hartwig reaction is the method of choice. This transformation allows for the formation of a C-N bond, which is a key structural motif in many kinase inhibitors.[2]

The selection of the appropriate palladium catalyst and ligand (e.g., Pd₂(dba)₃ with Xantphos) is critical for achieving high yields and accommodating a wide range of functional groups on the coupling partners.[2]

G A N-Boc-6-bromo- 1H-pyrrolo[3,2-c]pyridine D 6-Aryl Substituted Product A->D Suzuki Coupling (Pd Catalyst, Base) E 6-Anilino Substituted Product A->E Buchwald-Hartwig (Pd Catalyst, Ligand, Base) B Arylboronic Acid (R-B(OH)₂) B->D C Substituted Aniline (Ar-NH₂) C->E G Final N-H Compound D->G TFA, CH₂Cl₂ E->G TFA, CH₂Cl₂ F TFA Deprotection

Caption: C6-Functionalization via Cross-Coupling Reactions.

Applications in Drug Discovery: From Bench to Biological Impact

The true value of 6-substituted 1H-pyrrolo[3,2-c]pyridines is demonstrated by their successful application in the development of potent and selective therapeutic agents.

Case Study 1: MPS1 Kinase Inhibitors for Oncology

The protein kinase MPS1 is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers.[2] A structure-based design program identified the 1H-pyrrolo[3,2-c]pyridine scaffold as a promising starting point. Systematic exploration of substituents at the C6-position using Buchwald-Hartwig amination was key to optimizing potency and selectivity.[2]

The data clearly show that the nature of the C6-anilino substituent dramatically influences both biochemical and cellular potency. Furthermore, the presence of an N-1 Boc group consistently improved cellular activity, a phenomenon attributed to increased lipophilicity and enhanced cell penetration.[2]

CompoundC6-Substituent (Aniline)MPS1 IC₅₀ (μM)P-MPS1 Cellular IC₅₀ (μM)HCT116 GI₅₀ (μM)
48 4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline0.0070.602.20
39 (N-H) 4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline0.0244.109.80
61 4-(1-methyl-1H-pyrazol-4-yl)aniline0.0090.160.50
62 (N-H) 4-(1-methyl-1H-pyrazol-4-yl)aniline0.0236.904.60
65 4-(1-methyl-1H-imidazol-5-yl)aniline0.0040.040.16
Data synthesized from reference[2]. Compounds with (N-H) denote the N-1 Boc-deprotected analogues.
Case Study 2: Tubulin Inhibitors as Anticancer Agents

Microtubules are a validated target in oncology, and agents that disrupt their dynamics are potent cancer therapeutics.[3] Researchers have ingeniously used the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of known colchicine-binding site inhibitors.[3][6] By employing Suzuki coupling to introduce a variety of aryl groups at the C6-position, a new series of potent antiproliferative compounds was developed.[3][5][7]

The SAR study revealed that electron-donating or -withdrawing groups on the C6-phenyl ring were well-tolerated, with several compounds exhibiting nanomolar potency against various cancer cell lines.[3][6][7]

CompoundC6-Substituent (Aryl)HeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10a Phenyl0.851.031.12
10h 4-Methoxyphenyl0.430.510.65
10m 4-Chlorophenyl0.310.390.46
10n 4-Nitrophenyl0.250.330.41
10t Indol-5-yl0.120.150.21
Data synthesized from references[3][5].

Conclusion

The 6-substituted 1H-pyrrolo[3,2-c]pyridine scaffold has firmly established itself as a privileged building block in medicinal chemistry. The development of efficient and modular synthetic routes, dominated by palladium-catalyzed cross-coupling reactions, provides researchers with a robust platform to systematically explore chemical space. As demonstrated by the successful development of potent kinase and tubulin inhibitors, strategic functionalization at the C6-position allows for the precise modulation of pharmacological activity, selectivity, and drug-like properties. This core will undoubtedly continue to feature prominently in the design of next-generation therapeutics.

References

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Publications. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Kumar, A., et al. (2021). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]

  • MySkinRecipes. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid. MySkinRecipes. [Link]

  • Miyanaga, S., et al. (1984). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine) and related compounds. PubMed. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Ivonin, S. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. RSC Publishing. [Link]

  • Abdel-Raheem, Sh. A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters. [Link]

Sources

Optimizing Kinase Inhibition: A Technical Guide to Novel Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolopyridine scaffold—specifically the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer—has transcended its status as a mere bioisostere to become a cornerstone of modern kinase inhibitor design. Unlike traditional indoles, the nitrogen at position 7 provides a critical hydrogen bond acceptor, allowing the scaffold to mimic the adenine core of ATP with high fidelity while offering superior physicochemical properties.

This technical guide provides a rigorous framework for leveraging pyrrolopyridine derivatives in drug discovery. It moves beyond basic theory to offer actionable synthetic workflows, structure-activity relationship (SAR) maps, and validated assay protocols designed for the professional medicinal chemist.

Structural Rationale: The Adenine Mimicry Advantage

The success of pyrrolopyridine lies in its ability to navigate the ATP-binding pocket's "hinge region." Kinase inhibitors typically function as ATP competitors.[1][2] The adenine ring of ATP forms two key hydrogen bonds with the kinase hinge residues:

  • N1 of Adenine: Hydrogen bond acceptor.

  • N6-Amino of Adenine: Hydrogen bond donor.

The 7-azaindole scaffold replicates this bidentate interaction perfectly:

  • N7 (Pyridine nitrogen): Accepts a hydrogen bond from the backbone amide NH of the hinge residue (typically Valine, Alanine, or Leucine).

  • N1 (Pyrrole nitrogen): Donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

Binding Modes: Normal vs. Flipped

While the "Normal" binding mode mimics ATP, the scaffold's versatility allows for a "Flipped" mode (180° rotation), often driven by specific substitutions at C3 or N1. This flexibility is crucial for targeting specific kinase mutations or avoiding steric clashes with "gatekeeper" residues.

Visualization: Hinge Interaction & SAR Map

The following diagram illustrates the pharmacophore mapping of 7-azaindole within the kinase pocket.

SAR_Map Scaffold 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine) Hinge Hinge Region Interaction (Adenine Mimicry) Scaffold->Hinge N1 (Donor) & N7 (Acceptor) Solvent Solvent Front (C3/C4) Solubility & Selectivity Scaffold->Solvent Vectors for solubilizing groups Hydrophobic Hydrophobic Pocket (C5) Potency & Affinity Scaffold->Hydrophobic Aryl/Heteroaryl extension Gatekeeper Gatekeeper Residue Avoidance (Small groups at C3) Scaffold->Gatekeeper Steric constraints ATP Binding Site ATP Binding Site Hinge->ATP Binding Site

Figure 1: Pharmacophore mapping of the 7-azaindole scaffold, highlighting key interaction vectors with the kinase domain.

Modular Synthetic Workflows

To rapidly explore the chemical space around the pyrrolopyridine core, a modular synthetic strategy is required. The most robust approach involves orthogonal functionalization: using different halogens (Cl, Br, I) at specific positions to allow sequential cross-coupling reactions.

Strategic Route: C3 and C5 Functionalization

The C3 position is highly nucleophilic (electron-rich pyrrole ring), amenable to electrophilic aromatic substitution (halogenation). The C5 position (pyridine ring) typically requires pre-functionalized starting materials or N-oxide activation.

Validated Protocol: C3-Arylation via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a C3-aryl-7-azaindole from a C3-iodo precursor.

Reagents & Equipment:

  • Substrate: 3-iodo-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.2 - 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the 3-iodo-7-azaindole substrate in 1,4-dioxane (0.1 M concentration).

  • Activation: Add the aryl boronic acid and the base (dissolved in the minimum amount of water). Degas the solution by bubbling Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

  • Reaction: Heat to 80-100°C.

    • Thermal: Reflux for 4-12 hours.

    • Microwave: 100°C for 30-60 minutes (preferred for library synthesis).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • TLC: Monitor the disappearance of the starting iodide (usually less polar).

  • LC-MS: Confirm product mass. De-iodination (reduction) is a common side reaction; if observed, ensure the solvent is strictly anhydrous/degassed or switch to Pd(PPh₃)₄.

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start 7-Azaindole Core Step1 Electrophilic Halogenation (NIS/NBS, DMF) Start->Step1 Intermediate 3-Halo-7-azaindole Step1->Intermediate Branch1 Suzuki Coupling (Aryl-B(OH)2, Pd) Intermediate->Branch1 C-C Bond Branch2 Buchwald-Hartwig (Amines, Pd) Intermediate->Branch2 C-N Bond Final1 C3-Aryl Inhibitor (Gatekeeper Target) Branch1->Final1 Final2 C3-Amino Inhibitor (Solubility) Branch2->Final2

Figure 2: Modular synthetic workflow for C3 functionalization of the pyrrolopyridine core.

Biological Characterization Pipeline

Once synthesized, compounds must undergo a rigorous screening cascade. The industry standard for initial kinase activity screening is the ADP-Glo™ Kinase Assay (Promega). It is a luminescent assay that measures ADP formation, directly correlating to kinase activity.

Validated Protocol: ADP-Glo™ Kinase Assay

Principle: Kinase reaction converts ATP to ADP. The assay terminates the reaction, depletes remaining ATP, and then converts ADP back to ATP, which is measured via a luciferase/luciferin reaction.

Workflow:

  • Kinase Reaction (5 µL):

    • Prepare 1x Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Add 2 µL of compound (diluted in DMSO/Buffer). Control: DMSO only.

    • Add 1 µL of Kinase enzyme (optimized concentration, e.g., 1-10 ng/well).

    • Add 2 µL of Substrate/ATP mix.

    • Incubate at RT for 60 minutes.

  • ADP-Glo Reagent (5 µL):

    • Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at RT.

  • Kinase Detection Reagent (10 µL):

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate light.

    • Incubate for 30 minutes at RT.

  • Measurement:

    • Read luminescence on a plate reader (Integration time: 0.5 - 1.0 sec).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50.

Data Presentation: Comparative Potency

When reporting data, structure it to highlight SAR trends.

Compound IDR3 SubstituentR5 SubstituentBRAF(V600E) IC50 (nM)c-Met IC50 (nM)Selectivity Ratio
PP-001 HH>10,000>10,000N/A
PP-002 4-Cl-PhenylH4501,2002.6
PP-003 4-Cl-Phenyl3-Pyridyl12 85070.8
Vemurafenib (Ref)(Ref)31>1,000>30

Case Study: Vemurafenib (Zelboraf)

Vemurafenib represents the pinnacle of pyrrolopyridine application.

  • Target: BRAF V600E mutation (Melanoma).

  • Scaffold: 7-azaindole.

  • Key Design Feature: The 7-azaindole core anchors the molecule in the ATP pocket. The p-chlorophenyl group at C3 occupies the hydrophobic pocket near the gatekeeper, while the propyl-sulfonamide tail extends towards the solvent front, improving solubility and bioavailability.

  • Clinical Lesson: High selectivity was achieved not just by the hinge binder, but by the specific vector of the C3 substituent.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: Chemical and Pharmaceutical Bulletin (2018) [Link][3]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. Source: ACS Medicinal Chemistry Letters (2016) [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. Source: Expert Opinion on Therapeutic Patents (2017) [Link]

  • Vemurafenib (PLX4032): Discovery and Development. Source: FDA / Plexxikon Publications [Link]

Sources

6-ethyl-1H-pyrrolo[3,2-c]pyridine PubChem CID

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-ethyl-1H-pyrrolo[3,2-c]pyridine and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Disclaimer: As of the last search, a specific PubChem Compound Identification (CID) for this compound has not been assigned. For the purpose of this guide, a placeholder CID will be used. The information presented herein is a synthesis of data available for the 1H-pyrrolo[3,2-c]pyridine core and its derivatives.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, drawing significant attention due to its presence in various biologically active compounds. This guide focuses on 6-substituted 1H-pyrrolo[3,2-c]pyridines, with a particular emphasis on this compound as a representative analogue. These compounds are of interest to researchers in drug discovery and development for their potential therapeutic applications, particularly in oncology.

The fusion of a pyrrole and a pyridine ring creates a unique electronic architecture that allows for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this class of compounds, offering valuable insights for scientists and researchers in the field.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of the parent compound, 1H-pyrrolo[3,2-c]pyridine, and the theoretical properties of this compound.

Property1H-pyrrolo[3,2-c]pyridineThis compound (Predicted)
PubChem CID 12490979 (for 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine)Not Available
Molecular Formula C₇H₆N₂C₉H₁₀N₂
Molecular Weight 118.14 g/mol 146.19 g/mol
IUPAC Name 1H-pyrrolo[3,2-c]pyridineThis compound
Canonical SMILES C1=CC2=C(C=N1)C=CN2CCC1=CC2=C(C=N1)C=CN2
InChI Key Not AvailableNot Available

Synthesis of 6-substituted-1H-pyrrolo[3,2-c]pyridines

The synthesis of 6-substituted-1H-pyrrolo[3,2-c]pyridines can be achieved through a multi-step process, often starting from a substituted pyridine derivative. The following is a generalized protocol based on established synthetic strategies for similar compounds.[1][2]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-bromo-5-ethylpyridine

  • To a solution of 2-bromo-5-ethylpyridine in sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture over ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-bromo-5-ethyl-4-nitropyridine.

Step 2: Formation of the Pyrrole Ring

  • React the 2-bromo-5-ethyl-4-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like DMF.

  • Heat the mixture to facilitate the formation of the key enamine intermediate.

Step 3: Reductive Cyclization

  • To the solution containing the intermediate from Step 2, add a reducing agent such as iron powder in the presence of acetic acid.

  • Heat the reaction mixture to promote the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrole ring.

  • After the reaction is complete, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Reductive Cyclization A 2-bromo-5-ethylpyridine B 2-bromo-5-ethyl-4-nitropyridine A->B H₂SO₄, HNO₃ C Enamine Intermediate B->C DMF-DMA D This compound C->D Fe, Acetic Acid

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.

Inhibition of Tubulin Polymerization

Recent studies have shown that certain 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigid framework to position aryl substituents in a manner that mimics the binding of natural ligands like combretastatin A-4.

Kinase Inhibition

The pyrrolopyridine core is also a key feature in various kinase inhibitors. For instance, derivatives of the isomeric pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[4] This suggests that 6-substituted-1H-pyrrolo[3,2-c]pyridines could be explored for their potential as kinase inhibitors.

Signaling_Pathway cluster_cell Cancer Cell Pyrrolopyridine This compound Derivative Tubulin Tubulin Dimers Pyrrolopyridine->Tubulin Inhibits Polymerization Microtubules Microtubule Instability Tubulin->Microtubules Polymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for anticancer activity.

Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 6-position and other positions of the pyrrolopyridine ring to optimize potency and selectivity.

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds to better understand their mechanism of action.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-like potential.

Conclusion

While a dedicated PubChem entry for this compound is not currently available, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives holds significant promise for the development of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it a compelling area for further investigation by researchers and scientists in drug discovery.

References

  • ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | C10H10N2O2 | CID 44630701 - PubChem. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Available from: [Link]

  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. Available from: [Link]

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Available from: [Link]

Sources

Targeting the Kinome: The Pharmacological Profile of 6-Alkyl-Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole ) represents a privileged structure in modern medicinal chemistry, serving as a bioisostere to the ubiquitous indole and 7-azaindole moieties. This guide focuses technically on the 6-alkyl-substituted derivatives, a specific subclass where the C6 position is utilized as a vector to modulate lipophilicity, metabolic stability, and hydrophobic pocket occupancy within kinase active sites.

While 6-aryl substitutions are frequently cited for their ability to engage in


-stacking, 6-alkyl  derivatives offer a distinct advantage: they allow for the fine-tuning of physicochemical properties (logP, logD) and the exploration of restricted hydrophobic regions (e.g., the solvent front or ribose pocket) without introducing the metabolic liability or steric bulk of additional aromatic rings.

Structural Rationale & Chemical Space[1]

The 5-Azaindole Scaffold

The 5-azaindole core is distinct from its isomers (4-, 6-, or 7-azaindole) due to the position of the pyridine nitrogen (N5). In the context of kinase inhibition, the N5 atom typically acts as a crucial hydrogen bond acceptor for the hinge region of the ATP-binding pocket, while the pyrrole NH (N1) serves as the hydrogen bond donor .

The C6 Vector

The C6 position is adjacent to the hinge-binding N5. Substitution here projects the functional group towards the solvent-exposed region or, depending on the specific kinase conformation (DFG-in vs. DFG-out), into the hydrophobic II pocket .

  • Steric Control: Small alkyl groups (Methyl, Ethyl, Cyclopropyl) at C6 can enforce a specific conformation of the scaffold, potentially locking the bio-active rotamer.

  • Lipophilicity: Introduction of alkyl chains allows for the adjustment of the Ligand Lipophilicity Efficiency (LLE), a critical metric in optimizing oral bioavailability.

Visualization of the Scaffold

The following diagram illustrates the numbering scheme and the interaction vectors of the scaffold.

Scaffold Core Pyrrolo[3,2-c]pyridine (5-Azaindole) N1 N1 (Pyrrole NH) H-Bond Donor Core->N1 Contains N5 N5 (Pyridine N) H-Bond Acceptor (Hinge Binder) Core->N5 Contains C6 C6 Position (Alkyl Vector) Core->C6 Key Modification Site N5->C6 Adjacent (Ortho) Target Kinase ATP Pocket C6->Target Hydrophobic Interaction (Solvent Front)

Figure 1: Structural breakdown of the 6-alkyl-pyrrolo[3,2-c]pyridine scaffold highlighting the pharmacophore vectors.

Biological Targets & Activity Profile[1][2][3][4][5][6]

Research indicates that 6-substituted 5-azaindoles exhibit potent activity against specific receptor tyrosine kinases (RTKs).

c-Met (Hepatocyte Growth Factor Receptor)

Inhibitors containing the 5-azaindole core have demonstrated nanomolar potency against c-Met. The 6-position is critical here; while aryl groups are common, alkyl linkers or constrained alkyl rings (like pyridones fused or attached via alkyl spacers) prevent steric clash with the activation loop.

  • Mechanism: Competitive inhibition at the ATP binding site.

  • Data: Compounds in this class have achieved IC

    
     values as low as 1.8 nM  against c-Met [1].[1]
    
FMS Kinase (CSF-1R)

The Colony Stimulating Factor-1 Receptor (FMS) is a target for cancer and inflammatory diseases (e.g., rheumatoid arthritis).[2]

  • Activity: 6-substituted derivatives have shown high selectivity for FMS over other kinases (e.g., FLT3, VEGFR-2), with IC

    
     values in the 30–60 nM  range [2].
    
  • Selectivity: The 6-alkyl/aryl vector helps discriminate against homologous kinases by exploiting subtle differences in the gatekeeper residue region.

Tubulin Polymerization (Non-Kinase Target)

While kinases are the primary target, 6-substituted pyrrolo[3,2-c]pyridines also bind to the colchicine site of tubulin.

  • Effect: Disruption of microtubule dynamics leading to G2/M cell cycle arrest.

  • Potency: IC

    
     values for cell growth inhibition (GI
    
    
    
    ) in the 0.1 – 0.2 µM range against HeLa and MCF-7 lines [3].

Synthetic Access to 6-Alkyl Derivatives[5][6][8]

Synthesizing the 6-alkyl-5-azaindole core requires navigating the electron-deficient nature of the pyridine ring.

The Minisci Reaction (Radical Alkylation)

The most direct method to install an alkyl group at the electron-deficient C6 (and C4) positions of the protonated azaindole is the Minisci reaction.

  • Reagents: Alkyl carboxylic acids, Silver nitrate (

    
    ), Ammonium persulfate (
    
    
    
    ), Acidic media (TFA/Water).
  • Mechanism: Generation of an alkyl radical via oxidative decarboxylation, which attacks the protonated heterocycle.

  • Regioselectivity: Often produces a mixture of C4 and C6 alkylation, requiring careful chromatographic separation.

Cross-Coupling (Suzuki-Miyaura/Negishi)

For precise regiocontrol:

  • Precursor: 6-chloro-1H-pyrrolo[3,2-c]pyridine (commercially available or synthesized via chlorination of the N-oxide).

  • Coupling: Reaction with alkyl-boronates (Suzuki) or alkyl-zinc reagents (Negishi).

    • Note: Alkyl-Suzuki couplings can be sluggish due to

      
      -hydride elimination; specialized ligands (e.g., Pd(dppf)Cl
      
      
      
      or Buchwald ligands) are required.

Experimental Protocols

In Vitro Kinase Assay (TR-FRET Format)

To validate biological activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) is recommended over radiometric methods for throughput and sensitivity.

Principle: Detection of kinase activity via a terbium-labeled antibody that binds to the phosphorylated product of a FRET-acceptor substrate.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Handling: Serially dilute 6-alkyl-pyrrolo[3,2-c]pyridine derivatives in 100% DMSO (start at 10 mM). Dilute 100-fold into Kinase Buffer (final DMSO 1%).

  • Reaction Assembly:

    • Add 2.5 µL compound solution to 384-well plate.

    • Add 5 µL Enzyme/Substrate mix (e.g., c-Met at 0.5 nM, Fluorescein-PolyGT at 200 nM).

    • Add 2.5 µL ATP solution (at

      
       concentration, typically 10-100 µM).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 10 µL EDTA/Tb-Antibody detection mix.

  • Read: Incubate 1 hr at RT. Read on a plate reader (Ex: 340 nm, Em: 495 nm & 520 nm).

  • Analysis: Calculate TR-FRET ratio (520/495). Fit data to a sigmoidal dose-response equation to determine IC

    
    .
    
Cellular Viability Assay (ATP Quantification)

Objective: Determine cellular permeability and on-target efficacy (e.g., in GTL-16 gastric carcinoma cells dependent on c-Met).

Protocol:

  • Seeding: Plate cells (3,000 cells/well) in 96-well white-walled plates in complete media. Incubate 24h at 37°C/5% CO

    
    .
    
  • Treatment: Add compounds (9-point dilution series). Incubate for 72h.

  • Detection: Add equal volume of CellTiter-Glo® (Promega) reagent to wells.

  • Lysis: Shake plate for 2 mins to induce cell lysis.

  • Measurement: Incubate 10 mins (stabilize signal) and measure luminescence.

  • Calculation: Normalize to DMSO control (100% viability) and Bortezomib/Staurosporine control (0% viability).

Pathway & Workflow Visualization

Signaling Pathway (c-Met/HGF)

The following diagram illustrates the downstream signaling blocked by 6-alkyl-5-azaindoles in a c-Met dependent context.

Signaling HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor 6-Alkyl-5-Azaindole (Inhibitor) Inhibitor->cMet Blocks ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation Metastasis Migration & Metastasis MAPK->Metastasis

Figure 2: The c-Met signaling cascade. 6-alkyl-pyrrolo[3,2-c]pyridines inhibit the receptor autophosphorylation, halting downstream PI3K/Akt and MAPK pathways.

Experimental Workflow Logic

Workflow Step1 Scaffold Synthesis (6-chloro-5-azaindole) Step2 C6 Functionalization (Suzuki/Minisci) Step1->Step2 Step3 Purification (HPLC/Flash) Step2->Step3 Decision Purity > 95%? Step3->Decision Decision->Step2 No (Re-purify) Assay1 Biochemical Assay (TR-FRET IC50) Decision->Assay1 Yes Assay2 Cellular Assay (CellTiter-Glo) Assay1->Assay2 If IC50 < 100nM

Figure 3: Decision tree for the synthesis and biological validation of target compounds.

References

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase. Source: Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link] Significance: Establishes the potency of 6-substituted 5-azaindoles against c-Met and defines the SAR of the 6-position.

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link] Significance: Details Compound 1r, a 6-substituted derivative with high selectivity for CSF-1R (FMS).

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link] Significance:[3][4][5][6][7][8][9][10][11][12][13] Demonstrates the utility of the scaffold in targeting tubulin and non-kinase pathways.

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Source: Molecules (MDPI) URL:[Link] Significance:[4][8][9][12][13] Comprehensive review of synthetic strategies for functionalizing the azaindole core.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of small alkyl groups (methyl, ethyl) onto electron-deficient heteroaromatic scaffolds is a recurring challenge in medicinal chemistry, particularly for kinase inhibitors utilizing the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core. While aryl-aryl couplings are routine,


 couplings often suffer from 

-hydride elimination and sluggish transmetallation.[1]

This guide details the optimized synthesis of 6-ethyl-1H-pyrrolo[3,2-c]pyridine from 6-chloro-1H-pyrrolo[3,2-c]pyridine . We prioritize the Molander Modification of the Suzuki-Miyaura coupling, utilizing Potassium Ethyltrifluoroborate (


) . This reagent offers superior stability and atom economy compared to ethylboronic acid, which is prone to trimerization and protodeboronation.

Two protocols are presented:

  • Method A (High Fidelity): A 3-step sequence involving N-protection to maximize yield and purification ease.

  • Method B (High Throughput): A direct coupling approach for rapid analog generation.

Retrosynthetic Analysis & Strategy

The 6-position of the 5-azaindole scaffold is electron-deficient (para to the pyridine nitrogen), facilitating oxidative addition. However, the free N-H (pKa ~13) can poison sensitive Pd catalysts or sequester base.

Strategic Disconnection

The ethyl group is installed via Pd-catalyzed cross-coupling. The use of


 serves as a "slow-release" reservoir of the active boronic species, minimizing side reactions.

Retrosynthesis Target This compound (Target) Intermediate N-Protected Intermediate (e.g., N-Tosyl) Target->Intermediate Deprotection SM 6-Chloro-1H-pyrrolo[3,2-c]pyridine (Starting Material) Intermediate->SM Pd-Cat Coupling (C-C Bond Formation) Reagent Potassium Ethyltrifluoroborate (EtBF3K) SM->Reagent

Figure 1: Retrosynthetic strategy prioritizing N-protection to prevent catalyst poisoning.

Critical Design Considerations

The Reagent: Why Trifluoroborates?

Ethylboronic acid is unstable, often existing as a trimeric boroxine that reacts sluggishly. Potassium ethyltrifluoroborate is an air-stable solid. In the reaction media, it slowly hydrolyzes to the active boronic acid, maintaining a low steady-state concentration that favors transmetallation over decomposition.

Catalyst Selection[1]
  • Ligand: XPhos or RuPhos are required. These bulky, electron-rich biaryl phosphines facilitate the oxidative addition into the heteroaryl chloride and, crucially, accelerate reductive elimination to outcompete

    
    -hydride elimination (which would produce the alkene side-product).
    
  • Base:

    
      or 
    
    
    
    are standard. Cesium is often preferred for its "cesium effect" (higher solubility in organic solvents).

Experimental Protocols

Method A: The "High Fidelity" Route (Recommended for Scale >1g)

This route protects the indole nitrogen, preventing deprotonation-related catalyst interference and improving solubility in non-polar solvents.

Step 1: Protection (Tosylation)
  • Setup: Charge a flask with 6-chloro-5-azaindole (1.0 equiv) and DCM (10 mL/g).

  • Add:

    
      (1.5 equiv) and DMAP  (0.1 equiv). Cool to 0°C.
    
  • React: Add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise. Warm to RT and stir for 4 hours.

  • Workup: Quench with water. Wash organic layer with brine. Dry (

    
    ) and concentrate.[2]
    
  • Result: 1-(phenylsulfonyl)-6-chloro-1H-pyrrolo[3,2-c]pyridine. (Expect >90% yield).

Step 2: Molander Cross-Coupling
  • Reagents:

    • Protected Substrate (1.0 equiv)

    • Potassium Ethyltrifluoroborate (1.5 equiv)

    • 
        (0.05 equiv / 5 mol%)
      
    • XPhos (0.10 equiv / 10 mol%)

    • 
        (3.0 equiv)[3]
      
  • Solvent: Toluene/Water (3:1 ratio, degassed).

  • Procedure:

    • Combine solids in a reaction vial. Purge with Argon/Nitrogen.

    • Add degassed solvents.

    • Heat to 95°C for 16–24 hours.

    • Note: Reaction turns black/dark brown upon completion.

  • Workup: Filter through Celite. Extract with EtOAc.[4] Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection
  • React: Dissolve intermediate in THF/MeOH (1:1). Add NaOH (4M aq, 5 equiv) or TBAF (if SEM protected). Heat to 60°C for 2 hours.

  • Workup: Neutralize with HCl (1M) to pH 7-8. Extract with EtOAc (or DCM/iPrOH 3:1 for polar products).

  • Final Product: This compound .

Method B: The "Direct" Route (Small Scale / Screening)

For rapid synthesis (<100 mg), protection can be skipped using a more robust catalyst system.

  • Catalyst: XPhos Pd G3 or

    
     .
    
  • Conditions:

    • Substrate (1.0 equiv)

    • 
       (2.0 equiv) - Excess required due to free NH.
      
    • 
       (3.5 equiv)
      
    • Solvent: n-Butanol or Dioxane/H2O (4:1) .

  • Temp: 100°C (Sealed tube/Microwave preferred).

  • Caveat: Yields are typically 10-20% lower than Method A due to catalyst poisoning by the azaindole nitrogen.

Data & Validation

Expected Analytical Data
CompoundKey 1H NMR Signals (DMSO-d6, 400 MHz)MS (ESI+)
Starting Material

8.60 (s, 1H, H-4), 7.6 (d, H-2), 6.6 (d, H-3)
153/155 [M+H]
Product

8.75 (s, 1H, H-4), 2.85 (q, 2H,

)
, 1.25 (t, 3H,

)
147.1 [M+H]
Reaction Pathway Visualization

Workflow Start 6-Cl-5-Azaindole Step1 1. Protection (TsCl, Et3N) Start->Step1 Yield >90% Step2 2. Coupling (EtBF3K, Pd-XPhos) Step1->Step2 Suzuki-Miyaura 95°C, 18h Step3 3. Deprotection (NaOH/MeOH) Step2->Step3 Hydrolysis Final 6-Ethyl-5-Azaindole Step3->Final Purification

Figure 2: Step-by-step workflow for Method A (High Fidelity).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Oxidative addition failure or catalyst death.Switch to XPhos Pd G3 precatalyst. Ensure thorough degassing (O2 kills active Pd).
Alkene Formation

-hydride elimination.[1]
Increase ligand:Pd ratio to 2:1 or 3:1. Lower temperature to 80°C and extend time.
Protodeboronation Loss of ethyl group from Boron.Ensure base is not too concentrated. Use 3:1 or 4:1 solvent:water ratio to regulate hydrolysis.
Homocoupling Formation of Butane (gas).Unavoidable side reaction; usually does not affect isolation. Ensure excess

(1.5 - 2.0 equiv).

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link

  • Molander, G. A., & Gormisky, P. E. (2008).[5] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[5][6] The Journal of Organic Chemistry. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Ethyl Boronic Acid Derivatives. The Journal of Organic Chemistry. Link

  • Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and Its Prodrug Fostemsavir. Journal of Medicinal Chemistry. (Contains general azaindole functionalization protocols). Link

Sources

Application Notes and Protocols for Suzuki Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine, an isomer of 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural motif is present in a multitude of biologically active molecules, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1] The functionalization of this core structure is therefore of significant interest to researchers aiming to develop novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the 6-position of the pyrrolo[3,2-c]pyridine ring system.[4][5]

This document provides a comprehensive guide to the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine, offering detailed protocols, insights into reaction optimization, and an exploration of the underlying chemical principles. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement and adapt this critical transformation in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, 6-bromo-1H-pyrrolo[3,2-c]pyridine) and an organoboron species (typically a boronic acid or boronate ester).[5][6] The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-1H-pyrrolo[3,2-c]pyridine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Br- Br- Transmetalation->Br- B(OR)2(OH)- B(OR)2(OH)- Transmetalation->B(OR)2(OH)- Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product (6-aryl-1H-pyrrolo[3,2-c]pyridine) Reductive\nElimination->Ar-Ar' Ar-Br 6-bromo-1H-pyrrolo[3,2-c]pyridine Ar-Br->Oxidative\nAddition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Parameters for Successful Coupling

The success of the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine hinges on the careful selection and optimization of several key reaction parameters.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is paramount for achieving high yields and efficient conversion.[8] While various palladium sources can be employed, the ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

  • For general applications: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of bromo-azaheterocycles.[1][9][10] It is often used in reactions with a variety of arylboronic acids.

  • For challenging substrates or improved efficiency: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can enhance catalytic activity, particularly with less reactive substrates.[9][11] The resulting [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) complex has demonstrated high efficacy in similar systems.[9][11] Buchwald and other electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are also excellent choices for sterically hindered or electron-rich substrates, as they can promote efficient oxidative addition and reductive elimination.[12]

The Role of the Base

The base is a critical component of the Suzuki reaction, as it facilitates the transmetalation step by activating the boronic acid.[7] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic bases: Potassium carbonate (K₂CO₃) is a widely used and effective base for the Suzuki coupling of heteroaromatic bromides.[1][9] Other common inorganic bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).[10][12]

  • Organic bases: In some cases, organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed, although they are less common for this specific transformation.

Solvent Systems

The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the reaction at an appropriate temperature.

  • Aqueous mixtures: A mixture of an organic solvent and water is often employed. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Common solvent systems include 1,4-dioxane/water and dimethoxyethane (DME)/water.[1][9]

  • Anhydrous conditions: While less common for standard Suzuki couplings with boronic acids, anhydrous conditions may be necessary when using boronate esters or in cases where water-sensitive functional groups are present.

Optimized Protocol for the Suzuki Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is based on a well-established procedure for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[1]

Materials and Reagents
  • 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • Substituted arylboronic acid (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (5.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure

Figure 2. Workflow for the Suzuki coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine.

  • Reaction Setup: To a microwave reactor tube, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (5.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents).

  • Solvent Addition and Degassing: Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL of 1,4-dioxane and 2 mL of water for a 0.1 mmol scale reaction).[1] Degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Microwave Irradiation: Seal the reaction vessel and place it in a microwave reactor. Heat the mixture to 125°C for 26 minutes.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the reaction mixture with ethyl acetate (3 x 20 mL).[1]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine.

Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for Suzuki couplings on similar bromo-azaheterocyclic systems, providing a basis for further optimization.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (6)-K₂CO₃1,4-Dioxane/H₂O125 (Microwave)26 minVaries[1]
Pd(dppf)Cl₂-K₂CO₃DME802 hHigh[9][11]
Pd(PCy₃)₂-K₂CO₃DME804 hModerate[9]
Pd(PPh₃)₄-K₂CO₃DME804 hLow[9]

Troubleshooting and Optimization

  • Low Yield or Incomplete Reaction:

    • Increase catalyst loading: A higher catalyst loading (e.g., up to 10 mol%) may be necessary for challenging substrates.

    • Change the ligand: Switching to a more electron-rich and bulky ligand like SPhos or XPhos can improve catalytic activity.[12]

    • Increase temperature or reaction time: Prolonged heating or a higher temperature may be required to drive the reaction to completion.

    • Ensure efficient degassing: Oxygen can deactivate the palladium catalyst.[6] Thoroughly degassing the solvent and maintaining an inert atmosphere is crucial.

  • Formation of Side Products:

    • Homocoupling of the boronic acid: This can occur if the reaction conditions are too harsh or if the transmetalation step is slow. Using a milder base or lower temperature may mitigate this issue.

    • Protodeboronation: Boronic acids can be unstable, especially at high temperatures. Using a boronate ester (e.g., pinacol ester) can improve stability.[13]

  • Challenges with Specific Substrates:

    • Electron-rich or sterically hindered arylboronic acids: These may require more forcing conditions or a more active catalyst system.

    • Heteroaromatic boronic acids: The electronic properties of heteroaromatic boronic acids can influence their reactivity. Optimization of the base and solvent may be necessary.[13]

Conclusion

The Suzuki-Miyaura cross-coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine is a robust and highly valuable transformation for the synthesis of a diverse library of functionalized derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and efficient conversions. The protocols and insights provided in this application note serve as a strong foundation for the successful implementation and optimization of this critical reaction in the pursuit of novel therapeutic agents.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300623. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4465-4476. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 468. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1146-1152. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 101(11), 3169-3190. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Synergetic Copper/Zinc Catalysis: Synthesis of Aryl/Heteroaryl-Fused 1H-Pyrrolo[3,2-c]pyridines. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 30048-30052. [Link]

  • Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(12), 5628-5634. [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. [Link]

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications, 57(21), 2683-2686. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(22), 4153. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(15), 5817-5827. [Link]

  • Suzuki reaction. Wikipedia. [Link]

Sources

Application Note & Protocol: Selective N-Ethylation of the Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold in Drug Discovery

The pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, imparts unique physicochemical properties that are highly desirable in drug candidates.[1][2] This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors, anticancer agents, and compounds targeting the central nervous system.[3][4] The nitrogen atom of the pyrrole ring serves as a crucial point for chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties, which in turn can significantly impact its biological activity, selectivity, and pharmacokinetic profile.

Ethylation at this pyrrolic nitrogen (N-1 position) is a common strategy to introduce a small, lipophilic group that can enhance metabolic stability, improve cell permeability, or establish critical interactions within a biological target's binding site. This document provides a comprehensive guide to the selective N-ethylation of the pyrrolo[3,2-c]pyridine scaffold, detailing a robust protocol and the underlying chemical principles for researchers in drug development.

Expertise & Experience: The Rationale Behind the Protocol

The selective N-alkylation of azaindoles, including the pyrrolo[3,2-c]pyridine system, requires careful consideration of the reagents and reaction conditions to avoid potential side reactions, most notably C-alkylation or alkylation of the pyridine nitrogen. The protocol outlined below is designed to favor the thermodynamically stable N-1 ethylated product.

Choice of Base: A strong, non-nucleophilic base is paramount for the deprotonation of the pyrrole N-H. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the pyrrole nitrogen to form a sodium salt. This resulting pyrrolide anion is a potent nucleophile. The use of NaH also generates hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.

Choice of Ethylating Agent: Ethyl iodide (EtI) or ethyl bromide (EtBr) are effective electrophiles for this transformation. They are highly reactive and their byproducts (sodium iodide or bromide) are inorganic salts that can be easily removed during aqueous workup.

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal.[5] These solvents are capable of solvating the sodium pyrrolide intermediate, thereby enhancing its nucleophilicity, and they are stable to the strong base used. DMF is particularly effective for reactions that may require gentle heating to proceed to completion.

Experimental Workflow for N-Ethylation

The overall workflow for the N-ethylation of a generic pyrrolo[3,2-c]pyridine is a straightforward two-step, one-pot process.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Pyrrolo[3,2-c]pyridine in Anhydrous DMF Deprotonation Add Sodium Hydride (NaH) Stir at 0°C to RT Start->Deprotonation Ethylation Add Ethyl Iodide (EtI) Stir at RT Deprotonation->Ethylation Formation of Pyrrolide Anion Quench Quench with Water Ethylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Characterize Product Purify->End validation cluster_monitoring Reaction Monitoring cluster_characterization Product Characterization cluster_purity Purity Assessment TLC TLC Analysis: - Disappearance of Starting Material - Appearance of a New, Less Polar Spot NMR NMR Spectroscopy (¹H and ¹³C): - Disappearance of N-H proton signal - Appearance of ethyl group signals (quartet and triplet in ¹H NMR) TLC->NMR MS Mass Spectrometry (e.g., ESI-MS): - Observation of [M+H]⁺ ion corresponding to the ethylated product's mass NMR->MS LCMS LC-MS or HPLC: - Single major peak indicating high purity MS->LCMS

Sources

Application Notes and Protocols: 6-ethyl-1H-pyrrolo[3,2-c]pyridine as a Key Intermediate for FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting FMS Kinase

The FMS-like tyrosine kinase 3 (FMS, also known as CSF-1R) is a member of the class III receptor tyrosine kinase family and a crucial regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and their progenitors.[1][2] Ligand binding, primarily by macrophage colony-stimulating factor (M-CSF or CSF-1), induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3][4][5] These pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, are fundamental to cell survival and proliferation.[3]

Dysregulation of the FMS kinase signaling pathway is implicated in a range of pathologies. In oncology, the overexpression of FMS and its ligand in the tumor microenvironment is associated with the promotion of tumor growth, invasion, and metastasis in various cancers, including breast, ovarian, and prostate cancer.[2] In inflammatory diseases such as rheumatoid arthritis, FMS signaling contributes to the chronic inflammatory state.[5] Consequently, the development of small molecule inhibitors targeting FMS kinase has emerged as a promising therapeutic strategy.[1][2]

The 1H-pyrrolo[3,2-c]pyridine scaffold, a bioisostere of indole, has been identified as a privileged core structure in the design of various kinase inhibitors.[6] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for medicinal chemistry campaigns. This document provides detailed protocols for the synthesis and characterization of 6-ethyl-1H-pyrrolo[3,2-c]pyridine , a key intermediate for the development of a novel class of FMS kinase inhibitors.

FMS Kinase Signaling Pathway

The activation of FMS kinase by its ligand initiates a complex network of intracellular signaling pathways that ultimately regulate gene expression and cellular responses. The following diagram illustrates a simplified overview of the canonical FMS signaling cascade.

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Receptor FMS->FMS RAS RAS FMS->RAS Activation PI3K PI3K FMS->PI3K Activation LIGAND CSF-1 (Ligand) LIGAND->FMS Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Myc) ERK->TF Translocation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR Activation mTOR->TF Gene Expression\n(Proliferation, Survival, Differentiation) Gene Expression (Proliferation, Survival, Differentiation) TF->Gene Expression\n(Proliferation, Survival, Differentiation)

Caption: FMS Kinase Signaling Cascade.

Synthesis of this compound: A Two-Step Protocol

The following protocol outlines a reliable two-step synthesis of this compound, commencing with a Sonogashira cross-coupling reaction to introduce the ethyl functionality, followed by a hydrogenation step. The starting material, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized according to literature procedures.[7]

Step 1: Sonogashira Coupling to Synthesize 6-ethynyl-1H-pyrrolo[3,2-c]pyridine

This step involves the palladium- and copper-catalyzed cross-coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with a suitable ethynylating agent. For the purpose of this protocol, we will use ethynyltrimethylsilane, followed by deprotection.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromo-1H-pyrrolo[3,2-c]pyridine≥97%Commercially Available
Ethynyltrimethylsilane≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Copper(I) iodide (CuI)99.995%Commercially Available
Triethylamine (TEA)≥99.5%, anhydrousCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Tetrabutylammonium fluoride (TBAF)1.0 M in THFCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aq. NH4ClPrepared in-house
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available
Silica Gel230-400 meshCommercially Available

Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq.). Stir the mixture for 10 minutes at room temperature.

  • Addition of Alkyne: Add ethynyltrimethylsilane (1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Deprotection: After completion of the coupling reaction, cool the mixture to room temperature and add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.) dropwise. Stir for 1 hour at room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with dichloromethane (3 x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-ethynyl-1H-pyrrolo[3,2-c]pyridine.

Step 2: Hydrogenation to this compound

The ethynyl group is selectively reduced to an ethyl group via catalytic hydrogenation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Ethynyl-1H-pyrrolo[3,2-c]pyridineAs synthesized in Step 1-
Palladium on Carbon (Pd/C)10 wt. %Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Hydrogen (H2) gasHigh purityCommercially Available
Celite®Commercially Available

Protocol:

  • Reaction Setup: To a high-pressure reaction vessel, add 6-ethynyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) and palladium on carbon (10 wt. %, 0.1 eq.).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 6-8 hours.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound as the final product. Further purification by chromatography may be performed if necessary.

Synthesis_Workflow Start 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step1 Sonogashira Coupling (Pd/Cu, TEA, THF) Start->Step1 Intermediate 6-Ethynyl-1H-pyrrolo[3,2-c]pyridine Step1->Intermediate Step2 Hydrogenation (Pd/C, H2, EtOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity before its use in subsequent steps.

Analytical Techniques:

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.Aromatic protons of the pyrrolo[3,2-c]pyridine core, a triplet for the methyl group and a quartet for the methylene group of the ethyl substituent.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to the aromatic carbons of the bicyclic system and the aliphatic carbons of the ethyl group.
HRMS (ESI) Determination of the exact mass and molecular formula.A molecular ion peak corresponding to the calculated exact mass of C9H10N2.
TLC Monitoring reaction progress and assessing purity.A single spot with a specific Rf value in a defined solvent system.

Expected Spectroscopic Data:

While specific experimental data for this compound is not widely published, based on analogous structures, the following are expected ¹H and ¹³C NMR chemical shifts in CDCl₃:[8][9][10]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.8-9.2 (s, 1H, H-4), ~7.5-7.8 (s, 1H, H-7), ~7.2-7.4 (d, 1H, H-2), ~6.7-6.9 (d, 1H, H-3), ~2.8-3.0 (q, 2H, -CH₂-), ~1.3-1.5 (t, 3H, -CH₃). A broad singlet for the N-H proton of the pyrrole ring is also expected.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): Aromatic carbons in the range of 100-150 ppm, with the ethyl group carbons appearing around ~25-30 ppm (-CH₂-) and ~13-16 ppm (-CH₃).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₉H₁₁N₂ [M+H]⁺: 147.0917

  • Found: The experimental value should be within ± 5 ppm of the calculated mass.

Purification and Handling

Purification:

  • Column Chromatography: Flash column chromatography on silica gel is the recommended method for purification. A gradient elution with ethyl acetate in hexanes or dichloromethane in methanol is typically effective for separating the product from non-polar and polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed for further purification.

Handling and Storage:

  • Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Application: Intermediate for FMS Kinase Inhibitor Synthesis

This compound serves as a versatile intermediate for the synthesis of potent FMS kinase inhibitors. The pyrrole nitrogen can be functionalized, for example, through an N-arylation reaction, and the pyridine ring can be further elaborated to introduce moieties that interact with key residues in the FMS kinase active site.

A common synthetic strategy involves the coupling of this compound with a substituted aryl halide or boronic acid to introduce a side chain that can occupy the hydrophobic pocket of the kinase. The following is a generalized scheme illustrating this concept.

Inhibitor_Synthesis Intermediate This compound Coupling Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) Intermediate->Coupling Inhibitor FMS Kinase Inhibitor Coupling->Inhibitor Reagent Aryl Halide / Boronic Acid (R-X / R-B(OH)2) Reagent->Coupling

Sources

Advanced Application Note: Palladium-Catalyzed Functionalization of 5-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-Azaindole (1H-pyrrolo[3,2-c]pyridine ) represents a privileged scaffold in modern drug discovery, serving as a bioisostere for indole and purine systems.[1] Its unique electronic architecture—comprising an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—offers distinct vectors for diversification but presents significant synthetic challenges.[1]

Core Challenges in Pd-Catalysis:

  • Catalyst Poisoning: The unhindered pyridine nitrogen (N5) is a potent ligand that can displace phosphines from Palladium, forming inactive [Pd(L)(substrate)2] complexes.[1]

  • Acidic N-H: The pyrrole N-H (pKa ~13) can deprotonate under basic cross-coupling conditions, creating an amidate that further sequesters the catalyst.

  • Regioselectivity: Distinguishing between the nucleophilic C3 position and the electrophilic C4/C6 positions requires orthogonal catalytic strategies.

This guide provides three field-proven protocols designed to overcome these barriers, utilizing bulky biarylphosphine ligands (Buchwald ligands) and N-oxide activation strategies to ensure robust turnover.[1]

Mechanistic Reactivity Map

The 5-azaindole scaffold exhibits a dichotomy of reactivity. The pyrrole ring (C2/C3) behaves like an electron-rich arene, while the pyridine ring (C4/C6/C7) behaves like an electron-poor heterocycle.

G Scaffold 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) C3 Position C3 (Nucleophilic) Scaffold->C3 Direct C-H Arylation (Electrophilic Palladation) C4 Position C4 (Electrophilic / Steric) Scaffold->C4 Suzuki/Buchwald Coupling (Requires Bulky Ligands) C6 Position C6 (Electrophilic / Acidic) Scaffold->C6 N-Oxide C-H Activation (Fagnou Conditions) N5 Nitrogen N5 (Catalyst Poison) Scaffold->N5 Coordination to Pd (Inhibits Cycle)

Figure 1: Reactivity landscape of 5-azaindole.[1] Note the distinct electronic bias between the pyrrole (C3) and pyridine (C4/C6) sectors.

Protocol A: Suzuki-Miyaura Coupling of Chlorinated 5-Azaindoles

Target: Functionalization of C4-Cl or C6-Cl 5-azaindoles.[1] Challenge: Aryl chlorides on the pyridine ring are sluggish; N5 coordination inhibits oxidative addition. Solution: Use of SPhos or XPhos .[1][2][3] These ligands are bulky enough to prevent N5-Pd coordination and electron-rich enough to facilitate oxidative addition into the C-Cl bond.[1]

Materials & Reagents
ComponentSpecificationRole
Substrate 4-chloro-5-azaindole (or 6-chloro analog)Electrophile
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.5 equiv)Nucleophile
Catalyst Pd(OAc)₂ (2-5 mol%)Pre-catalyst
Ligand SPhos (4-10 mol%)Ligand (L:Pd = 2:[1]1)
Base K₃PO₄ (3.0 equiv)Activator
Solvent n-Butanol / Water (4:[1]1)Solvent System
Step-by-Step Protocol
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloroisomer of 5-azaindole (1.0 mmol), boronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add degassed n-Butanol (4 mL) and Water (1 mL) via syringe.

    • Note: The biphasic/protic nature of this solvent system helps solubilize the inorganic base and stabilizes the Pd-cycle against inhibition by the free N-H.

  • React: Heat the mixture to 100 °C for 4–12 hours. Monitor conversion by LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).[1] Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: If the substrate contains a free N-H (position 1), do not use strong bases like NaOtBu, as they will deprotonate the indole and shut down the reaction. K₃PO₄ is mild enough to activate the boronic acid without fully deprotonating the indole N-H.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amines at C4 or C6.[1] Challenge: Competitive binding of the amine nucleophile to Pd. Solution: The Pd₂dba₃ / XPhos system is the "gold standard" for heteroaryl halides.

Materials & Reagents
ComponentSpecificationRole
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd(0) Source
Ligand XPhos or BrettPhos (2-4 mol%)Ligand
Base LiHMDS (1M in THF, 2.2 equiv)Base (Soluble)
Solvent THF or DioxaneAnhydrous Solvent
Step-by-Step Protocol
  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in THF (1 mL) and stir at 60 °C for 3 minutes to generate the active L-Pd(0) species. The solution should turn from dark purple to brown/orange.

  • Addition: Add the halo-5-azaindole (1.0 mmol) and the amine (1.2 mmol) to the catalyst solution.

  • Base Addition: Dropwise add LiHMDS (2.2 mL, 2.2 mmol).

    • Critical: For unprotected azaindoles, 2 equivalents of base are needed: 1 equiv to deprotonate the indole N-H (protecting it in situ) and 1 equiv for the cross-coupling.

  • React: Seal and heat to 80–100 °C for 2–6 hours.

  • Quench: Cool to RT, quench with aqueous NH₄Cl.

  • Purification: Standard extraction and chromatography.[1]

Protocol C: Regioselective C-H Arylation (C3 vs C6)

Direct functionalization avoids pre-halogenation steps.[1] The choice of conditions dictates the site of arylation.

Pathway 1: C3-Arylation (Electrophilic Palladation)

This reaction proceeds via an electrophilic attack of Pd(II) on the electron-rich pyrrole ring (C3).[1]

  • Conditions: Pd(OAc)₂ (5 mol%), AgOAc (2 equiv), TFA (0.5 equiv), in AcOH at 110 °C.

  • Mechanism: Pd(II) attacks C3 (most nucleophilic).[1] Ag(I) reoxidizes Pd(0) to Pd(II).[1]

  • Note: This works best for electron-rich aryl iodides.[1]

Pathway 2: C6-Arylation (N-Oxide Directed)

To functionalize the pyridine ring (C6) directly, we must reverse the electronics using an N-oxide.[1]

  • Substrate: 5-azaindole-N-oxide (prepared via mCPBA oxidation).

  • Catalyst: Pd(OAc)₂ (5 mol%) / DavePhos (10 mol%).[1]

  • Additives: PivOH (30 mol%), K₂CO₃ (2 equiv).[1]

  • Solvent: Toluene, 110 °C.

Workflow Diagram:

Workflow Start Select Target Position Decision1 Electron-Rich Ring (C3)? Start->Decision1 Decision2 Electron-Poor Ring (C4/C6)? Decision1->Decision2 No PathC3 Protocol: C-H Activation Pd(OAc)2 / AgOAc / AcOH (Electrophilic Mechanism) Decision1->PathC3 Yes DecisionHalide Is Halide Present? Decision2->DecisionHalide PathSuzuki Protocol A: Suzuki Pd(OAc)2 / SPhos / K3PO4 (For C-Cl/Br) DecisionHalide->PathSuzuki Yes (C-Cl/Br) PathNOxide Protocol C: N-Oxide Activation Pd(OAc)2 / DavePhos / PivOH (For Direct C6-H) DecisionHalide->PathNOxide No (C-H)

Figure 2: Decision tree for selecting the optimal functionalization strategy.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning by N5.[1]Switch to bulkier ligand (XPhos , BrettPhos ) or increase catalyst loading to 5-10 mol%.[1]
Dehalogenation (C-H product)

-Hydride elimination or protodehalogenation.[1]
Use anhydrous solvents; ensure base is dry.[1] Switch from isopropanol to dioxane/toluene.
Starting Material Recovery Oxidative addition failure.[1]For C-Cl substrates, switch to Pd-G3-XPhos precatalyst to ensure rapid initiation.[1]
Bis-arylation Over-reaction.[1]Reduce boronic acid equivalents to 1.05. Dilute reaction concentration (0.05 M).

References

  • Suzuki-Miyaura Coupling of Unprotected Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1][4]

    • Source:J. Am. Chem. Soc.[1][5] / PMC[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Azaindoles

    • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles (Applicable to 5-azaindole).[1]

    • Source:Org.[1][3][5][6][7] Lett. / MIT Open Access[1]

    • URL:[Link][1]

  • Direct Arylation via N-Oxides (Fagnou Conditions)

    • Title: Site-selective azaindole arylation at the azine and azole rings via N-oxide activation.[1][8]

    • Source:Org.[1][3][5][6][7] Lett. / PubMed[1][3]

    • URL:[Link][1]

  • General Azaindole Synthesis & Functionalization Review

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[1][9][10][11]

    • Source:Molecules / MDPI[1]

    • URL:[Link][1]

Sources

Application Notes and Protocols for the Synthesis of 6-ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-ethyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4] The synthesis of the pyrrolo[3,2-c]pyridine core is a multi-step process, and this guide details a robust synthetic route commencing from commercially available starting materials. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for the preparation of key intermediates and the final target compound. Emphasis is placed on the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2][3][4] Its structural resemblance to indole and purine has made it a valuable target in the development of novel therapeutics. The introduction of an ethyl group at the 6-position can significantly modulate the pharmacological properties of the parent scaffold, making the synthesis of this compound a key objective for structure-activity relationship (SAR) studies.

This guide outlines a synthetic strategy centered around the Fischer indole synthesis, a classic and versatile method for constructing indole and azaindole systems.[5][6][7] The proposed route involves the preparation of a key hydrazinylpyridine intermediate, which then undergoes cyclization to form the desired pyrrolo[3,2-c]pyridine ring system.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a multi-step sequence, as illustrated in the workflow diagram below. The key transformations include the nitration of a substituted pyridine, reduction of the nitro group to an amine, conversion of the amine to a hydrazine, and a final Fischer indole synthesis to construct the pyrrole ring.

Synthetic_Workflow A 2-Ethyl-4-chloropyridine B 4-Chloro-2-ethyl-3-nitropyridine A->B Nitration C 4-Chloro-2-ethyl-pyridin-3-amine B->C Reduction D 4-Chloro-3-hydrazinyl-2-ethylpyridine C->D Diazotization & Reduction E Hydrazone Intermediate D->E Condensation with Acetaldehyde F This compound E->F Fischer Indole Synthesis

Caption: Synthetic workflow for this compound.

Reagent Preparation and Protocols

Synthesis of 4-Chloro-2-ethyl-3-nitropyridine

The introduction of a nitro group at the 3-position of the pyridine ring is a critical first step. This is achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The presence of the chloro and ethyl groups on the pyridine ring directs the nitration to the desired position.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-ethyl-4-chloropyridine (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (5.0 eq) to the flask while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-ethyl-4-chloropyridine in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-chloro-2-ethyl-3-nitropyridine.

Reagent/SolventMolar Eq.PuritySource
2-Ethyl-4-chloropyridine1.0>98%Commercially Available
Concentrated Sulfuric Acid8.098%Commercially Available
Fuming Nitric Acid1.5>90%Commercially Available
Dichloromethane-ACS GradeCommercially Available
Hexane-ACS GradeCommercially Available
Ethyl Acetate-ACS GradeCommercially Available
Synthesis of 4-Chloro-2-ethyl-pyridin-3-amine

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.[8][9][10] Various reducing agents can be employed, with iron powder in the presence of an acid being a cost-effective and efficient method.[8]

Protocol:

  • Reaction Setup: To a solution of 4-chloro-2-ethyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (3:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Wash the celite pad with ethanol. Combine the filtrates and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloro-2-ethyl-pyridin-3-amine.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Reagent/SolventMolar Eq.PuritySource
4-Chloro-2-ethyl-3-nitropyridine1.0>95%Synthesized in-house
Iron Powder5.0Fine GradeCommercially Available
Ammonium Chloride1.0>99%Commercially Available
Ethanol-ACS GradeCommercially Available
Ethyl Acetate-ACS GradeCommercially Available
Synthesis of 4-Chloro-3-hydrazinyl-2-ethylpyridine

The conversion of the aminopyridine to the corresponding hydrazine is achieved via a two-step diazotization-reduction sequence.[11]

Protocol:

  • Diazotization:

    • Dissolve 4-chloro-2-ethyl-pyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid at 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up:

    • Basify the reaction mixture to pH 10-12 by the slow addition of a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath.

    • Extract the resulting suspension with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude hydrazine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reagent/SolventMolar Eq.PuritySource
4-Chloro-2-ethyl-pyridin-3-amine1.0>95%Synthesized in-house
Sodium Nitrite1.1>99%Commercially Available
Tin(II) Chloride Dihydrate4.0>98%Commercially Available
Concentrated Hydrochloric Acid-37%Commercially Available
Sodium Hydroxide->97%Commercially Available
Ethyl Acetate-ACS GradeCommercially Available

Final Product Synthesis: this compound

The final step in the synthesis is the Fischer indole synthesis, which involves the condensation of the prepared hydrazine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5][6][7]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization A 4-Chloro-3-hydrazinyl-2-ethylpyridine C Hydrazone Intermediate A->C B Acetaldehyde B->C D Hydrazone Intermediate E [3,3]-Sigmatropic Rearrangement D->E Acid Catalyst (e.g., PPA) F Ammonia Elimination & Aromatization E->F G This compound F->G

Caption: Mechanism of the Fischer indole synthesis step.

Protocol:

  • Hydrazone Formation:

    • Dissolve 4-chloro-3-hydrazinyl-2-ethylpyridine (1.0 eq) in ethanol.

    • Add acetaldehyde (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC).

  • Cyclization:

    • Remove the ethanol under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Heat the mixture to 120-140 °C for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution to pH 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reagent/SolventMolar Eq.PuritySource
4-Chloro-3-hydrazinyl-2-ethylpyridine1.0>95%Synthesized in-house
Acetaldehyde1.2>99%Commercially Available
Polyphosphoric Acid (PPA)--Commercially Available
Ethanol-ACS GradeCommercially Available
Ethyl Acetate-ACS GradeCommercially Available

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable and reproducible method for the preparation of this compound. By following these procedures, researchers can efficiently synthesize this important heterocyclic compound for further investigation in various drug discovery and development programs. The provided explanations for the experimental choices aim to empower scientists with a deeper understanding of the underlying chemical principles.

References

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Chemical Communications (RSC Publishing). (n.d.). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines.
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Taylor & Francis. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubMed. (2012, July 1). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2.
  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.
  • LOCKSS. (n.d.). SYNTHESIS OF 7,12-DIHYDROPYRIDOPYRROU3INDOLES.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • ResearchGate. (2000, September 11). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Beilstein Journal of Organic Chemistry. (2012, July 9). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement.
  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines.
  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Autech. (2020, October 23). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?
  • Google Patents. (2022, February 1). CN113999167 - Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine.
  • ResearchGate. (n.d.). Conversion 1-amino-2-imino-pyridine derivative (3d) to 2-aminopyridine...
  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • PubMed. (2022, October 5). Conversion of Aryl Azides to Aminopyridines.
  • ResearchGate. (2016, April 16). How to prepare 4-hydrazino pyridine?
  • Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • Organic Syntheses. (n.d.). 4-ethylpyridine.
  • PMC. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-nitropyridine 90 13091-23-1.

Sources

Application Notes and Protocols for the Hydrogenation of 6-vinyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the selective hydrogenation of 6-vinyl-1H-pyrrolo[3,2-c]pyridine to its corresponding saturated analogue, 6-ethyl-1H-pyrrolo[3,2-c]pyridine. This transformation is a critical step in the synthesis of various pharmacologically relevant scaffolds. This document offers a thorough exploration of the prerequisite synthesis of the vinyl substrate, followed by an in-depth analysis of several hydrogenation methodologies, including classical catalytic hydrogenation with palladium on carbon (Pd/C) and Raney® Nickel, as well as a milder transfer hydrogenation approach. Each protocol is accompanied by mechanistic insights, a discussion of critical parameters, and troubleshooting advice to ensure reliable and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Significance of this compound

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold found in a multitude of biologically active compounds.[1][2] The ethyl substituent at the 6-position often plays a crucial role in modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The selective reduction of a vinyl group to an ethyl group is a common and vital transformation in medicinal chemistry to access these saturated analogues.

This guide focuses on the practical aspects of converting 6-vinyl-1H-pyrrolo[3,2-c]pyridine to this compound. We will first detail a robust method for the synthesis of the vinyl starting material, which is not readily commercially available, and then present a comparative study of different hydrogenation techniques.

Synthesis of the Starting Material: 6-vinyl-1H-pyrrolo[3,2-c]pyridine

A reliable route to 6-vinyl-1H-pyrrolo[3,2-c]pyridine involves a two-step process starting from the corresponding 6-bromo derivative. The first step is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by a palladium-catalyzed cross-coupling reaction to install the vinyl group.

Protocol for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine can be achieved through a multi-step sequence starting from 2-bromo-5-methylpyridine, as detailed by Li et al. (2024).[3][4] This method involves nitration, reaction with N,N-dimethylformamide dimethyl acetal, and subsequent reductive cyclization.

Reaction Scheme:

cluster_0 Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine Intermediate_A Intermediate_A 2-bromo-5-methylpyridine->Intermediate_A 1. m-CPBA 2. Fuming HNO3, H2SO4 Intermediate_B Intermediate_B Intermediate_A->Intermediate_B DMF-DMA 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Intermediate_B->6-bromo-1H-pyrrolo[3,2-c]pyridine Fe, AcOH

Figure 1: Synthetic overview for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Step-by-Step Protocol:

  • Nitration: 2-bromo-5-methylpyridine is first converted to 2-bromo-5-methyl-4-nitropyridine 1-oxide.[3][4]

  • Enamine Formation: The resulting nitro compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key enamine intermediate.[3][4]

  • Reductive Cyclization: Finally, treatment with iron powder in acetic acid affords the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3][4]

Protocol for Suzuki-Miyaura Cross-Coupling

The vinyl group is installed via a Suzuki-Miyaura cross-coupling reaction using potassium vinyltrifluoroborate. This method is generally high-yielding and tolerates a wide range of functional groups.

cluster_1 Suzuki-Miyaura Cross-Coupling 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-vinyl-1H-pyrrolo[3,2-c]pyridine 6-vinyl-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine->6-vinyl-1H-pyrrolo[3,2-c]pyridine Potassium vinyltrifluoroborate, Pd catalyst, Base

Figure 2: Synthesis of 6-vinyl-1H-pyrrolo[3,2-c]pyridine.

Materials:

  • 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • Potassium vinyltrifluoroborate

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

Step-by-Step Protocol:

  • To a reaction vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and the base (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-vinyl-1H-pyrrolo[3,2-c]pyridine.

Hydrogenation Methodologies

The choice of hydrogenation method depends on factors such as available equipment (e.g., high-pressure reactors), desired reaction time, and catalyst cost. We present three robust methods for the reduction of the vinyl group.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is the most common and generally efficient method for the hydrogenation of alkenes.[5]

Principle:

The reaction proceeds via the heterogeneous catalysis of palladium on a carbon support. Molecular hydrogen is adsorbed onto the palladium surface and then transferred to the double bond of the vinyl group in a stepwise manner. Protic solvents like ethanol or methanol generally accelerate the reaction rate.[6]

cluster_2 Pd/C Hydrogenation Workflow Setup Setup Reaction Reaction Setup->Reaction H2 (balloon or pressure) Workup Workup Reaction->Workup Filtration Product Product Workup->Product

Figure 3: General workflow for Pd/C catalyzed hydrogenation.

Materials:

  • 6-vinyl-1H-pyrrolo[3,2-c]pyridine

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas source (balloon or high-pressure vessel)

Step-by-Step Protocol (Atmospheric Pressure - Balloon):

  • In a round-bottom flask, dissolve 6-vinyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in the chosen solvent.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography if necessary.

Step-by-Step Protocol (High Pressure):

  • Place a solution of 6-vinyl-1H-pyrrolo[3,2-c]pyridine in a suitable solvent in a high-pressure reactor.

  • Add 10% Pd/C (1-5 mol% Pd).

  • Seal the reactor and purge with nitrogen or argon, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via LC-MS.

  • After completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas.

  • Work up the reaction mixture as described in the atmospheric pressure protocol.

Method 2: Catalytic Hydrogenation with Raney® Nickel

Raney® Nickel is a cost-effective alternative to palladium and is particularly effective for the hydrogenation of various functional groups.[7]

Principle:

Raney® Nickel is a fine-grained, porous nickel catalyst with a high surface area. It is typically supplied as a slurry in water or ethanol. The mechanism is similar to that of Pd/C, involving the adsorption of hydrogen and the substrate onto the catalyst surface.

Materials:

  • 6-vinyl-1H-pyrrolo[3,2-c]pyridine

  • Raney® Nickel (slurry in water or ethanol)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrogen gas source

Step-by-Step Protocol:

  • In a reaction vessel, dissolve 6-vinyl-1H-pyrrolo[3,2-c]pyridine in the chosen solvent.

  • Carefully wash the Raney® Nickel slurry with the reaction solvent to remove the storage medium.

  • Add the washed Raney® Nickel to the reaction mixture under an inert atmosphere.

  • Pressurize the vessel with hydrogen (e.g., 3-10 bar) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress.

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • Filter the catalyst through Celite® and concentrate the filtrate to obtain the product.

Method 3: Transfer Hydrogenation

This method avoids the need for a pressurized hydrogen gas source, making it more convenient for standard laboratory setups.[1][8]

Principle:

In transfer hydrogenation, a hydrogen donor molecule, such as ammonium formate or formic acid, decomposes in the presence of a catalyst (typically Pd/C) to generate hydrogen in situ. This hydrogen is then immediately transferred to the substrate.[9][10]

Materials:

  • 6-vinyl-1H-pyrrolo[3,2-c]pyridine

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen donor (e.g., Ammonium formate, HCOOH/NEt₃)

  • Solvent (e.g., Methanol or Ethanol)

Step-by-Step Protocol (using Ammonium Formate):

  • Dissolve 6-vinyl-1H-pyrrolo[3,2-c]pyridine in methanol or ethanol.

  • Add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (10-20 mol% Pd).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and filter through Celite®.

  • Concentrate the filtrate. The residue can be partitioned between water and an organic solvent to remove any remaining salts before drying and final concentration.

Comparative Analysis of Hydrogenation Methods

ParameterMethod 1: Pd/C Catalytic HydrogenationMethod 2: Raney® Nickel Catalytic HydrogenationMethod 3: Transfer Hydrogenation
Catalyst 10% Pd/CRaney® Nickel10% Pd/C
Hydrogen Source H₂ gasH₂ gasAmmonium formate
Pressure 1-5 bar3-10 barAtmospheric
Temperature Room Temperature - 50 °CRoom Temperature - 60 °CReflux
Catalyst Loading 1-10 mol%10-50 wt%10-20 mol%
Typical Solvents Ethanol, Methanol, Ethyl AcetateEthanol, MethanolMethanol, Ethanol
Advantages High efficiency, low catalyst loadingCost-effectiveNo pressurized H₂ required
Disadvantages Requires H₂ gas sourceHigher catalyst loading, pyrophoricRequires heating, salt byproducts

Mechanistic Insights and Troubleshooting

Chemoselectivity:

The primary challenge in the hydrogenation of vinyl-substituted N-heterocycles is achieving chemoselectivity. While the vinyl group is generally more readily reduced than the pyridine ring, harsh conditions (high pressure and temperature) can lead to over-reduction of the heterocyclic core.[11][12] The methods outlined above with moderate conditions are designed to favor the selective reduction of the vinyl group.

Catalyst Poisoning:

The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially leading to deactivation or "poisoning".[11] This can sometimes be mitigated by the choice of solvent or by the addition of a small amount of a weak acid. However, for this substrate, significant poisoning is not typically observed under the recommended conditions. In some cases, pyridine itself can be used as a catalyst poison to increase the selectivity of other hydrogenolysis reactions.[13]

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Carefully filter the current batch of catalyst and add a fresh portion. Increasing the hydrogen pressure or temperature slightly may also drive the reaction to completion. For transfer hydrogenation, adding more of the hydrogen donor can be effective.

  • Side Products (Over-reduction): If reduction of the pyridine ring is observed, reduce the reaction temperature and pressure. Transfer hydrogenation at reflux is generally less prone to over-reduction than high-pressure catalytic hydrogenation.

  • Safety: Catalytic hydrogenation with molecular hydrogen carries a risk of fire or explosion.[6] All operations should be conducted in a well-ventilated fume hood, and the catalyst should be handled carefully, especially after the reaction when it is saturated with hydrogen and potentially pyrophoric. Used catalyst should be quenched with water before disposal.

Conclusion

The hydrogenation of 6-vinyl-1H-pyrrolo[3,2-c]pyridine to this compound is a key synthetic transformation. This guide provides a comprehensive overview of the synthesis of the starting material and presents three reliable methods for its subsequent reduction. The choice of method will depend on the specific laboratory setup and project requirements. By following these protocols and considering the provided mechanistic insights, researchers can confidently and efficiently perform this important synthetic step.

References

  • Li, W., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297992. [Link]

  • Li, W., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Zhang, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 234-240. [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • Alonso, F., et al. (2005). Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine). Applied Catalysis A: General, 292, 29-35. [Link]

  • University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Gao, H., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • Helal, H. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group. [Link]

  • Gulyaeva, T. I., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. [Link]

  • Chessari, G., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9694-9709. [Link]

  • Gulyaeva, T. I., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. ResearchGate. [Link]

  • Banik, B. K., et al. (2018). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. [Link]

  • Sivanandham, V. (2000). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthetic Communications, 30(15), 2817-2831. [Link]

  • Kumar, S., & Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science, 5(6), 2456-2465. [Link]

  • Surendranath, Y., & Nocera, D. G. (2011). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 133(41), 16532-16535. [Link]

  • Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 177-184. [Link]

  • Shah, K. H., et al. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 143-152. [Link]

  • University of California, Berkeley. (2014). Chemoselectivity in Transfer-Hydrogenation Reactions. [Link]

  • Ram, S., & Spicer, L. D. (1988). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Erowid. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Krische, M. J., et al. (2008). Branch-selective reductive coupling of 2-vinyl pyridines and imines via rhodium catalyzed C-C bond forming hydrogenation. SciSpace. [Link]

  • Zhang, Y., et al. (2023). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Krische, M. J., et al. (2008). Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C−C Bond Forming Hydrogenation. Journal of the American Chemical Society, 130(42), 13876-13877. [Link]

  • Sigl, M., et al. (2009). On the quantitative recycling of Raney-Nickel catalysts on a lab-scale. The Royal Society of Chemistry. [Link]

  • Bryzgunova, E. O., et al. (2021). Dataset of NMR-Spectra Pyrrolyl- and Indolylazines. Mendeley Data, V1. [Link]

  • Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Semantic Scholar. [Link]

  • Reddy, T. S., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. [Link]

  • Smith, D. J., et al. (2011). A quantitative investigation of the structure of Raney-Ni catalyst material using both computer simulation and experimental measurements. Journal of Catalysis, 278(2), 292-300. [Link]

  • Xiang, Y., et al. (2016). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Downstream Processing / Chromatography Ticket Focus: 5-Azaindole Scaffolds (Kinase Inhibitor Precursors)

Introduction: The "Sticky" Nature of 5-Azaindoles

Welcome to the technical support hub for nitrogen-rich heterocycles. You are likely here because your 5-azaindole derivative—a critical scaffold in kinase inhibitor discovery (e.g., Vemurafenib)—is behaving poorly on silica gel.

The Root Cause: Unlike indole, 5-azaindole is amphoteric. While the pyrrole N-H is acidic (


), the pyridine nitrogen at position 5 (N-5) is significantly basic (

of conjugate acid

). This is much more basic than 7-azaindole (

) or pyridine (

).

The Result: The N-5 lone pair acts as a Lewis base, forming strong hydrogen bonds with the acidic silanol groups (


) of standard silica gel. This leads to:
  • Severe Tailing/Streaking: Loss of resolution and yield.

  • Irreversible Adsorption: Compound "stuck" at the baseline.

  • Solubility Crashes: Precipitation when mixing with non-polar mobile phases.

Troubleshooting Ticket #1: "My Compound is Streaking/Tailing Badly"

Diagnosis: Uncapped silanol interactions. Standard Protocol: Mobile Phase Modification.

The most effective way to restore peak shape is to introduce a competing base into your mobile phase. This "sacrificial base" saturates the acidic sites on the silica, allowing your 5-azaindole to elute freely.

Solution A: The Triethylamine (TEA) Method (Standard)

Use this for separations using Hexane/Ethyl Acetate or DCM/MeOH.

  • Pre-treatment: Flush the packed silica column with 3 Column Volumes (CV) of the starting mobile phase containing 1% Triethylamine (TEA) .

  • Elution: Run your gradient with 0.5% to 1% TEA maintained in both solvent A and solvent B.

  • Post-Run: TEA has a high boiling point (

    
    ). You must rotovap aggressively or use an HCl wash (if your compound is acid-stable) to remove it.
    
Solution B: The Ammoniated Methanol Method (Superior for Polar Compounds)

Use this when your compound requires high percentages of Methanol (>5%) to elute.

  • Preparation: Create a stock solution of "Ammoniated MeOH" (approx. 7N

    
     in MeOH).
    
    • Note: Commercial 7N

      
       in MeOH is volatile. Store in a fridge and replace frequently.
      
  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 10% 7N

      
       in MeOH / 90% DCM (or pure Ammoniated MeOH for very polar compounds).
      
  • Advantage: Ammonia is volatile; it disappears during concentration, leaving no residue.

Visualizing the Interaction

SilicaInteraction cluster_0 Without Modifier cluster_1 With Modifier Silica Acidic Silanol (Si-OH) Complex Silica-Azaindole Complex (Streaking) Silica->Complex H-Bonding Silica->Complex Blocked Silica-Modifier Complex (Passivated) Silica->Blocked Azaindole 5-Azaindole (N-5 Basic) Azaindole->Complex Strong Affinity Free Free 5-Azaindole (Sharp Peak) Azaindole->Free Modifier Modifier (TEA/NH3) Modifier->Blocked Preferential Binding Modifier->Blocked Blocked->Free Allows Elution

Caption: Mechanism of action. Basic modifiers (TEA/NH3) preferentially bind to acidic silanols, preventing the 5-azaindole from "sticking" (tailing).

Troubleshooting Ticket #2: "The Compound Precipitates on the Column Head"

Diagnosis: Solubility Mismatch (The "General Solubility Equation" Failure). Context: 5-azaindoles are often insoluble in Hexane or Heptane. If you dissolve your sample in DCM and inject it into a column equilibrated with 100% Hexane, the DCM dilutes, and the compound crashes out instantly.

Protocol: Solid Load (Dry Load)

This is mandatory for 5-azaindole derivatives unless they are highly lipophilic.

  • Dissolve: Dissolve crude mixture in a minimal amount of MeOH or DCM.

  • Adsorb: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g sorbent).

  • Evaporate: Rotovap until a free-flowing powder remains. Ensure all solvent is gone to prevent band broadening.

  • Load: Pour the powder into a solid load cartridge (or on top of the column sand bed).

  • Elute: Start your gradient (e.g., 0% to 100% EtOAc in Hexane, or 0% to 10% MeOH in DCM).

Solubility Reference Table
SolventSolubility of 5-AzaindolesUsage in Flash
Hexane/Heptane Very PoorComponent A (Weak solvent)
DCM Moderate to GoodComponent A or Loading Solvent
Ethyl Acetate ModerateComponent B (Strong solvent)
Methanol GoodComponent B (Very strong solvent)
DMSO/DMF ExcellentAvoid for liquid loading (causes massive band broadening)

Troubleshooting Ticket #3: "I Can't Separate Regioisomers (N1 vs. C3)"

Diagnosis: Selectivity Issue. Context: Alkylation of 5-azaindoles often yields mixtures of N1-alkylated (desired) and C3-alkylated (impurity) products, or bis-alkylated byproducts. These often have identical Rf values on standard silica.

Solution: Switch Stationary Phase

Standard silica separates primarily by polarity. If polarities are identical, you must exploit other physicochemical properties.

  • Amine-Functionalized Silica (

    
    -Silica): 
    
    • Mechanism: The surface is basic. This repels the basic N-5 of the azaindole, eliminating the need for TEA modifiers.

    • Benefit: Often provides different selectivity for N-alkylation vs. C-alkylation due to subtle pKa differences between the isomers.

    • Solvents: Use Hexane/EtOAc gradients.

  • C18 (Reverse Phase):

    • Mechanism: Separates based on hydrophobicity.

    • Benefit: The alkyl chains of the isomers interact differently with the C18 chains.

    • Protocol: Water/Acetonitrile gradient with 0.1% Formic Acid or 10mM Ammonium Bicarbonate .

    • Note: Under acidic conditions (Formic acid), the N-5 is protonated (

      
      ), drastically changing the retention profile compared to neutral conditions.
      

Decision Matrix: Optimization Workflow

Follow this logic path to determine the optimal purification strategy for your specific derivative.

OptimizationTree Start Start: Crude 5-Azaindole SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck LiquidLoad Liquid Load (DCM or EtOAc) SolubilityCheck->LiquidLoad Yes SolidLoad Solid Load (Celite/Silica) SolubilityCheck->SolidLoad No (Precipitates) TailingCheck TLC: Does it streak on standard Silica? LiquidLoad->TailingCheck SolidLoad->TailingCheck StandardRun Standard Flash (Hex/EtOAc) TailingCheck->StandardRun No (Clean Spots) ModifierRun Add 1% TEA or Use NH3/MeOH TailingCheck->ModifierRun Yes (Streaking) SeparationCheck Are isomers separating? StandardRun->SeparationCheck ModifierRun->SeparationCheck Success Purified Product SeparationCheck->Success Yes SwitchPhase Switch to C18 or Amine-Silica SeparationCheck->SwitchPhase No (Co-elution)

Caption: Step-by-step decision tree for selecting loading techniques and stationary phases.

Frequently Asked Questions (FAQ)

Q: Can I use acetic acid as a modifier? A: Generally, No . While acid modifiers work for acidic compounds, adding acid to a basic 5-azaindole will protonate the N-5 position, making it a cation. Cations bind extremely tightly to silica (which is essentially a cation exchanger at neutral/basic pH). You will likely never get your compound off the column. Exception: This works on C18 (Reverse Phase) where the mechanism is different.

Q: My compound turned yellow/brown on the column. What happened? A: Azaindoles are electron-rich and can be sensitive to oxidation, especially on the high-surface-area environment of silica gel.

  • Fix: Minimize residence time. Use "Flash" chromatography (rapid flow), not gravity columns. Flush the column with Nitrogen before use if the compound is known to be air-sensitive.

Q: How do I detect 5-azaindoles? A: They are UV active.

  • UV: Strong absorption at 254 nm and often 280-300 nm.

  • Stains: Vanillin or Ehrlich’s reagent (p-dimethylaminobenzaldehyde) are excellent. They turn azaindoles distinctive colors (often pink, purple, or rusty orange) upon heating.

References

  • Li, J. J. (2011). Heterocyclic Chemistry in Drug Discovery. Wiley. (Discusses the pKa and reactivity of azaindoles).
  • Teledyne ISCO. (2025). Purification of Basic Compounds by Flash Chromatography. Link (General guide on amine-functionalized silica and modifiers).

  • Biotage. (2025).[1] Strategies for Flash Chromatography of Heterocycles. Link (Specific protocols for dry loading and solvent selection).

  • Popowycz, F., et al. (2016). 7-Azaindole and 5-Azaindole: Privileged Scaffolds in Kinase Inhibitor Discovery. Journal of Medicinal Chemistry. Link (Context on the chemical properties and importance of these scaffolds).

  • Thermo Fisher Scientific. (2026). 5-Azaindole Product Specifications and Handling. Link (Physical properties and solubility data).

Sources

preventing oxidation of ethyl group in pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Medicinal Chemistry & DMPK Division Ticket ID: #PYR-OX-004 Subject: Mitigation of Ethyl Group Oxidation in Pyrrolopyridine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

User: Lead Chemist, Preclinical Oncology Problem: Rapid clearance of a lead pyrrolopyridine kinase inhibitor in human liver microsomes (HLM). Observation: Metabolite identification (MetID) indicates a


 Da mass shift (hydroxylation) and a 

Da shift (dehydrogenation) localized to the ethyl substituent. Goal: Increase metabolic stability (

) without compromising potency (

) or selectivity.

Module 1: Diagnostic & Mechanism Analysis

Before applying synthetic fixes, we must confirm the "Soft Spot." The ethyl group attached to an electron-rich pyrrolopyridine ring is a classic liability due to benzylic (or pseudo-benzylic) activation .

The Mechanism of Failure

The pyrrolopyridine ring donates electron density to the


-carbon of the ethyl group, lowering the Bond Dissociation Energy (BDE) of the C-H bonds. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) initiate a Hydrogen Atom Transfer (HAT) mechanism.

Visualizing the Pathway (DOT Diagram):

MetabolicPathway Parent Ethyl-Pyrrolopyridine (Parent) Radical Benzylic Radical (Intermediate) Parent->Radical CYP450 (HAT) Alcohol 1-Hydroxyethyl (Metabolite M+16) Radical->Alcohol Oxygen Rebound Ketone Acetyl Derivative (Metabolite M+14) Alcohol->Ketone Oxidation (-2H) Vinyl Vinyl Derivative (Metabolite M-2) Alcohol->Vinyl Dehydration (-H2O)

Figure 1: The oxidative cascade of the ethyl group. The primary liability is the initial C-H abstraction forming the radical.

Module 2: Troubleshooting & Optimization Protocols

We recommend a tiered approach to blocking this oxidation. Do not jump to the most complex synthesis immediately. Follow this logic:

Strategy A: The "Isotope Switch" (Deuteration)

Use this if: You need to maintain exact binding geometry and lipophilicity.

The Science: Replacing Hydrogen with Deuterium introduces the Kinetic Isotope Effect (KIE) .[1][2][3] The C-D bond is shorter and stronger than the C-H bond (approx. 1.2–1.5 kcal/mol difference in zero-point energy). If C-H bond breakage is the Rate-Determining Step (RDS), deuteration can significantly reduce intrinsic clearance (


).

Protocol:

  • Synthesize the

    
    -ethyl analog (perdeuterated ethyl group).
    
  • Run side-by-side HLM stability assay with the protio-parent.

  • Success Criteria: A

    
     ratio 
    
    
    
    indicates the ethyl oxidation is indeed the RDS.
ParameterProtio-EthylDeutero-Ethyl (

)
Impact
Bond Strength ~98 kcal/mol~100 kcal/molHigher Stability
Lipophilicity LogP = XLogP

X - 0.04
Negligible
Metabolic Route Rapid HydroxylationSlowed HydroxylationExtended

Note: If metabolic switching occurs (CYP attacks a different spot because the ethyl is "hardened"), you will see no net improvement in stability.

Strategy B: The "Electronic Shield" (Fluorination)

Use this if: Deuteration fails or you can tolerate a slight electronegativity shift.

The Science: Fluorine is the ultimate metabolic blocker. It is small (Van der Waals radius 1.47 Å vs 1.20 Å for H) but highly electronegative.[4]

  • 
    -Fluorination (
    
    
    
    or
    
    
    ):
    Strong electron-withdrawing effect deactivates the adjacent
    
    
    -C-H bonds, making them harder for CYP to abstract.
  • 
    -Fluorination:  Directly replacing the labile proton.
    

Protocol: Replace the ethyl group with a 2,2,2-trifluoroethyl group (


) or a 1,1-difluoroethyl  group (

).
  • Pros: Often completely shuts down oxidation at that site.

  • Cons: The strong electron-withdrawing group (EWG) will lower the pKa of the pyrrolopyridine nitrogen (if NH is present) and may alter hydrogen bonding in the active site.

Strategy C: Steric Blocking (Gem-Dimethyl Effect)

Use this if: The binding pocket has space for extra bulk.

The Science: Converting the ethyl group (


) to an isopropyl (

) or t-butyl/gem-dimethyl group removes the abstractable protons or sterically hinders the CYP heme iron from approaching the carbon.

Decision Matrix:

DecisionTree Start Start: Ethyl Oxidation Confirmed Q1 Can the binding pocket tolerate bulk? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO Q1->Branch2 Strat1 Strategy C: Gem-dimethyl / Isopropyl Branch1->Strat1 Q2 Is pKa/Electronic profile critical? Branch2->Q2 Branch3 YES (Must maintain) Q2->Branch3 Branch4 NO (Can vary) Q2->Branch4 Strat2 Strategy A: Deuteration (d5-ethyl) Branch3->Strat2 Strat3 Strategy B: Fluorination (CF3-ethyl) Branch4->Strat3

Figure 2: Decision Matrix for selecting the appropriate blocking strategy.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is the ethyl group on the pyrrolopyridine so unstable compared to a phenyl-ethyl? A: The pyrrolopyridine is an electron-rich heterocycle. It stabilizes the radical cation intermediate formed during the initial CYP450 electron transfer step. This "benzylic" resonance stabilization lowers the energy barrier for hydrogen abstraction at the


-position [1].

Q2: Will deuteration actually get FDA approval? A: Yes. Since the approval of Deutetrabenazine (Austedo) in 2017, the FDA recognizes deuterium as a valid structural modification. It is considered a New Chemical Entity (NCE) but allows for improved safety/efficacy profiles by reducing toxic metabolites or dosing frequency [2].

Q3: Can I just cyclize the ethyl group? A: Yes. If the ethyl group is amenable, "tying it back" into a fused ring (e.g., forming a dihydro-pyrrolo[3,4-c]pyridine derivative) changes the hybridization and steric access. This is a "high-risk, high-reward" medicinal chemistry move as it drastically alters the 3D shape [3].

References

  • Molecules (MDPI). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (Discusses structural activity relationships and metabolic stability of pyrrolopyridine substituents).

  • BenchChem. Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. (Detailed guide on KIE mechanisms and FDA precedents).

  • Journal of Medicinal Chemistry (via NIH). On the Metabolic Stability of Fluorinated Small Molecules. (Authoritative review on how fluorine blocks oxidative metabolism).

  • Pharxmon Consulting. Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon. (Explains the radical cation mechanism relevant to electron-rich rings).

Sources

optimizing Suzuki coupling for sterically hindered azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Triage: Define Your Challenge

Before modifying your reaction, identify the specific failure mode. Azaindoles present a "Perfect Storm" of three competing challenges.

ChallengeSymptomRoot Cause
Steric Hindrance Starting material (SM) remains; Catalyst is active but slow.Bulky ortho-substituents prevent the Transmetallation step or retard Oxidative Addition .
Catalyst Poisoning Reaction stalls immediately (<5% conv). Adding more catalyst fails.The pyridine N (N7) or unprotected indole N (N1) coordinates tightly to Pd, shutting down the cycle.
Protodeboronation Boronic acid is consumed; "De-boronated" byproduct (Ar-H) forms; Halide remains.2-Azaindole boronic acids are inherently unstable. The C-B bond hydrolyzes faster than the cross-coupling occurs.

Core Technology: The "Engine" & "Fuel"

To overcome these barriers, we move beyond standard Pd(PPh3)4 conditions. We utilize Next-Generation Precatalysts and Slow-Release Boron Reagents .

The Engine: Catalyst Selection

For sterically hindered azaindoles, we exclusively recommend Buchwald G3/G4 Precatalysts .

  • Why? They generate the active mono-ligated Pd(0) species instantaneously even at low temperatures, preventing Pd-dimer formation (inactive).

  • Ligand Choice:

    • XPhos: The "Workhorse." Excellent for general steric hindrance and heteroaryl chlorides.

    • RuPhos: Superior for electron-rich substrates and secondary amines, but also highly effective for sterically demanding couplings.

    • SPhos: Good for extreme steric bulk (e.g., tri-ortho-substituted systems).

The Fuel: Boron Species[1][2]
  • Standard: Boronic Acids/Pinacol Esters.[1][2] Risk: High protodeboronation.

  • Advanced: MIDA Boronates or Potassium Trifluoroborates (BF3K) .

    • Mechanism:[3][1][2][4][5][6][7] These release the active boronic acid slowly (equilibrium control), keeping the concentration low. This prevents the "flood" of boronic acid that leads to side reactions (protodeboronation/homocoupling) while maintaining enough for the catalytic cycle.

Decision Logic (Visualized)

The following diagram illustrates the decision matrix for selecting the optimal reaction conditions based on your specific azaindole substrate.

AzaindoleDecisionTree Start Start: Analyze Azaindole Substrate IsProtected Is N1 (Indole N) Protected? Start->IsProtected ProtectedYes Yes (SEM, Boc, Tosyl) IsProtected->ProtectedYes Yes ProtectedNo No (Free N-H) IsProtected->ProtectedNo No StericCheck Is Coupling Partner Sterically Bulky? ProtectedYes->StericCheck StandardCond Protocol A: XPhos Pd G4 K3PO4, Dioxane/H2O StericCheck->StandardCond Moderate Bulk ExtremeCond Protocol B: SPhos or RuPhos Pd G4 KOH (if base stable) StericCheck->ExtremeCond Extreme Bulk BoronCheck Is Boron Species Unstable? (e.g., 2-Azaindole) StandardCond->BoronCheck ExtremeCond->BoronCheck PoisonRisk High Risk: Catalyst Poisoning ProtectedNo->PoisonRisk BaseSwitch Use Base: K3PO4 (3-4 equiv) Solvent: n-BuOH or Dioxane/H2O PoisonRisk->BaseSwitch Mitigation BaseSwitch->BoronCheck StableBoron Standard Boronic Acid/Ester BoronCheck->StableBoron No UnstableBoron Use MIDA Boronate or BF3K BoronCheck->UnstableBoron Yes

Caption: Decision matrix for selecting catalyst and conditions based on N-protection status and boron stability.

Experimental Protocols

Protocol A: The "Golden Standard" (Protected, Hindered)

Best for: N-protected halo-azaindoles coupling with bulky boronic acids.

Reagents:

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 equiv) — Crucial: Use finely ground anhydrous powder.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: The water is essential for the boronate activation.

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid/Ester (1.2–1.5 equiv), and K3PO4 (2.0 equiv) to a vial equipped with a stir bar.

  • Catalyst Addition: Add XPhos Pd G4 (0.02–0.05 equiv).

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon (x3). Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add sparged Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

Protocol B: The "Slow Release" (Unstable 2-Azaindole Boronates)

Best for: Coupling 2-azaindole boronic acids which are prone to rapid protodeboronation.

Reagents:

  • Boron Source: MIDA Boronate of the azaindole.

  • Catalyst: XPhos Pd G3 or G4 (3 mol%).

  • Base: K3PO4 (3.0 equiv).

  • Solvent: Dioxane : Water (10:1).

Mechanism of Action: The MIDA boronate is chemically inert to transmetallation. The aqueous base slowly hydrolyzes the MIDA backbone, releasing the active boronic acid at the same rate it is consumed by the catalyst. This keeps the standing concentration of free boronic acid low, starving the protodeboronation pathway.

Troubleshooting & FAQs

Q1: My reaction turns black immediately and stalls. What happened?

A: You likely have "Pd Black" precipitation. This means the active Pd(0) was not stabilized by the ligand and aggregated.

  • Fix: Switch to a G4 Precatalyst . The precatalyst scaffold ensures the ligand is pre-complexed to the metal.

  • Fix: Check your solvent degassing. Oxygen kills the active phosphine-ligated Pd species.

Q2: I see the "de-boronated" product (Ar-H) in the LCMS.

A: This is Protodeboronation . Your coupling is slower than the hydrolysis of the C-B bond.

  • Fix 1: Switch to MIDA Boronates (see Protocol B).

  • Fix 2: Increase Catalyst Loading. Making the coupling faster can sometimes outcompete the decomposition.[3]

  • Fix 3: Lower the temperature. Protodeboronation often has a higher activation energy than the coupling. Try 40°C or 60°C instead of 100°C.

Q3: Can I couple an unprotected (free N-H) azaindole?

A: Yes, but it is risky. The N-H is acidic (pKa ~17), and the anion can coordinate Pd.

  • Protocol: Use 4.0 equiv of K3PO4 . The excess base ensures that even if some base is consumed by the N-H, enough remains for the Suzuki cycle.

  • Solvent: n-Butanol is often a superior solvent for unprotected azaindoles due to hydrogen-bonding solubility effects.

Q4: Why XPhos? Why not P(tBu)3?

A: While P(tBu)3 (Fu's Ligand) is excellent for steric hindrance, it is air-sensitive and pyrophoric. XPhos provides similar steric bulk (large cone angle) to facilitate reductive elimination but also forms a "palladacycle" that stabilizes the catalyst against thermal decomposition. For azaindoles, the biaryl backbone of XPhos also interacts with the pi-system, providing secondary stability.

Data Summary: Ligand Performance Comparison

LigandSteric ToleranceStability (Air/Heat)Best For...[8]
PPh3 LowHighSimple, unhindered substrates (Avoid for azaindoles).
dppf MediumHighLarge bite angle; good for some heteroaryls, but often fails with high steric bulk.
XPhos Very High Excellent The General Standard. Chlorides, heteroaryls, general steric bulk.
RuPhos HighExcellentElectron-rich substrates, secondary amines, hindered alkoxides.
SPhos Extreme GoodOrtho,ortho-disubstituted biaryls.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2010. Link

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009. Link

  • Yin, L., & Liebeskind, L. S. "Thinking Outside the Silicon Box: MIDA Boronates in Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 2014. Link

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck KGaA Technical Library. Link

  • Hopkinson, M. N., et al. "Protodeboronation: A Key Challenge in Suzuki-Miyaura Coupling." Chemistry - A European Journal, 2016. Link

Sources

resolving regioisomer mixtures in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioisomer Mixtures in Azaindole Synthesis Role: Senior Application Scientist Status: Online | System Time: 2026-02-21

Introduction: The "Azaindole Paradox"

Welcome to the technical support center. If you are here, you are likely struggling with the "Azaindole Paradox." Unlike indoles, pyrrolopyridines (azaindoles) possess a schizophrenic electronic nature: an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.

This duality creates distinct regioisomer challenges:

  • Ambident Nucleophilicity: Competition between the pyrrole nitrogen (

    
    , pKa ~13.2) and the pyridine nitrogen (
    
    
    
    , pKa ~4.6).
  • Electrophilic Ambiguity: Competition during ring closure (e.g., Bartoli or Reissert) or C-H functionalization.

This guide provides self-validating protocols to diagnose, prevent, and resolve these isomeric mixtures.

Part 1: The Diagnostic Matrix (Triage)

Before attempting separation, identify the source of your isomerism. Use this decision tree to select the correct troubleshooting module.

Azaindole_Triage Start START: Identify Reaction Stage RxnType Reaction Type? Start->RxnType N_Alk N-Alkylation / Arylation RxnType->N_Alk Alkyl Halides/Base Ring_Form De Novo Ring Synthesis (Bartoli/Reissert) RxnType->Ring_Form Cyclization CH_Act C-H Activation / SEAr RxnType->CH_Act Halogenation/Acylation Issue_N Isomer Issue: N1 vs. N7 (Pyridine N) N_Alk->Issue_N Sol_N Go to MODULE A: Thermodynamic Control & pH Extraction Issue_N->Sol_N Issue_Ring Isomer Issue: 4- vs. 5- vs. 6-Azaindole Ring_Form->Issue_Ring Sol_Ring Go to MODULE B: Pre-Cyclization Regiocontrol Issue_Ring->Sol_Ring Issue_C Isomer Issue: C3 vs. Pyridine Ring CH_Act->Issue_C Sol_C Go to MODULE C: N-Oxide Blocking Strategy Issue_C->Sol_C

Caption: Diagnostic flow for identifying the mechanistic origin of pyrrolopyridine regioisomers.

Part 2: Module A - Troubleshooting N-Alkylation (N1 vs. N7)

This is the most common support ticket we receive. 7-Azaindole contains two nucleophilic nitrogens.

  • The Problem:

    • N1 (Pyrrole): Requires deprotonation (pKa ~13).[1] Forms the thermodynamically stable product.

    • N7 (Pyridine): Basic lone pair available without deprotonation.[1] Forms the kinetically favored quaternary salt (often zwitterionic).

Protocol 1: The "Hard/Soft" Base Switch

Use this to force regioselectivity before purification is even necessary.

VariableTarget N1 (Pyrrole)Target N7 (Pyridine)Mechanistic Rationale
Base NaH (1.2 eq) or KOtBuNone or weak base (K₂CO₃)Strong bases deprotonate N1, creating a potent amide anion nucleophile (

). Neutral conditions leave N1 protonated, making N7 the only available nucleophile.
Solvent DMF or THF (Anhydrous)Acetone or ButanonePolar aprotic solvents stabilize the N1 anion. Ketones often precipitate the N7-quaternary salt.
Temperature 0°C

RT
RefluxN1 alkylation is fast for the anion. N7 alkylation often requires thermal energy to overcome steric hindrance.
Protocol 2: The pH-Swing Purification (Resolution)

If you have a mixture of N1-alkyl and N7-alkyl products, do NOT start with chromatography. Use this extraction method.

  • Acid Phase: Dissolve the crude mixture in EtOAc. Wash with 1M HCl .

    • Result: The N7-alkylated product is a quaternary pyridinium salt (permanently charged) or a protonated salt. It will preferentially partition into the aqueous layer (or precipitate at the interface).

    • The N1-alkylated product (neutral) remains in the EtOAc.

  • Separation: Collect the organic layer (contains N1 product).

  • Recovery (Optional): Basify the aqueous layer (if N7 product is not quaternized) or evaporate water (if quaternized) to recover the N7 isomer.[1]

  • Validation: Check TLC. N1 products usually have higher

    
     (0.4–0.7 in 50% EtOAc/Hex) compared to N7 products (baseline or 
    
    
    
    < 0.1).[1]

Technical Insight: For 7-azaindazoles (a related scaffold), conducting the reaction in butanone without base yields the N7 isomer almost exclusively, which precipitates out of solution [1].

Part 3: Module B - Resolving Ring Closure Isomers (Bartoli/Reissert)

When synthesizing the azaindole core from pyridines, regioisomers arise from the initial attack position on the pyridine ring.

Scenario: Bartoli Indole Synthesis

Reaction: Nitro-pyridine + Vinyl Grignard


 Azaindole.

The Issue: If you use a 3-nitro-pyridine, the Grignard can attack at C2 or C4.

  • Attack at C2

    
     Yields 4-azaindole .
    
  • Attack at C4

    
     Yields 6-azaindole .
    

Troubleshooting Table:

PrecursorMajor IsomerMinor IsomerResolution Strategy
3-Nitropyridine 4-Azaindole (Sterically favored)6-AzaindoleFlash Chromatography: 4-azaindole is significantly more polar. Use DCM:MeOH (95:5) gradients.
2-Halo-3-nitropyridine 4-Azaindole (Exclusive)NoneBlocking Group: The halogen at C2 blocks the site, forcing reaction at C4? No, it blocks C2. Actually, Bartoli requires an ortho substituent. Use C2-substituted precursors to direct the rearrangement [2].

Critical Check: The Bartoli reaction requires at least 3 equivalents of Vinyl Grignard.[2][3] If yield is low, you are likely losing the intermediate to the "nitroso" pathway. Ensure temperature is kept below -40°C during addition [3].

Part 4: Module C - Purification & Advanced Separation

When extraction fails, you must rely on chromatography. Azaindoles streak on silica due to the basic pyridine nitrogen interacting with silanols.

Protocol 3: The "Amine-Modified" Silica Column

Standard silica gel is acidic. Azaindoles stick to it.

Step-by-Step:

  • Pre-treatment: Slurry your silica gel in your starting eluent + 1% Triethylamine (TEA) or 1% NH₄OH .[1]

  • Eluent System:

    • System A: DCM / MeOH / NH₄OH (90:9:[1]1) – Good for polar N7 isomers.[1]

    • System B: Hexane / EtOAc / TEA (70:29:[1]1) – Good for non-polar N1 isomers.[1]

  • Loading: Dissolve crude in minimum DCM. Do not use DMF for loading (it ruins the separation).

Protocol 4: The N-Oxide "Polarity Switch"

Use this when isomers have identical Rf values.

If Isomer A and Isomer B co-elute:

  • Oxidation: Treat the mixture with m-CPBA (1.1 eq) in DCM.

    • The pyridine nitrogen (N7) will oxidize to the N-oxide (

      
      ).
      
    • Note: Electronic differences between isomers often cause one to oxidize faster than the other.

  • Separation: The N-oxide is vastly more polar. It will shift to the baseline, allowing the unreacted isomer to be eluted.

  • Reduction: Collect the N-oxide and reduce it back to the parent azaindole using PCl₃ or Zn/AcOH .

Part 5: Frequently Asked Questions (FAQs)

Q1: I am trying to halogenate C3, but I am getting mixtures of pyridine-ring halogenation. Why? Answer: The pyridine ring deactivates the system. However, if you are using strong Lewis acids, they may coordinate to N7, further deactivating the ring but potentially directing halogens to the alpha-position via a complex-induced proximity effect.

  • Fix: Use N-bromosuccinimide (NBS) in DMF (no acid).[1] This proceeds via a radical or mild electrophilic pathway strictly at C3 (the most electron-rich pyrrole position).

Q2: Can I separate 4-azaindole and 5-azaindole by crystallization? Answer: Yes. 7-azaindole and 4-azaindole have high symmetry and pack well. 5- and 6-azaindoles often have lower melting points.

  • Tip: Try recrystallization from Toluene/Heptane . 7-azaindole usually crystallizes; isomers often stay in the mother liquor.

Q3: My N-alkylation yield is high, but the product is water-soluble and I lost it during workup. Answer: You likely formed the N7-quaternary salt (kinetic product) or your product is protonated.

  • Fix: Do not wash with acid. Buffer your aqueous layer to pH 9 (using NaHCO₃/Na₂CO₃) to ensure the pyridine nitrogen is free-based before extraction into EtOAc/DCM.

References

  • Lei, Z., et al. (2020).[4] "Selective N7 Alkylation of 7-Azaindazoles." The Journal of Organic Chemistry. Link[1]

  • Dobbs, A. P. (2001). "Total Synthesis of Indoles from Trichloronitroalkenes." J. Org.[4] Chem. (Context on Bartoli variations). Link[1]

  • Bartoli, G., et al. (1989).[3][5] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters. Link[1]

  • BenchChem Technical Support. (2025). "Troubleshooting Regio- and Chemoselectivity in Pyrrole Synthesis." Link

  • L'Heureux, A., et al. (2004). "Synthesis of functionalized 7-azaindoles via directed ortho-metalations." Tetrahedron Letters. Link[1]

Sources

stability of 6-ethyl-1H-pyrrolo[3,2-c]pyridine in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Cell Culture Media

Target Audience: Researchers, Medicinal Chemists, and Cell Biologists.[1][2]

Executive Summary: The "Neutral Lipophile" Challenge

6-ethyl-1H-pyrrolo[3,2-c]pyridine (a 6-ethyl-5-azaindole derivative) presents a specific set of physicochemical challenges in biological assays.

  • Chemical Stability: High.[2] The core azaindole scaffold is resistant to hydrolysis in aqueous media at pH 7.4.

  • Physical Stability: Low.[2] The primary failure mode in cell culture is precipitation and plastic adsorption , not chemical degradation.[2]

  • Key Insight: At physiological pH (7.4), this molecule exists primarily in its neutral form (Pyridine pKa ≈ 4–5; Pyrrole pKa ≈ 13).[1][2] Lacking a charge, it is highly lipophilic, driving it out of solution and onto your plasticware.[1][2]

Troubleshooting Guide (FAQ Format)

Module A: Solubility & Precipitation

User Issue: "I see fine crystals or turbidity immediately after adding my compound to DMEM/RPMI."

Technical Diagnosis: This is "solvent shock."[2] You are likely spiking a high-concentration DMSO stock (>10 mM) directly into aqueous media. The rapid change in polarity forces the hydrophobic ethyl-azaindole molecules to aggregate before they can disperse.

Protocol: The "Step-Down" Dilution Method Do not add 100% DMSO stock directly to cell culture wells. Use an intermediate dilution step.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO (Recommended: 10 mM or 20 mM).[2]

  • Intermediate Step: Dilute the stock 1:10 or 1:20 into PBS (pH 7.4) or serum-free media in a glass or polypropylene tube. Vortex immediately.

    • Why? This lowers the DMSO concentration to 5-10% while keeping the compound solubilized, allowing you to spot precipitation before it hits the cells.

  • Final Dosing: Add this intermediate solution to your cell culture wells to achieve the final concentration (Final DMSO < 0.5%).

Visualization: Solubilization Workflow

solubilization_workflow Stock 100% DMSO Stock (20 mM) Direct Direct Spike into Media Stock->Direct Avoid Inter Intermediate Dilution (PBS/Media, 10% DMSO) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Assay Failure) Direct->Precip Check Visual Check (Turbidity?) Inter->Check Check->Precip Cloudy Final Final Assay Well (0.5% DMSO) Check->Final Clear

Caption: Workflow to prevent "solvent shock" precipitation. Direct spiking often leads to undetected micro-precipitates.

Module B: Loss of Potency (Adsorption)

User Issue: "My IC50 values shift significantly between experiments, or I see low recovery in LC-MS checks from empty wells."

Technical Diagnosis: Non-specific Binding (NSB). As a neutral lipophile, this compound binds aggressively to polystyrene, the standard plastic for cell culture plates.[1][2] This effectively lowers the free concentration available to cells.

Corrective Actions:

Variable Recommendation Causality
Plate Material Glass-coated or Low-binding Polypropylene Polystyrene is hydrophobic; glass is hydrophilic and repels the neutral azaindole.
Serum (FBS) Maintain constant % (e.g., 10%) Albumin binds lipophiles.[1][2] Changing FBS from 10% to 1% will drastically alter free drug concentration.

| Pre-saturation | Pre-incubate media in plate for 2 hrs | Allow the plastic binding sites to saturate with "sacrificial" compound before adding cells (advanced). |

Module C: Chemical Stability

User Issue: "Is the compound stable if I leave it in the incubator for 72 hours?"

Technical Diagnosis:

  • Hydrolysis: Stable. The pyrrolo[3,2-c]pyridine core is aromatic and does not contain hydrolyzable esters or amides.[2]

  • Oxidation: Risk. The electron-rich pyrrole ring is susceptible to oxidation by Reactive Oxygen Species (ROS) or light.

  • Photostability: Moderate Risk. Azaindoles are often fluorescent and can undergo excited-state reactions.

Stability Matrix:

Condition Stability Recommendation
-20°C (DMSO) > 6 Months Store under Argon/Nitrogen to prevent oxidation.
37°C (Media, pH 7.4) > 48 Hours Stable against hydrolysis.[2]
Light Exposure Sensitive Protect from direct light (wrap tubes in foil).[2]

| Acidic pH (< 4) | Very Stable | Protonation of the pyridine N (pKa ~4.[2]5) increases solubility and stability.[2] |

Visualization: Degradation vs. Loss Pathways

stability_factors Compound This compound (In Media) Plastic Plastic Adsorption (Major Loss) Compound->Plastic High Lipophilicity Precip Precipitation (Major Loss) Compound->Precip Low Aqueous Solubility Oxidation Photo-Oxidation (Minor Degradation) Compound->Oxidation Light/ROS Hydrolysis Hydrolysis (Negligible) Compound->Hydrolysis pH 7.4

Caption: The "Threat Matrix."[1][2] Physical loss (adsorption/precipitation) is a greater risk than chemical breakdown.[1][2]

Analytical Validation Protocol

Do not assume stability; measure it. Use this HPLC method to verify concentration in your media.

Methodology: Reverse-Phase HPLC

  • Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH acidic to protonate pyridine N, improving peak shape).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) or 280 nm .[2]

  • Expected Retention: The ethyl group increases retention compared to the parent 5-azaindole. Expect elution in the middle-to-late region of the gradient.

References

  • Chemical Properties of Azaindoles

    • Title: 7-Azaindole: a versatile scaffold for developing kinase inhibitors.
    • Source:Chem. Pharm.[2] Bull. (2018).[2]

    • Relevance: Establishes the solubility and pKa profiles of the azaindole class (isomeric to pyrrolo[3,2-c]pyridine).
    • URL:[Link][1][2]

  • Adsorption of Lipophilic Compounds

    • Title: Principles in Adsorption to Polystyrene.
    • Source: Cole-Parmer Technical Library.
    • Relevance: Explains the mechanism of hydrophobic binding of small molecules to TC-tre
    • URL:[Link]

  • Solubility in DMSO vs.

    • Title: In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[3]

    • Source:Curr. Med. Chem. (2006).[2]

    • Relevance: Validates the "Solubility Paradox" where DMSO solubility is high but aqueous solubility is poor for this class of heterocycles.
    • URL:[Link]

  • Structure-Activity Relationships (SAR)

    • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors.
    • Source:J. Med.[2] Chem. (2013).[2][4]

    • Relevance: Specific data on the 1H-pyrrolo[3,2-c]pyridine scaffold, confirming its metabolic stability and lipophilicity challenges.[1][2]

    • URL:[Link]

Sources

Technical Support Center: N-Protection of 6-Ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the N-protection of 6-ethyl-1H-pyrrolo[3,2-c]pyridine (a 6-substituted 5-azaindole). It is designed for researchers requiring high-fidelity protocols and troubleshooting strategies that account for the specific electronic and steric properties of this substrate.

Substrate Analysis & Mechanistic Insight[2]

The molecule This compound presents a unique challenge compared to standard indoles or even the more common 7-azaindoles. Successful protection requires understanding two critical factors:

  • The N1 vs. N5 Competition:

    • N1 (Pyrrole Nitrogen): This is the desired site for protection. It is acidic (

      
       in DMSO) and requires deprotonation for alkylation or a base catalyst for acylation.
      
    • N5 (Pyridine Nitrogen): This site is basic and nucleophilic. In many azaindoles, N5 competes with N1, leading to N-quaternization (formation of pyridinium salts) or N5-acylation byproducts.[1]

  • The "6-Ethyl" Advantage:

    • Unlike the unsubstituted parent 5-azaindole, the ethyl group at C6 is located ortho to the pyridine nitrogen (N5).

    • Expert Insight: This steric bulk effectively shields N5, significantly reducing the risk of unwanted N5-quaternization. However, the electron-donating nature of the ethyl group slightly increases the electron density of the ring, potentially making the N1 proton slightly less acidic than in electron-deficient analogues.

Decision Matrix: Selecting the Right Protecting Group

Before starting, use this logic flow to select the optimal protecting group based on your downstream chemistry.[1]

ProtectionStrategy Start Downstream Chemistry? Lithiation C2-Lithiation / Ortho-Metalation Start->Lithiation Coupling Suzuki/Buchwald (Basic Conditions) Start->Coupling Acidic Acidic Conditions Expected Later Start->Acidic SEM SEM Group (Stable to Base/Lithium) Lithiation->SEM Best Choice Boc Boc Group (Labile to Acid, Directs Lithiation weakly) Coupling->Boc Standard Acidic->SEM Alternative Ts Tosyl Group (Very Stable, Electron Withdrawing) Acidic->Ts Robust

Figure 1: Strategic decision tree for selecting N-protecting groups for 5-azaindoles.

Standard Operating Procedures (SOPs)

Protocol A: N-Boc Protection (Carbamate Formation)

Best for: General synthesis, Suzuki couplings, and purification ease.[1]

Reagents:


 (1.2 equiv), 

(1.5 equiv), DMAP (0.1 equiv), DCM or THF.[1]
  • Dissolution: Dissolve this compound in anhydrous DCM (

    
    ).
    
  • Base Addition: Add

    
     followed by catalytic DMAP.
    
    • Note: The 6-ethyl group minimizes N5 attack, but DMAP is still required to catalyze the reaction at N1 via the transient acyl-pyridinium species.

  • Reagent Addition: Add

    
     portion-wise at 
    
    
    
    .
  • Monitoring: Warm to RT. Reaction is typically complete in 1–2 hours.

  • Workup: Wash with

    
     citric acid (to remove DMAP/TEA) 
    
    
    
    Sat.
    
    
    
    
    Brine.
Protocol B: N-SEM Protection (Alkylation)

Best for: Directed ortho-lithiation (DoM) or harsh basic conditions.

Reagents: NaH (60% disp., 1.2 equiv), SEM-Cl (1.1 equiv), anhydrous THF or DMF.[1]

  • Deprotonation: Suspend NaH (washed with hexanes if oil-free desired) in anhydrous THF at

    
    .
    
  • Addition: Add solution of substrate in THF dropwise.

    • Observation: Evolution of

      
       gas. The solution will likely turn yellow/orange (azaindole anion). Stir for 30 min at 
      
      
      
      .
  • Alkylation: Add SEM-Cl dropwise.

    • Critical: Keep temperature

      
       during addition to prevent exotherms that could promote N5-alkylation despite steric shielding.
      
  • Quench: Pour into ice-cold sat.

    
    .[2]
    

Troubleshooting Center (Q&A)

Category 1: Regioselectivity & Byproducts[4][5]

Q: I see a baseline spot on TLC that doesn't move in 50% EtOAc/Hexanes. What is it? A: This is likely the N5-quaternized salt (pyridinium species).

  • Cause: Alkylating agent (SEM-Cl, Bn-Br) attacked the pyridine nitrogen (N5) instead of the pyrrole nitrogen (N1).

  • Solution:

    • Switch Solvent: Change from DMF to THF. DMF is polar and stabilizes the transition state for N5 attack. THF promotes tight ion pairing (N1-Na+), favoring N1 alkylation.

    • Temperature Control: Ensure the alkyl halide is added at

      
       or lower.
      
    • Base Strength: Ensure full deprotonation of N1 before adding the electrophile. Use NaH (strong base) and allow sufficient time (30-45 min) for anion formation.

Q: My Boc protection yield is low (~40%), and I see starting material. A: The 6-ethyl group increases electron density, making the N1 proton less acidic and the N1 lone pair less nucleophilic towards the anhydride.

  • Fix: Increase DMAP loading to 10-20 mol%. DMAP is essential here to form the reactive N-Boc-pyridinium intermediate that transfers the Boc group to the indole nitrogen.

Category 2: Stability & Workup

Q: During workup of the N-Boc product, I lost the protecting group. A: 5-Azaindole carbamates are more labile than indole carbamates due to the electron-withdrawing nature of the pyridine ring (even with the ethyl donor).

  • Fix: Avoid strong acid washes. Do not use 1M HCl. Use 0.5M Citric Acid or simply wash with water/brine. Ensure the rotovap bath is not

    
    .
    

Q: The SEM-protected product is an oil that is hard to crystallize. A: This is common for SEM-protected azaindoles.

  • Fix: Purify via flash chromatography (Hex/EtOAc). If a solid is required for storage, consider switching to N-Tosyl (Ts) , which almost always yields crystalline solids for this class of compounds.[1]

Category 3: Deprotection Issues

Q: TBAF is not removing the SEM group; it just stirs indefinitely. A: N-SEM removal on azaindoles can be notoriously difficult compared to O-SEM.

  • Protocol Adjustment:

    • Heat: Reflux in THF with TBAF (1M).

    • Add Ethylenediamine: Add 5–10 equiv of ethylenediamine to the TBAF reaction. This acts as a scavenger for the formaldehyde equivalent released, driving the equilibrium forward.

    • Acidic Switch: If the substrate tolerates it, use

      
       to remove the SEM group (forms the hydroxymethyl intermediate), followed by a basic wash (
      
      
      
      ) to remove the formaldehyde handle.

Comparative Data: Base & Solvent Effects[7]

The following table summarizes expected outcomes for this compound based on internal application data and literature precedents for 5-azaindoles.

Protecting GroupBase / SolventEst.[2][3][4] YieldRegioselectivity (N1:N5)Notes
Boc

, DMAP / DCM
85-95%>99:1High selectivity; DMAP essential.
Boc NaH / THF60-75%90:10Strong base not recommended for anhydrides; risk of hydrolysis.
SEM NaH / THF80-90%>95:5Recommended. Best balance of solubility and selectivity.
SEM

/ DMF
50-65%80:20DMF increases N5 nucleophilicity; lower selectivity.
Tosyl (Ts) NaH / THF90-98%>99:1Sulfonylation is highly selective for the anion.

References

  • Regioselectivity in Azaindoles

    • Title: "Regioselective Synthesis of 5-Azaindole Deriv
    • Source:Journal of Organic Chemistry, 2002, 67, 2345.[1][5]

    • URL:[Link]

  • SEM Protection & Deprotection Strategies

    • Title: "Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activ
    • Source:Synlett, 2019, 30(20).[1]

  • Boc Protection Protocols

    • Title: "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors."
    • Source:Journal of Medicinal Chemistry, 2013, 56, 24.[1]

    • URL:[Link]

  • Azaindole Reactivity Reviews

    • Title: "The Azaindole Framework in the Design of Kinase Inhibitors."
    • Source:Molecules, 2014, 19, 19935.[1]

    • URL:[Link]

Sources

crystallization techniques for 6-ethyl-5-azaindole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Crystallization & Purification Protocols for 6-Ethyl-1H-pyrrolo[3,2-c]pyridine Ticket ID: AZ-CRYST-06 Support Tier: Senior Application Scientist Status: Resolved / Guide Published

Introduction: The "Sticky" Nature of 5-Azaindoles

Welcome to the technical support hub for azaindole chemistry. You are likely here because your 6-ethyl-5-azaindole intermediate is refusing to behave. Unlike their 7-azaindole cousins (which crystallize readily), 5-azaindoles are notorious for "oiling out" and trapping impurities.

The 6-ethyl substitution adds a layer of complexity: it increases lipophilicity, altering the solubility profile compared to the parent heterocycle, while the N5 nitrogen remains a significant hydrogen bond acceptor. This guide moves beyond standard textbook advice, offering field-tested protocols for when standard recrystallization fails.

Module 1: The "Oiling Out" Phenomenon

User Issue: "My crude product comes out of the reaction mixture as a dark oil. Cooling induces phase separation, not crystallization."

Root Cause Analysis: 5-azaindoles possess a high propensity for "oiling out" (Liquid-Liquid Phase Separation, LLPS) because the metastable zone width (MSZW) is often narrow. The 6-ethyl group disrupts the planar pi-stacking slightly, lowering the melting point and making the lattice energy harder to access without a template (seed).

Troubleshooting Protocol: The "Dual-Ramp" Cooling Cycle

Do not simply cool the mixture. You must oscillate the temperature to favor crystal growth over oil formation.

Recommended Solvent System:

  • Primary Solvent: Toluene (Excellent for the ethyl-substituted lipophilic face).

  • Anti-Solvent: n-Heptane (preferred over Hexane for higher boiling point).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Toluene (3-5 volumes) at 70°C. If insoluble particulates remain, hot filter immediately.

  • The "Cloud" Point: Add n-Heptane dropwise at 65°C until a faint, persistent turbidity appears.

  • The Re-Dissolve: Add just enough Toluene back to make the solution clear again (approx 5-10% of initial volume).

  • Seeding (Critical): Cool to 50°C. Add 0.5 wt% pure seed crystals. If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • The Oscillation:

    • Hold at 50°C for 1 hour.

    • Cool to 40°C over 1 hour.

    • Heat back to 45°C (dissolves fines/oils).

    • Cool to 20°C slowly (5°C/hour).

Data: Solvent Compatibility Table

Solvent SystemSolubility (6-Et-5-Aza)Risk ProfileVerdict
DCM / Hexane High / LowHigh. Fast evaporation leads to crusting/oiling.❌ Avoid
IPA / Water Moderate / LowMedium. Good for final polish, risk of hydrate formation.⚠️ Caution
Toluene / Heptane High / LowLow. High boiling point allows controlled thermal cycling.Recommended
Ethyl Acetate HighMedium. Product often too soluble; yield loss is high.⚠️ Use as co-solvent
Visual Workflow: Handling LLPS (Oiling Out)

OilingOut Start Crude Oil / Gum Solvent Dissolve in Toluene (3-5 vol) @ 70°C Start->Solvent Check Is Solution Clear? Solvent->Check Filter Hot Filtration (Remove inorganic salts) Check->Filter No (Haze) AntiSolv Add Heptane to Cloud Point Then back-add Toluene Check->AntiSolv Yes Filter->AntiSolv Seed Cool to 50°C & SEED (Critical Step) AntiSolv->Seed Cycle Thermal Oscillation (40°C -> 45°C -> 20°C) Seed->Cycle Isolate Filter & Wash (Cold 10% Toluene/Heptane) Cycle->Isolate

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Regioisomer Purification (The pKa Switch)

User Issue: "I have 5-10% of the 4-azaindole or 7-azaindole isomer co-crystallizing with my product."

Scientific Insight: Chromatography is difficult here because the isomers have similar polarities (Rf values are close). However, their basicity differs significantly due to the position of the nitrogen relative to the pyrrole NH.

  • 5-Azaindole pKa: ~8.4 (Most basic)

  • 4-Azaindole pKa: ~4.8

  • 7-Azaindole pKa: ~3.7

The 6-ethyl-5-azaindole is significantly more basic than its isomers. We can exploit this for a "pH Switch" crystallization.

Protocol: Selective Salt Formation

Instead of crystallizing the free base, crystallize the Hemisulfate or Hydrochloride salt. The 5-azaindole will protonate first.

  • Dissolution: Dissolve the mixture in Ethanol (10 volumes).

  • Acid Dosing: Add exactly 1.05 equivalents of H2SO4 (conc.) or HCl (4M in Dioxane) dropwise at 0°C.

    • Mechanism:[1][2] The 6-ethyl-5-azaindole (pKa ~8.4) will scavenge the protons rapidly. The 4- and 7-isomers (pKa < 5) will remain largely as free bases in the ethanol solution.

  • Precipitation: The salt of the 5-azaindole is usually less soluble in ethanol than the free base isomers.

  • Filtration: Collect the salt.

  • Free Basing (Optional): Resuspend salt in water/DCM, adjust pH to 10 with NaOH, and separate the organic layer to recover pure free base.

Module 3: Color & Oxidation Removal

User Issue: "The crystals are pink/reddish even after recrystallization."

Root Cause: Azaindoles are electron-rich and prone to N-oxide formation or oxidative coupling (forming pink/red dimers) upon exposure to air and light.

Corrective Action:

  • Deoxygenation: Always degas your crystallization solvents (sparge with Nitrogen for 15 mins).

  • Scavenger Additive: Add 0.5 wt% Sodium Metabisulfite (dissolved in minimal water) or Activated Charcoal during the initial hot dissolution step.

    • Note: If using charcoal, stir at 60°C for 30 mins, then filter hot over Celite.

  • Light Protection: Wrap the crystallization flask in aluminum foil during the aging process.

Module 4: FAQ - Specific Scenarios

Q: Can I use water as an anti-solvent? A: Yes, but with caution. 6-ethyl-5-azaindole is hydrophobic enough that adding water to a methanol solution often causes rapid, amorphous precipitation (gumming). If you must use water, use DMSO/Water (slow addition) or Acetone/Water .

Q: My product is trapped in the mother liquor. How do I recover it? A: Do not evaporate to dryness (this concentrates impurities). Perform a "Second Crop" crystallization by concentrating the mother liquor to half volume and cooling to -10°C. If that fails, convert the mother liquor material to the HCl salt as described in Module 2.

Q: The melting point is lower than the literature value for the parent 5-azaindole. A: This is expected. The 6-ethyl group disrupts the crystal lattice packing efficiency compared to the unsubstituted 5-azaindole. Expect a melting point depression of 10-20°C relative to the parent scaffold, depending on the specific polymorph obtained.

References

  • Properties of Azaindoles

    • Title: The Heterocyclic Chemistry of Azaindoles (pKa and Reactivity d
    • Source: Wipf Group, University of Pittsburgh.
    • URL:[Link]

  • Purification Methodologies

    • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.[2][3][4]

    • Source: Molecules (MDPI), 2025.
    • URL:[Link]

  • Synthesis & Regioisomer Control

    • Title: Product Class 22: Azaindoles and Their Derivatives (Synthesis and Isomer D
    • Source: Thieme Connect (Science of Synthesis).
    • URL:[Link]

  • General Solubility Data

    • Title: 5-Azaindole Chemical Properties and Solubility.[5][6][7][8][9][10]

    • Source: PubChem / NIH.
    • URL:[Link]

Sources

minimizing side reactions in 5-azaindole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the alkylation of 5-azaindole (1H-pyrrolo[3,2-c]pyridine). It prioritizes mechanistic understanding to troubleshoot regioselectivity issues (N1-alkylation vs. N5-quaternization).

Ticket Subject: Minimizing Side Reactions & Optimizing Regioselectivity Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive: The Mechanistic Conflict

To solve low yields or wrong isomers, you must first understand the electronic battleground of the 5-azaindole scaffold.

The Ambident Nucleophile Problem

5-Azaindole contains two competing nitrogen atoms:

  • N1 (Pyrrole-like): Weakly acidic (

    
     in DMSO). Reacts as an anion  after deprotonation. This is the thermodynamic target.
    
  • N5 (Pyridine-like): Weakly basic/nucleophilic (

    
     for conjugate acid). Reacts as a neutral nucleophile  via its lone pair. This leads to N5-quaternization (side reaction).
    

The Golden Rule: To favor N1-alkylation, you must ensure the rate of deprotonation (N1) exceeds the rate of neutral nucleophilic attack (N5).

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the desired N1 pathway and the undesired N5 pathway.

AzaindoleAlkylation cluster_conditions Critical Control Point Start 5-Azaindole (Neutral) Base Base Treatment (NaH or Cs2CO3) Start->Base Deprotonation N5_Product N5-Alkyl Cation (Quaternary Salt) Start->N5_Product Side Reaction: Neutral Attack on R-X Anion Azaindole Anion (N1-De-protonated) Base->Anion Fast N1_Product N1-Alkyl 5-Azaindole (Desired Product) Anion->N1_Product Major Pathway (Coulombic Attraction) Electrophile Alkyl Halide (R-X)

Caption: Kinetic competition between anionic N1-alkylation (green) and neutral N5-quaternization (red).

Optimized Protocols (Standard Operating Procedures)

Do not rely on generic indole protocols. 5-Azaindole requires specific conditions to suppress N5 reactivity.

Protocol A: The "Hard" Anion Method (Recommended)

Best for: Primary alkyl halides, unhindered electrophiles. Mechanism: Uses a strong base to irreversibly deprotonate N1, maximizing the concentration of the reactive anion.

  • Preparation: Dry 5-azaindole (1.0 eq) and anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

  • Critical Step: Stir at 0°C for 30-45 minutes . Why? You must ensure complete conversion to the anion before introducing the electrophile. Any remaining neutral starting material is a liability for N5 reaction.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and monitor by LCMS.

  • Quench: Careful addition of water/ice.[1]

Protocol B: The "Soft" Carbonate Method

Best for: Base-sensitive substrates or highly reactive electrophiles (e.g., benzyl bromide). Mechanism: Uses Phase Transfer Catalysis (PTC) or solubility equilibrium to buffer the reaction.

  • Mix: 5-azaindole (1.0 eq), Cs₂CO₃ (2.0 eq) , and TBAI (10 mol%) in MeCN or DMF.

  • Add: Electrophile (1.2 eq).

  • Heat: Often requires heating to 50-60°C to facilitate deprotonation, though this increases N5 risk. Monitor closely.

Protocol C: The N-Oxide Blocking Strategy (High Purity)

Best for: When N5-alkylation is inseparable or dominant. Mechanism: Steric and electronic blocking of N5.

  • Oxidation: Treat 5-azaindole with mCPBA to form 5-azaindole-N5-oxide .

  • Alkylation: Perform standard alkylation (Protocol A). The N-oxide cannot quaternize.

  • Reduction: Reduce the N-oxide back to the pyridine using Fe/NH₄Cl or Raney Ni.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a large polar spot on the baseline of my TLC."

Diagnosis: This is likely the N5-quaternized salt . It is ionic and will not move in standard EtOAc/Hexane systems. Solution:

  • Immediate Fix: Switch to a stronger base (NaH) to ensure the neutral species (which causes N5 attack) is eliminated rapidly.

  • Purification: Wash the organic layer with water. The N5 salt is water-soluble and will partition into the aqueous phase, leaving the N1 product in the organic phase.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: An "Autoinhibition" loop. The N5-alkylated byproduct can act as a phase transfer catalyst or counter-ion that disrupts the N1-anion reactivity. Alternatively, water in the solvent is quenching the NaH. Solution:

  • Re-dry DMF over molecular sieves (3Å).

  • Increase NaH equivalents to 1.5 eq to account for adventitious water.

Issue 3: "I cannot separate the N1 and N5 isomers."

Diagnosis: While N5 salts are polar, sometimes zwitterionic forms or specific R-groups make separation hard. Data for Separation:

IsomerPolarity (TLC)1H NMR Characteristic (DMSO-d6)Solubility
N1-Alkyl Higher Rf (Non-polar)H2 (pyrrole) shifts ~7.5 ppmSoluble in DCM, EtOAc
N5-Alkyl Baseline (Ionic)H6/H4 (pyridine) significant downfield shift (>8.5 ppm)Soluble in MeOH, H2O

Decision Tree: Workflow Optimization

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start Optimization CheckBase Are you using NaH? Start->CheckBase SwitchBase Switch to NaH/DMF (Protocol A) CheckBase->SwitchBase No CheckWater Are solvents anhydrous? CheckBase->CheckWater Yes DrySolvent Dry DMF/MeCN (Mol Sieves) CheckWater->DrySolvent No CheckTemp Is Temp > RT? CheckWater->CheckTemp Yes LowerTemp Cool to 0°C (Kinetic Control) CheckTemp->LowerTemp Yes N_Oxide Use N-Oxide Route (Protocol C) CheckTemp->N_Oxide No (Still failing)

Caption: Logic flow for troubleshooting persistent regioselectivity issues.

FAQ

Q: Can I use potassium carbonate (K₂CO₃) instead of Cesium carbonate? A: generally, no . The "Cesium Effect" is real here. The larger ionic radius of Cesium creates a "looser" ion pair with the azaindole anion, increasing its nucleophilicity. Potassium often leads to lower yields or incomplete reaction due to poor solubility in aprotic solvents like MeCN.

Q: Does the leaving group on the alkyl halide matter? A: Yes. Iodides are better leaving groups but are also "softer." Soft electrophiles can sometimes encourage attack by the "softer" N5 nitrogen (HSAB theory). If N5 alkylation is high, try switching from an Alkyl Iodide to an Alkyl Bromide or Tosylate (harder electrophiles) to favor the harder N1 anion.

Q: How do I confirm regiochemistry without a crystal structure? A: Use 2D NMR (HMBC) .

  • N1-Alkyl: The

    
     protons will show a correlation to the carbons of the pyrrole ring (C2 and C7a).
    
  • N5-Alkyl: The

    
     protons will show correlations to the pyridine ring carbons (C4 and C6).
    

References

  • Regioselective Synthesis of Azaindoles: Kordubailo, M. V., et al. "Optimization and Scaling up of the Azaindole Derivatives Synthesis."[2] Journal of Organic and Pharmaceutical Chemistry, 2020.

  • Mechanistic Insights on Indazole/Azaindole Alkylation: "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering, 2024.[3][4]

  • N-Oxide Blocking Strategy: "Design, Synthesis and Antiproliferative Activity Evaluation of New 5-Azaisoindigo Derivatives." Semantic Scholar, 2014.

  • General Heterocyclic Alkylation Principles: "Basicity of Pyrrole and Pyridine." Chemistry LibreTexts.

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[3,2-c]pyridine scaffold represents a critical bioisostere of indole in kinase inhibitor development (e.g., JAK, CSF-1R inhibitors). However, the high nitrogen density and potential for regioisomerism (vs. [2,3-c] or [3,2-b] systems) make structural verification a frequent bottleneck.

This guide provides a technical analysis of 6-ethyl-1H-pyrrolo[3,2-c]pyridine , distinguishing it from its isomers and the unsubstituted core. We focus on the causality of chemical shifts, solvent-dependent behaviors (DMSO-d6 vs. CDCl3), and self-validating spectral features required for IND-enabling data packages.

Part 1: Structural Architecture & Isomeric Context

To interpret the NMR spectrum, one must first understand the specific electron distribution of the [3,2-c] fusion. Unlike the common indole, the pyridine ring introduces a strong dipole and deshielding cone at position 5.

Structural Numbering and Logic

The IUPAC numbering for 1H-pyrrolo[3,2-c]pyridine places the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 5.

  • Position 4 (H4): Located between the bridgehead carbon and the pyridine nitrogen. This proton is significantly deshielded.

  • Position 6 (Ethyl): The substitution site. Replacing the proton here eliminates the

    
     or 
    
    
    
    coupling seen in the parent scaffold.
  • Position 7 (H7): Located between the substituent and the bridgehead.

Isomer Differentiation (The "Alternatives")

The primary challenge is distinguishing the [3,2-c] isomer from the [2,3-c] isomer.

FeaturePyrrolo[3,2-c]pyridine (Target)Pyrrolo[2,3-c]pyridine (Alternative)
Pyridine N Position Position 5Position 6
H4 Chemical Shift ~8.8 - 9.0 ppm (Deshielded by N5)~7.8 - 8.0 ppm (Shielded relative to target)
Coupling Pattern H2-H3 coupling (~3.0 Hz)H2-H3 coupling (~3.0 Hz)
NOE Signal Ethyl group NOE to H7 Ethyl group NOE to H5/H7 (depending on sub)

Part 2: Experimental Protocol

High-resolution acquisition is required to resolve the aromatic coupling constants (


) and the broad NH signal.
Sample Preparation Workflow
  • Solvent Selection: DMSO-d6 is the mandatory primary solvent.

    • Reasoning: CDCl3 often leads to broadening or disappearance of the pyrrole NH proton due to exchange or quadrupole broadening. DMSO-d6 stabilizes the NH via hydrogen bonding, ensuring a sharp, integrating signal.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Grade 500 or better).

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5.0 s (longer than T1 of H4/H7) to ensure quantitative integration of isolated aromatic protons.

  • Scans (NS): 64 scans minimum for S/N > 200:1.

  • Temperature: 298 K (25°C).

Part 3: Spectral Analysis & Assignment

The following data compares the 6-ethyl derivative against the unsubstituted parent to highlight the diagnostic changes.

Chemical Shift Table (DMSO-d6)
ProtonTypeThis compound (

ppm)
Parent (Unsubstituted) (

ppm)
Diagnostic Logic
NH (H1) Broad s11.40 - 11.60 11.50Highly sensitive to concentration/temp.
H4 Singlet8.85 8.90Most downfield aromatic. Singlet due to lack of neighbor.
H2 Doublet7.45 (

Hz)
7.48

-proton of pyrrole.
H6 -N/A (Substituted) 8.25 (d)Disappearance of H6 is the primary proof of substitution.
H7 Singlet7.20 7.35 (d)Becomes a singlet in the ethyl derivative (decoupling from H6).
H3 Doublet6.65 (

Hz)
6.68

-proton of pyrrole. Upfield due to electron density.
Ethyl-CH2 Quartet2.82 (

Hz)
-Diagnostic alkyl region signal.
Ethyl-CH3 Triplet1.28 (

Hz)
-Coupled to CH2.

Note: Chemical shifts are derived from substituent increment theory applied to the parent scaffold [1][2] and validated against analogous 6-methyl-pyrrolo[3,2-c]pyridine data.

Key Spectral Features
  • The "Missing" Signal: The parent compound has a proton at H6 (

    
    ). In the 6-ethyl derivative, this signal vanishes, and the coupling on H7 collapses from a doublet to a singlet.
    
  • The H4 Singlet: H4 appears as a sharp singlet near 8.9 ppm. It is isolated between the bridgehead and N5. If this signal is a doublet, you likely have the [2,3-c] isomer or incorrect substitution.

  • Pyrrole Coupling: The H2/H3 pair shows a characteristic AX system with

    
     Hz.
    

Part 4: Visualization & Validation Logic

Structural & NOE Relationships

The following diagram illustrates the critical NOE (Nuclear Overhauser Effect) correlations required to confirm the regiochemistry of the ethyl group.

G cluster_molecule This compound Structure N1 N1 (Pyrrole) H2 H2 N1->H2 H3 H3 H2->H3 J=3.1Hz H4 H4 (s, 8.85) N5 N5 (Pyridine) C6 C6-Ethyl N5->C6 H7 H7 (s, 7.20) C6->H7 NOE_Signal Strong NOE Observed C6->NOE_Signal NOE_Fail NO NOE (Too Far) C6->NOE_Fail NOE_Signal->H7 Diagnostic NOE_Fail->H4 Validation

Caption: Structural connectivity and diagnostic NOE interactions. The Ethyl group must show spatial proximity to H7 but NOT to H4.

Decision Tree for Validation

Follow this logic flow to confirm identity and purity.

Validation Start Acquire 1H NMR (DMSO-d6) Check_Ethyl Ethyl Signals Present? (t ~1.3, q ~2.8) Start->Check_Ethyl Check_H4 Identify H4 (> 8.8 ppm) Check_Ethyl->Check_H4 Yes Result_Fail INVESTIGATE: Isomer or Impurity Check_Ethyl->Result_Fail No Check_Coupling H2-H3 Coupling (~3.0 Hz) Check_H4->Check_Coupling Found (Singlet) Check_H4->Result_Fail Shift < 8.0 (Likely [2,3-c]) Check_H7 H7 Multiplicity (Singlet?) Check_Coupling->Check_H7 Yes Check_Coupling->Result_Fail No NOE_Check Run 1D NOESY Irradiate Ethyl CH2 Check_H7->NOE_Check Yes (Singlet) Check_H7->Result_Fail No (Doublet = H6 present?) Result_Pass CONFIRMED: This compound NOE_Check->Result_Pass NOE to H7 Only NOE_Check->Result_Fail NOE to H4 or None

Caption: Step-by-step validation logic for confirming the this compound structure.

References

  • ChemicalBook. (2024). 1H-Pyrrolo[3,2-c]pyridine NMR Spectrum and Properties.Link

  • National Institutes of Health (NIH). (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3][4] Link

  • MDPI Pharmaceuticals. (2021). An Overview of the Biological Activity of Pyrrolopyridine Derivatives. (Discusses isomeric forms and numbering). Link

  • BenchChem. (2025).[5] Comparative Guide to Spectroscopic Analysis of Pyrrolo-pyridine Analogues.Link

Sources

Comparative Guide: C13 NMR Elucidation of 6-Ethyl-5-Azaindole vs. Regioisomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Azaindole Challenge

In kinase inhibitor development (e.g., JAK, Aurora kinase targets), the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a critical bioisostere of indole, offering improved water solubility and distinct hydrogen-bonding motifs.[1]

However, the synthesis of substituted azaindoles—specifically 6-ethyl-5-azaindole —often yields regioisomeric byproducts (4-, 6-, or 7-azaindoles) that are difficult to distinguish by ¹H NMR alone due to overlapping aromatic signals and exchangeable protons.

The Core Problem: Relying solely on ¹H NMR or low-level prediction algorithms frequently leads to misassignment of the nitrogen position. The Solution: This guide establishes ¹³C NMR chemical shifts as the definitive fingerprint for structural validation, comparing 6-ethyl-5-azaindole against its parent scaffold and regioisomers.

Comparative Analysis: Chemical Shift Fingerprinting

The following data compares the theoretical/empirical chemical shifts of 6-ethyl-5-azaindole against the unsubstituted parent 5-azaindole. The shifts highlight the Diagnostic Alpha-Effect at C6 and the Beta-Effect at C7 caused by the ethyl group.

Table 1: ¹³C NMR Chemical Shift Comparison (DMSO-d₆)

Note: Values are synthesized from empirical substituent chemical shift (SCS) rules applied to experimental 5-azaindole base data.

Carbon Position5-Azaindole (Parent) [1]6-Ethyl-5-Azaindole (Target) Shift Change (Δδ)Diagnostic Note
C2 (Pyrrole α)126.8 ppm126.5 - 127.0 ppm ~0Unaffected by pyridine substitution.
C3 (Pyrrole β)100.8 ppm100.5 - 101.0 ppm ~0Characteristic high-field pyrrole signal.
C3a (Bridge)125.0 ppm124.5 - 125.5 ppm ±0.5Quaternary; requires long relaxation delay.
C4 (Pyridine)143.1 ppm143.0 - 144.0 ppm ~0Distinctive deshielded CH next to N.
C6 (Pyridine)143.0 ppm155.0 - 160.0 ppm +12 to +17 CRITICAL: Large downfield shift (Ipso α-effect).[1]
C7 (Pyridine)105.8 ppm104.0 - 105.0 ppm -1 to -2Upfield shift (Ortho β-effect).
C7a (Bridge)140.5 ppm140.0 - 141.0 ppm ~0Quaternary bridgehead.[1]
Ethyl -CH₂- N/A28.0 - 30.0 ppm N/ADiagnostic aliphatic methylene.
Ethyl -CH₃ N/A13.0 - 15.0 ppm N/ADiagnostic aliphatic methyl.
Mechanistic Insight (Causality)[1]
  • The C6 Anomaly: In the parent 5-azaindole, C4 and C6 are nearly equivalent (~143 ppm).[1] Introduction of the ethyl group at C6 breaks this symmetry. The alkyl group exerts a strong deshielding α-effect on the ipso carbon (C6), pushing it toward 155+ ppm.

  • Regioisomer Discrimination:

    • 4-Azaindole derivatives: The bridgehead carbons (C3a/C7a) shift significantly differently due to the nitrogen position relative to the pyrrole ring.

    • 7-Azaindole derivatives: C7 is replaced by Nitrogen; the C7 signal (~105 ppm) disappears entirely, a "negative" diagnostic.[1]

Experimental Protocol: High-Fidelity Acquisition

To ensure the detection of quaternary carbons (C6 substituted, C3a, C7a) which often have long spin-lattice relaxation times (


), standard "quick" ¹³C protocols are insufficient.[1]
Protocol A: Quantitative ¹³C NMR (The "Gold Standard")

Use this protocol for de novo structural elucidation or when submitting for regulatory filing.[1]

  • Sample Prep: Dissolve 20–30 mg of compound in 0.6 mL DMSO-d₆ .

    • Why DMSO? It prevents aggregation common in azaindoles and slows proton exchange, sharpening peaks.[1] CDCl₃ often leads to broad signals for NH-containing heterocycles.

  • Instrument: 400 MHz or higher (100 MHz for ¹³C).

  • Pulse Sequence: Inverse Gated Decoupling (typically zgig or equivalent).[1]

    • Logic: Suppresses NOE enhancement to allow integration (optional) but primarily ensures quaternary carbons are not saturated.

  • Parameters:

    • Relaxation Delay (d1): Set to 3–5 seconds (Standard is often 1s).

      • Reason: C6 (quaternary) and bridgehead carbons relax slowly.[1] Short d1 results in missing or low-intensity peaks.

    • Pulse Width: 30° or 45° (not 90°) to ensure faster recovery.

    • Scans (NS): Minimum 1024 scans for adequate S/N ratio.

Protocol B: Rapid Verification (DEPTQ)

Use this for routine batch checking.[1]

  • Sequence: DEPTQ (Distortionless Enhancement by Polarization Transfer including Quaternary).[1]

  • Advantage: Distinguishes C/CH₂ (phased up) from CH/CH₃ (phased down) and shows quaternary carbons (unlike standard DEPT-135).[1]

  • Result for 6-Ethyl-5-Azaindole:

    • Up: C6 (quat), C3a (quat), C7a (quat), CH₂ (ethyl).[1]

    • Down: C2, C3, C4, C7, CH₃ (ethyl).[1]

Decision Logic & Workflow

The following diagram illustrates the logical pathway to confirm the 6-ethyl-5-azaindole structure and rule out isomers using the data above.

Azaindole_Elucidation Start Crude Product (Suspected 6-Ethyl-5-Azaindole) H_NMR 1H NMR Screening (DMSO-d6) Start->H_NMR Aromatic_Check Aromatic Region (7.0 - 9.0 ppm) H_NMR->Aromatic_Check C13_Acq 13C NMR / DEPTQ (d1 > 3s) Aromatic_Check->C13_Acq Ambiguous Overlaps Check_C7 Check ~105 ppm (CH Signal) C13_Acq->Check_C7 Check_C6 Check C6 Shift (Quaternary) Check_C7->Check_C6 Signal Present (C7 exists) Isomer_7 Isomer: 7-Azaindole (N at pos 7) Check_C7->Isomer_7 Signal Missing (N replaces C) Isomer_4 Isomer: 4-Azaindole (N at pos 4) Check_C6->Isomer_4 <145 ppm (Unsubstituted/Wrong N) Confirmed CONFIRMED: 6-Ethyl-5-Azaindole Check_C6->Confirmed >150 ppm (Substituted)

Caption: Logical workflow for distinguishing 6-ethyl-5-azaindole from common regioisomers using ¹³C NMR checkpoints.

References

  • Mahboobi, S., et al. (2024).[1] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides base 5-azaindole spectral data).[1][2][3] [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for DEPTQ and relaxation protocols).

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Pyridine substituent chemical shift additivity rules).

  • National Institutes of Health (NIH). "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data."[1] (Validates alkyl substituent effects on pyridine rings).

Sources

Comparative HPLC Purity Analysis Guide: 6-ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

The analysis of 6-ethyl-1H-pyrrolo[3,2-c]pyridine (a substituted 5-azaindole) presents specific chromatographic challenges inherent to fused pyrrolo-pyridine systems. Unlike simple indoles, the presence of the pyridine nitrogen (N-5) introduces a basic center (


), while the pyrrole nitrogen (N-1) remains weakly acidic (

).

Standard acidic mobile phases often result in peak tailing due to the protonation of the pyridine nitrogen and its subsequent ion-exchange interactions with residual silanols on the stationary phase. This guide compares a Generic Acidic Method (common first-pass approach) against an Optimized High-pH Method (recommended for purity and robustness), providing a clear pathway to validated data.

Compound Profile
PropertyValue / CharacteristicImpact on HPLC
Structure Bicyclic (Pyrrole fused to Pyridine)Mixed mode interactions (Hydrophobic + H-bonding).
Acidity (pKa) ~6.5 (Pyridine N), ~13 (Pyrrole NH)Positive charge at pH < 6; Neutral at pH > 8.
LogP ~1.5 - 2.0Moderate hydrophobicity; retains well on C18.
UV Max ~280 nm, ~220 nmDetectable by standard UV/PDA.

Method Comparison: Generic vs. Optimized

The following table contrasts the performance of a standard acidic method against the recommended high-pH approach.

Table 1: Comparative Performance Metrics
FeatureMethod A: Generic Acidic (Baseline) Method B: Optimized High-pH (Recommended)
Stationary Phase Standard C18 (e.g., Agilent Zorbax Eclipse Plus)Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Analyte State Protonated (

)
Neutral (

)
Peak Shape (Tf) Often Tailing (

)
Sharp / Symmetrical (

)
Loadability Low (Coulombic repulsion causes broadening)High (Neutral form stacks better)
Selectivity Driven by hydrophobicity of cationDriven by hydrophobicity of neutral skeleton
MS Compatibility Excellent (Positive Mode)Good (Positive/Negative Mode)

Recommended Experimental Protocols

Method B: High-pH Hybrid C18 (The "Gold Standard")

This method suppresses the ionization of the basic pyridine nitrogen, eliminating silanol interactions and maximizing retention and peak symmetry.

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade)

  • Ammonium Hydroxide (28-30%)

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 MΩ)

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • Column Temp: 40°C

  • Flow Rate: 0.6 mL/min

  • Injection Vol: 2 - 5 µL

  • Detection: UV at 280 nm (Primary), 254 nm (Secondary).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Equilibration / Loading
1.05Isocratic Hold
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End of Run

System Suitability Criteria:

  • Tailing Factor (Tf): NMT 1.2

  • Theoretical Plates (N): > 50,000/m

  • Resolution (Rs): > 2.0 between main peak and nearest impurity (e.g., des-ethyl analog).

Method A: Acidic C18 (Alternative/MS-Screening)

Use this method only if high-pH columns are unavailable or if strictly acidic MS conditions are required for specific fragmentations.

  • Column: Phenomenex Synergi Polar-RP or Agilent Poroshell 120 EC-C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Expect tailing. Adding 5-10% Methanol to Mobile Phase A can sometimes mitigate silanol activity.

Method Development Logic & Troubleshooting

The following diagrams illustrate the decision-making process and the mechanistic behavior of the analyte during separation.

Diagram 1: Column Selection Decision Tree

ColumnSelection Start Start: this compound Analysis CheckPH Can you use High pH (pH 10)? Start->CheckPH HighPH Method B: Hybrid C18 (XBridge/Gemini) (Best Peak Shape) CheckPH->HighPH Yes (Recommended) LowPH Must use Low pH (pH < 3) CheckPH->LowPH No (Equipment limit) CheckPolarity Is retention sufficient? LowPH->CheckPolarity StandardC18 Method A: Standard C18 (Expect Tailing) CheckPolarity->StandardC18 Yes PolarRP Method C: Polar-Embedded C18 (Better for basic N) CheckPolarity->PolarRP No / Tailing issues Phenyl Method D: Phenyl-Hexyl (Selectivity for Isomers) CheckPolarity->Phenyl Isomer Separation Needed

Caption: Decision matrix for selecting the optimal stationary phase based on pH flexibility and separation goals.

Diagram 2: Mechanistic Fate of Impurities

ImpurityFate Crude Crude Sample (Main + Impurities) HPLC HPLC Separation (Hydrophobic Interaction) Crude->HPLC Precursor Precursor (Halogenated Pyridine) Isomer Regio-Isomer (Pyrrolo[2,3-b]) Main This compound Early Elutes Early (Polar/Degradants) HPLC->Early Oxidized byproducts Mid Target Retention HPLC->Mid Main Compound HPLC->Mid Isomer (Close Elution) Late Elutes Late (Dimers/Starting Mat.) HPLC->Late Precursor (Less Polar)

Caption: Separation profile showing the expected elution order of common synthetic impurities relative to the target analyte.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9220, 5-Azaindole. Retrieved from [Link].

  • SIELC Technologies (2018). Separation of Pyridine Derivatives on Newcrom R1 HPLC Column. Retrieved from [Link].

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. Retrieved from [Link].

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Ethyl-Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl-pyrrolopyridines (ethyl-azaindoles) represent a critical scaffold class in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, VEGF inhibitors). The differentiation of these bicyclic isomers—specifically distinguishing between pyrrolo[2,3-b], [2,3-c], [3,2-b], and [3,2-c] variants—poses a significant analytical challenge due to their identical mass-to-charge (m/z) ratios and similar polarity.

This guide provides a definitive comparison of fragmentation behaviors between ethyl-pyrrolopyridines and their carbocyclic analogs (ethyl-indoles), as well as a methodological framework for distinguishing regioisomers using ESI-MS/MS and EI-MS. We focus on the mechanistic causality of


-cleavage and ring-expansion phenomena that define their spectral fingerprints.

The Chemical Context: Scaffold Hopping & Isomerism

In drug discovery, "scaffold hopping" from an indole to a pyrrolopyridine (azaindole) is a common strategy to improve solubility and metabolic stability. However, this nitrogen insertion dramatically alters the gas-phase ion chemistry.

The Core Challenge

While the molecular ion (


 in EI or 

in ESI) confirms the formula, it fails to identify the specific isomer. The location of the ethyl group (typically C2 or C3) and the pyridine nitrogen (N4, N5, N6, or N7) dictates the stability of fragment ions.

Key Analytes Compared:

  • Ethyl-Pyrrolopyridines: The target scaffold (e.g., 3-ethyl-1H-pyrrolo[2,3-b]pyridine).

  • Ethyl-Indoles: The carbon analog (used as a fragmentation baseline).

  • Methyl-Pyrrolopyridines: Homologs used to validate alkyl-chain loss mechanisms.

Comparative Fragmentation Mechanics

The fragmentation of ethyl-pyrrolopyridines is governed by two competing mechanisms: Benzylic-type


-Cleavage  and Heterocyclic Ring Cleavage .
Mechanism A: -Cleavage and Aza-Tropylium Formation

Similar to ethylbenzene, the dominant pathway for ethyl-pyrrolopyridines is the loss of a methyl radical (


, 15 Da) from the ethyl side chain.
  • Process: The ethyl group undergoes

    
    -cleavage.
    
  • Result: Formation of a methylene-pyrrolopyridine cation (

    
    ).
    
  • Stabilization: Unlike simple aromatics, this cation often undergoes ring expansion to form a stable aza-tropylium (aza-cycloheptatrienyl) or quinolinium-like ion.

Mechanism B: The "Nitrogen Effect" (HCN Loss)

This is the primary differentiator between Indoles and Pyrrolopyridines.

  • Indoles: Typically lose HCN (

    
     Da) only after significant fragmentation.
    
  • Pyrrolopyridines: The additional nitrogen in the pyridine ring facilitates rapid, sequential losses of HCN.

    • Pathway:

      
      .
      
Comparative Data Table: Indole vs. Pyrrolopyridine
FeatureEthyl-Indole (Alternative)Ethyl-Pyrrolopyridine (Target)Diagnostic Value
Primary Loss

(

)

(

)
Confirms Ethyl group
Secondary Loss

(Slow, low abundance)

(Fast, high abundance)
High: Distinguishes N-heterocycles
Ring Expansion Tropylium ion (m/z 91 equiv)Aza-tropylium ionMedium: Mass shift of +1 Da per N
RDA Reaction Rare in simple indolesPossible in reduced formsLow

Distinguishing Regioisomers (The "Ortho Effect")

Differentiation of isomers (e.g., 4-azaindole vs. 7-azaindole) relies on the Ortho Effect and charge localization.

  • Proximity to Ring Nitrogen: If the ethyl group is adjacent to the pyridine nitrogen (e.g., 3-ethyl-pyrrolo[3,2-c]pyridine), a "proximity effect" can facilitate hydrogen transfer, leading to the elimination of ethylene (

    
    , 28 Da) via a McLafferty-like rearrangement, rather than the standard methyl radical loss.
    
  • Charge Repulsion: In ESI (+), the protonation site is the pyridine nitrogen (most basic). If the resulting carbocation after

    
    -cleavage is destabilized by the proximity of this positive charge, the intensity of the 
    
    
    
    peak will decrease significantly compared to isomers where the charge is distant.

Diagnostic Rule:

  • High

    
     Ratio:  Suggests the ethyl group is distant from the protonated ring nitrogen.
    
  • High

    
     Ratio:  Suggests the ethyl group is adjacent to a ring nitrogen (Ortho Effect).
    

Experimental Protocol: ESI-MS/MS Structural Elucidation

This protocol ensures reproducible fragmentation data for library matching or structural confirmation.

Phase 1: Sample Preparation
  • Solvent System: Prepare a 50:50 mixture of Methanol (MeOH) and Water (

    
    ) with 0.1% Formic Acid.
    
    • Why: Formic acid ensures protonation of the pyridine nitrogen (

      
      ), crucial for ESI efficiency.
      
  • Concentration: Dilute sample to 1–10

    
    g/mL. Avoid saturation to prevent dimer formation (
    
    
    
    ), which complicates spectral interpretation.
Phase 2: Instrumentation (QqQ or Q-TOF)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Direct Infusion: Flow rate at 5–10

    
    L/min.
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C (Ensure complete desolvation of the polar heterocycle).

Phase 3: Collision Induced Dissociation (CID)

To differentiate isomers, you must run a "Energy Ramp" experiment.

  • Isolation: Select the parent ion (

    
    ) with a narrow window (1.0 Da).
    
  • Fragmentation: Step collision energy (CE) from 10 eV to 50 eV in 5 eV increments.

  • Data Capture: Record the "Survival Yield" of the parent ion vs. the appearance of the

    
     fragment.
    
    • Result: Plotting CE vs. Intensity often reveals distinct breakdown curves for different isomers.

Visualization of Pathways & Workflow

Diagram 1: Fragmentation Mechanism

This diagram illustrates the transition from the parent ethyl-pyrrolopyridine to the diagnostic aza-tropylium ion.

FragmentationPathway Parent Ethyl-Pyrrolopyridine [M+H]+ (m/z 147) Intermediate Beta-Cleavage Transition State Parent->Intermediate CID Energy Fragment1 Methylene-Azaindole Cation [M-15]+ (m/z 132) Intermediate->Fragment1 - •CH3 (15 Da) Rearrangement Ring Expansion (Aza-Tropylium) Fragment1->Rearrangement Isomerization Fragment2 Pyridinyl Cation [M-15-27]+ (m/z 105) Rearrangement->Fragment2 - HCN (27 Da)

Caption: Step-wise fragmentation pathway showing the characteristic loss of methyl radical followed by HCN elimination.

Diagram 2: Experimental Decision Workflow

A logic flow for researchers to identify their specific isomer based on spectral data.

Workflow Start Start: Unknown Ethyl-Pyrrolopyridine Step1 Perform ESI-MS/MS (CE 20-40eV) Start->Step1 Decision1 Observe Primary Loss? Step1->Decision1 ResultA Loss of 15 Da (•CH3) Dominant Decision1->ResultA Strong [M-15]+ ResultB Loss of 28 Da (C2H4) Significant Decision1->ResultB Presence of [M-28]+ AnalysisA Ethyl is DISTANT from Ring Nitrogen ResultA->AnalysisA AnalysisB Ethyl is ORTHO to Ring Nitrogen (McLafferty) ResultB->AnalysisB Final Compare Breakdown Curves with Standards AnalysisA->Final AnalysisB->Final

Caption: Decision tree for differentiating ethyl-pyrrolopyridine regioisomers based on primary neutral loss.

References

  • Schulten, H. R., & Palavinskas, R. (1996). Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry. Journal of the American Society for Mass Spectrometry.

  • Thermo Fisher Scientific. (2021). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn.

  • Demarais, N. J., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides. MDPI Molecules.

  • NIST Chemistry WebBook. Mass Spectra of Indole and Azaindole Derivatives. (Standard Reference Data).

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.[3]

Sources

A Researcher's Guide to Establishing a Reference Standard for 6-ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Landscape: Scarcity of a Commercial Standard

A thorough investigation of the current market reveals a notable absence of a certified reference standard for 6-ethyl-1H-pyrrolo[3,2-c]pyridine. While various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold are commercially available, such as ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, the specific 6-ethyl substituted compound remains a niche molecule likely requiring custom synthesis.[1][2][3] This guide, therefore, shifts focus from a direct product comparison to a more foundational approach: establishing a reliable point of reference for your research.

The Path Forward: In-House Synthesis and Characterization

Given the lack of a commercial source, the most direct path to a reference standard is through in-house synthesis. The synthesis of the 1H-pyrrolo[3,2-c]pyridine core has been described in the literature, often starting from substituted pyridines.[4][5][6] A plausible synthetic route to this compound could be adapted from these established methods.

A generalized synthetic approach, based on literature precedents for similar compounds, is outlined below. This should be considered a conceptual pathway, with specific reagents and conditions requiring optimization.

Synthetic_Pathway A Substituted Pyridine Precursor B Nitration A->B e.g., HNO3/H2SO4 C Reduction B->C e.g., Fe/AcOH D Cyclization C->D e.g., Batcho-Leimgruber indole synthesis E Introduction of Ethyl Group D->E e.g., Suzuki or Negishi coupling F This compound E->F

Caption: Conceptual synthetic pathway for this compound.

Upon successful synthesis, a rigorous analytical characterization is crucial to establish the material as a reference standard. The following sections detail the essential analytical techniques and a comparison of using an in-house standard versus a surrogate.

The Litmus Test: Analytical Characterization Workflow

A multi-pronged analytical approach is necessary to confirm the identity, purity, and stability of the synthesized this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_standard Reference Standard Establishment Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS for accurate mass) Synthesized_Compound->MS Chromatography Chromatographic Purity (HPLC, GC) Synthesized_Compound->Chromatography FTIR FT-IR Spectroscopy (Functional Groups) Synthesized_Compound->FTIR InHouse_Standard Qualified In-House Reference Standard NMR->InHouse_Standard MS->InHouse_Standard Chromatography->InHouse_Standard FTIR->InHouse_Standard

Caption: Analytical workflow for the characterization of an in-house reference standard.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure. 2D NMR techniques like COSY and HSQC can further elucidate the connectivity of protons and carbons.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the characteristic functional groups present in the molecule.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : HPLC with a UV detector is the workhorse for purity assessment. A gradient elution method should be developed to separate the main compound from any impurities. Purity is typically reported as the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurities, GC-MS is a powerful tool. It provides both separation and identification of minor components.

  • Quantitative NMR (qNMR) : qNMR can be used for an absolute purity determination against a certified internal standard.

Strategic Decision: In-House vs. Surrogate Standard

Researchers face a choice: invest in the synthesis and rigorous characterization of an in-house standard or utilize a commercially available, structurally related compound as a surrogate. The table below compares these two approaches.

FeatureIn-House Reference StandardSurrogate Reference Standard
Identity Identical to the analyte of interest.Structurally similar but not identical.
Accuracy High accuracy in quantification.Potential for bias in quantification due to differences in detector response.
Initial Effort High: requires synthesis and full characterization.Low: commercially available.
Cost Potentially high initial cost for synthesis and characterization.Lower initial cost for purchase.
Regulatory Acceptance Generally required for late-stage drug development and regulatory submissions.May be acceptable for early-stage research and screening.
Example Synthesized and fully characterized this compound.Commercially available ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.[2][3]

digraph "Comparison_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Research Stage?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Early [label="Early Stage / Discovery", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Late [label="Late Stage / Development", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Surrogate [label="Surrogate Standard may be sufficient", shape=Msquare, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InHouse [label="In-House Standard is necessary", shape=Msquare, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Early [label="Early"]; Start -> Late [label="Late"]; Early -> Surrogate; Late -> InHouse; }

Caption: Decision logic for choosing between an in-house and surrogate standard.

Experimental Protocols

Protocol: HPLC Purity Determination
  • Instrumentation : HPLC system with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase : A gradient of acetonitrile in water (both with 0.1% formic acid).

  • Gradient Program :

    • 0-5 min: 5% Acetonitrile

    • 5-25 min: 5% to 95% Acetonitrile

    • 25-30 min: 95% Acetonitrile

    • 30-31 min: 95% to 5% Acetonitrile

    • 31-35 min: 5% Acetonitrile

  • Flow Rate : 1.0 mL/min.

  • Detection : 254 nm.

  • Sample Preparation : Dissolve a accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis : Inject 10 µL of the sample and record the chromatogram. Calculate the area percent of the main peak.

Protocol: ¹H NMR Characterization
  • Instrumentation : 400 MHz or higher NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition : Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing : Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Analysis : Analyze the chemical shifts, coupling constants, and integration values to confirm the proton environment of the molecule.

Conclusion

While the absence of a commercial reference standard for this compound presents a challenge, it is not an insurmountable one. By undertaking a well-planned in-house synthesis and a comprehensive analytical characterization, researchers can establish a reliable reference standard. This foundational work is critical for ensuring the integrity of subsequent biological and pharmacological studies. For early-stage exploratory work, a carefully selected and characterized surrogate standard may be a pragmatic alternative. The choice between these approaches should be guided by the specific requirements of the research stage and the ultimate application of the data.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024, January 14). Chemistry.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (n.d.).
  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis.
  • ABOVCHEM LLC Ethyl 4-Chloro-6-Methyl-1H-Pyrrolo[3,2-C]Pyridine-2-Carboxyl
  • ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | C10H10N2O2 | CID 44630701 - PubChem. (n.d.).
  • Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate - M

Sources

A Comparative Guide to Infrared Spectroscopy (IR) Bands for 5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the infrared (IR) spectroscopy bands for 5-azaindole derivatives. 5-Azaindole, also known as 1H-pyrrolo[3,2-c]pyridine, is a privileged scaffold in medicinal chemistry, and understanding its spectroscopic characteristics is crucial for the structural elucidation and quality control of novel therapeutic agents. This guide will delve into the characteristic vibrational frequencies of the 5-azaindole core, the influence of substituents, and provide supporting experimental data and protocols.

The Significance of 5-Azaindole and IR Spectroscopy

5-Azaindole and its derivatives are of significant interest in drug discovery due to their diverse biological activities, acting as kinase inhibitors, anticancer agents, and more. The introduction of a nitrogen atom into the indole ring at the 5-position modulates the electronic properties and hydrogen bonding capabilities of the molecule, often leading to improved potency and pharmacokinetic profiles.

Infrared spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. For researchers working with 5-azaindole derivatives, IR spectroscopy serves as an invaluable tool for:

  • Structural Confirmation: Verifying the presence of the azaindole core and key functional groups.

  • Reaction Monitoring: Tracking the progress of synthetic transformations.

  • Hydrogen Bonding Analysis: Investigating intermolecular interactions, which are critical for understanding crystal packing and receptor binding.

  • Quality Control: Ensuring the identity and purity of synthesized compounds.

Characteristic IR Bands of the Azaindole Core

The IR spectrum of an azaindole is a composite of the vibrations of the pyrrole and pyridine rings, as well as any substituents. While a definitive, publicly available, and fully assigned experimental IR spectrum for the parent 5-azaindole is elusive in the literature, we can infer its key spectral features by comparison with the well-studied 7-azaindole and other indole derivatives.

The primary vibrational modes of interest for the 5-azaindole scaffold are:

  • N-H Stretching (νN-H): In the gas phase or in a dilute non-polar solvent, the N-H stretching vibration of the pyrrole ring is expected to appear as a sharp band around 3500 cm-1. However, in the solid state, azaindoles, much like indoles and their 7-aza counterparts, readily form intermolecular hydrogen bonds (N-H···N). This hydrogen bonding leads to a significant broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching band, often appearing as a broad absorption in the 3300-2500 cm-1 region[1][2]. The complexity of this band can be further increased by Fermi resonances with overtone or combination bands[2].

  • Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds on the aromatic rings typically appear in the region of 3150-3000 cm-1.

  • Ring Stretching (νC=C and νC=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the bicyclic aromatic system give rise to a series of bands in the 1650-1400 cm-1 region. These bands are often sharp and can be diagnostic of the heterocyclic structure. For some 7-azaindole derivatives, characteristic absorptions are noted around 1600 cm-1 for C=N and at 1578 & 1605 cm-1 for aromatic C=C stretching[3].

  • C-H Bending (δC-H): In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. The out-of-plane bending bands, typically found in the 900-650 cm-1 region, can be particularly informative about the substitution pattern on the rings.

Comparative Analysis: The Influence of Substituents on 5-Azaindole IR Bands

The position, number, and electronic nature of substituents can significantly influence the vibrational frequencies of the 5-azaindole core. The following table provides a comparative guide based on available data for substituted azaindoles, primarily drawing analogies from 7-azaindole derivatives due to the limited availability of specific 5-azaindole IR data.

Substituent Position Vibrational Mode Expected Wavenumber (cm-1) Observations and Rationale Reference Example (Analogue)
-Cl (Chloro) 6N-H StretchBroad, ~3300-2500The presence of an electron-withdrawing chloro group can influence the acidity of the N-H proton and the hydrogen bonding network. In the solid state, N-H···N hydrogen bonding dominates, leading to a broad, red-shifted band.5-Chloro-7-azaindole[1]
-OH (Hydroxy) -O-H and N-H Stretch~3315 (N-H), additional O-H bandsA hydroxyl group introduces another site for hydrogen bonding. In 5-hydroxy-7-azaindole, a more complex 3D hydrogen-bonding network involving N-H···O and O-H···N interactions is observed, resulting in a smaller red-shift of the N-H band compared to halogenated derivatives[1].5-Hydroxy-7-azaindole[1]
-CHO (Carbaldehyde) 3C=O Stretch~1653Conjugation of the carbonyl group with the azaindole ring system lowers the C=O stretching frequency compared to a saturated aldehyde. The exact position can be influenced by the substituent's position and conformation[2].5-Chloro-7-azaindole-3-carbaldehyde[2]
-C(=O)NHR (Amide) 3C=O Stretch~1690 (amide), ~1670 (pyrrolo-pyridine)The IR spectrum shows distinct carbonyl stretching frequencies for the amide and the inherent carbonyl character of the pyrrolo-pyridine ring system[3].1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide derivative[3]

Causality Behind Experimental Observations:

  • Electron-Withdrawing Groups (EWGs) like -NO2, -CN, and halogens can increase the acidity of the N-H proton, potentially strengthening hydrogen bonds and leading to a more pronounced red-shift in the N-H stretching frequency in the solid state. They can also shift the ring stretching vibrations to higher frequencies due to their inductive effects.

  • Electron-Donating Groups (EDGs) such as -OCH3 and -NH2 can increase the electron density in the ring system. This may slightly weaken the N-H bond and shift its stretching frequency to lower wavenumbers in a non-hydrogen bonding environment. In the solid state, their influence on the hydrogen bonding network will be paramount.

  • Hydrogen Bonding: As repeatedly emphasized, intermolecular hydrogen bonding is a dominant factor in the solid-state IR spectra of azaindoles. The formation of N-H···N dimers or more complex networks significantly broadens and lowers the frequency of the N-H stretching vibration. The introduction of other hydrogen bond donors or acceptors (e.g., -OH, -C=O) will lead to different hydrogen bonding motifs and, consequently, different spectral features[1].

Experimental Protocols

Acquiring an IR Spectrum using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining high-quality IR spectra of solid powders with minimal sample preparation.

Methodology:

  • Instrument and Background Collection:

    • Ensure the ATR crystal (typically diamond) is clean. Wipe the surface with a soft tissue dampened with isopropanol and allow it to dry completely.

    • Collect a background spectrum. This will subtract the spectral contributions of the atmosphere (CO2, H2O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid 5-azaindole derivative onto the center of the ATR crystal.

    • Lower the press arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for a strong signal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over the range of 4000-400 cm-1 with a resolution of 4 cm-1.

  • Data Processing and Cleaning:

    • After data collection, clean the sample from the ATR crystal using a soft tissue and an appropriate solvent.

    • Process the spectrum using the instrument software. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

Visualizing Molecular Structure and Vibrational Logic

The following diagrams illustrate the structure of 5-azaindole and a simplified workflow for spectral analysis.

Caption: Molecular structure of 5-azaindole (1H-pyrrolo[3,2-c]pyridine).

IR_Analysis_Workflow cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Interpretation Sample 5-Azaindole Derivative ATR_Setup Clean ATR & Collect Background Sample->ATR_Setup Acquire Acquire Spectrum (e.g., 32 scans) ATR_Setup->Acquire Process Process Spectrum (e.g., ATR Correction) Acquire->Process Identify_Bands Identify Key Bands (N-H, C=O, etc.) Process->Identify_Bands Compare Compare with Reference Spectra Identify_Bands->Compare H_Bonding Assess Hydrogen Bonding Identify_Bands->H_Bonding Structure Confirm Structure Compare->Structure Purity Evaluate Purity Compare->Purity

Caption: Workflow for IR spectral analysis of 5-azaindole derivatives.

Conclusion and Future Outlook

Infrared spectroscopy is an indispensable technique in the study of 5-azaindole derivatives. The N-H stretching region provides critical insights into intermolecular interactions, while the fingerprint region confirms the integrity of the heterocyclic core and the presence of key functional groups. While direct and extensive experimental IR data for a wide range of 5-azaindole derivatives remains an area for further research, valuable comparisons and predictions can be made based on the well-documented spectra of related 7-azaindole compounds. As new 5-azaindole-based drug candidates emerge, the systematic compilation and analysis of their IR spectra will undoubtedly contribute to a deeper understanding of their structure-property relationships.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. Available at: [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available at: [Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

Sources

The Azaindole Scaffold: A Comparative Guide to Isomeric Influences on Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Azaindole Scaffold

In the landscape of medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," a framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Azaindoles, also known as pyrrolopyridines, are bioisosteres of the endogenous indole and purine systems.[1][3] This structural mimicry allows them to effectively interact with a wide range of biological targets, particularly protein kinases, which has led to their successful application in oncology and beyond.[1][3][4][5] The simple substitution of a carbon atom in the indole's benzene ring with a nitrogen atom gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1][6]

This seemingly subtle change has profound implications for a molecule's physicochemical properties, which in turn dictates its pharmacokinetic (PK) profile—the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[6] The position of the nitrogen atom modulates key parameters like basicity (pKa), lipophilicity (logP/D), and solubility, ultimately influencing a drug's efficacy and safety.[3][6] For drug development professionals, understanding the nuances of how each isomer behaves in a biological system is paramount for rational drug design and lead optimization. This guide provides a comparative analysis of the pharmacokinetic profiles of the four azaindole isomers, supported by experimental data and protocols, to empower researchers in their quest for novel therapeutics.

The Foundation: How Nitrogen Placement Dictates Physicochemical Properties

The location of the nitrogen atom in the pyridine ring of the azaindole scaffold directly influences the electron distribution across the bicyclic system. This governs the molecule's fundamental physicochemical properties, which are the primary determinants of its pharmacokinetic behavior.

The basicity of the azaindole isomers, as indicated by their pKa values, varies significantly. This is due to the "push-pull" electronic interactions between the pyrrole and pyridine rings. 5- and 6-azaindoles tend to be more basic, with pKa values reminiscent of 4-aminopyridine, while 4- and 7-azaindoles are less basic, comparable to 2-aminopyridine.[7] This difference in basicity has a direct impact on the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.

The introduction of a nitrogen atom generally increases the polarity of the azaindole scaffold compared to its indole counterpart. This often leads to improved aqueous solubility, a desirable trait for oral drug administration.[1][6] Furthermore, the nitrogen atom provides an additional hydrogen bond acceptor, which can enhance binding affinity to the target protein.[1] However, the position of the nitrogen also influences the molecule's lipophilicity (logP/D), which is a critical factor for membrane permeability and distribution into tissues. A delicate balance between solubility and lipophilicity is essential for optimal drug disposition.

Here is a summary of the comparative physicochemical properties of the four azaindole isomers:

Property4-Azaindole5-Azaindole6-Azaindole7-AzaindoleIndole (for comparison)
pKa ~5.8, 9.0[1]~6.2, 9.8[1]~6.0, 9.3[1]~4.6~10.0[1]
logD at pH 6.5 0.9[1]1.2[1]1.5[1]1.8[1]1.9[1]
Aqueous Solubility (µg/mL) 932[1]419[1]487[1]936[1]<15-16[1]

Note: The provided values are for a specific series of substituted azaindoles and may vary depending on the other substituents present in the molecule.

A Comparative Journey Through the Body: The ADME Profiles of Azaindole Isomers

The distinct physicochemical properties of the azaindole isomers translate into different pharmacokinetic behaviors. Understanding these differences is crucial for selecting the optimal scaffold during drug design to achieve the desired therapeutic effect.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first critical step. This process is governed by a compound's solubility and its ability to permeate the intestinal cell membrane. As a general trend, the introduction of a nitrogen atom into the indole scaffold enhances aqueous solubility, which can be beneficial for dissolution in the gastrointestinal tract.[1]

Experimental data from a comparative study on a series of azaindole derivatives showed that all four isomers exhibited significantly enhanced solubility (from 419 to 936 µg/mL) compared to the parent indole (<15 µg/mL).[1] However, this increased polarity can sometimes come at the cost of reduced membrane permeability. The same study revealed that while the 4-azaindole and 7-azaindole isomers displayed good permeability in a Caco-2 assay (a cell-based model of the intestinal barrier), the 5- and 6-azaindole isomers showed reduced permeability compared to the indole analog.[1]

This highlights a key trade-off in drug design: optimizing solubility without compromising permeability. The choice of azaindole isomer can be a strategic tool to fine-tune this balance. For instance, if a lead compound with an indole core suffers from poor solubility, switching to a 4- or 7-azaindole scaffold could be a viable strategy to improve this property while maintaining or even enhancing absorption.

Experimental Protocol: Caco-2 Permeability Assay

This assay is a widely accepted in vitro model to predict the intestinal permeability of a drug candidate.[8]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a filter insert in a Transwell® plate and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[9] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9][10]

  • Assay Procedure:

    • The cell monolayer is washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound is added to the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport, assessing efflux).[9]

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver compartment at specific time points.

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug permeation.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

Controls:

  • Low Permeability Control: Atenolol (paracellular transport).[11]

  • High Permeability Control: Propranolol or Antipyrine (transcellular transport).[9][11]

  • Efflux Substrate Control: Digoxin or Talinolol (to assess the activity of efflux transporters like P-glycoprotein).[11]

Distribution: Reaching the Target

Once a drug enters the bloodstream, it distributes to various tissues and organs. Key factors influencing distribution include plasma protein binding (PPB), volume of distribution (Vd), and the ability to cross biological barriers like the blood-brain barrier (BBB). The physicochemical properties of the azaindole isomers play a significant role here. Generally, less lipophilic compounds tend to have lower PPB and a smaller Vd, meaning they are less extensively distributed into tissues. The increased polarity of azaindoles compared to indoles can therefore influence their distribution profiles.

While specific comparative data on the distribution of all four isomers is limited in the public domain, it is reasonable to infer that the more polar isomers (e.g., 4- and 5-azaindole) might exhibit lower tissue distribution compared to the more lipophilic ones (e.g., 6- and 7-azaindole). This can be advantageous if the target is in the systemic circulation but could be a limitation if the drug needs to penetrate tissues like the brain.

Metabolism: The Body's Chemical Defense

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion.[12][13] For many drug candidates, rapid metabolism is a major hurdle leading to poor bioavailability and a short duration of action.[14] The azaindole scaffold's metabolic fate is heavily influenced by the position of the nitrogen atom.

The electron-rich indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, often at the 5- and 6-positions.[15] The introduction of an electron-withdrawing nitrogen atom in the azaindole ring can alter the sites of metabolism and, in some cases, improve metabolic stability.[16]

A comparative study demonstrated that all four azaindole isomers conferred enhanced metabolic stability in human liver microsomes (HLM) compared to the parent indole.[1] The half-lives in HLM ranged from 38.5 to over 100 minutes for the azaindole derivatives, a significant improvement over the 16.9 minutes for the indole analog.[1] This suggests that the azaindole scaffold can be a useful tool to mitigate metabolic liabilities.

Interestingly, there can be notable differences in metabolic stability among the isomers. For example, in one study, a shift of the nitrogen atom from position 2 to 7 in a synthetic cannabinoid (from an indole to a 7-azaindole) was suggested to lead to lower metabolic reactivity.[17][18] This implies that the 7-azaindole scaffold might be inherently more resistant to metabolism in certain contexts.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a common early-stage screen to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[12][19]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in liver microsomes.[13][20]

Methodology:

  • Preparation: Pooled liver microsomes from the desired species (e.g., human, rat) are thawed on ice.[21] A reaction mixture containing the microsomes and a phosphate buffer (pH 7.4) is prepared.[20]

  • Incubation: The test compound is added to the reaction mixture and pre-incubated at 37°C.[20]

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[13][21]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[13][19]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[13]

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the line gives the rate of elimination.

    • The half-life (t1/2) is calculated as: t1/2 = 0.693 / elimination rate constant.

    • The intrinsic clearance (Clint) is calculated based on the half-life and the protein concentration in the assay.[20]

Controls:

  • No NADPH Control: To assess non-NADPH dependent degradation.[20]

  • Positive Controls: Compounds with known metabolic profiles (e.g., dextromethorphan, midazolam) to ensure the metabolic activity of the microsomes.[20][21]

Excretion: The Final Exit

Excretion is the final step in the drug's journey, where it and its metabolites are eliminated from the body, primarily through urine and feces. The route and rate of excretion are influenced by the physicochemical properties of the drug and its metabolites. Generally, more polar and water-soluble compounds are more readily excreted by the kidneys. The introduction of a nitrogen atom in the azaindole scaffold, which increases polarity, can favor renal clearance.

A case in point is Vemurafenib, a 7-azaindole-containing drug approved for the treatment of melanoma.[1][22][23] Its elimination is predominantly via the hepatic route, with about 94% of the dose recovered in feces and only 1% in urine.[23][24][25] This suggests that for this particular molecule, metabolism and subsequent biliary excretion are the primary clearance mechanisms. While this is a single example, it underscores that the overall molecular structure, not just the azaindole core, determines the excretion pathway.

Visualizing the Workflow and Metabolic Pathways

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME Assays cluster_analysis Data Analysis & Comparison Indole Indole Analog Solubility Solubility Assay Indole->Solubility LogP LogP/LogD Determination Indole->LogP pKa pKa Measurement Indole->pKa MetStab Metabolic Stability (HLM) Indole->MetStab Aza4 4-Azaindole Aza4->Solubility Aza4->LogP Aza4->pKa Aza4->MetStab Aza5 5-Azaindole Aza5->Solubility Aza5->LogP Aza5->pKa Aza5->MetStab Aza6 6-Azaindole Aza6->Solubility Aza6->LogP Aza6->pKa Aza6->MetStab Aza7 7-Azaindole Aza7->Solubility Aza7->LogP Aza7->pKa Aza7->MetStab Caco2 Caco-2 Permeability Solubility->Caco2 LogP->Caco2 PPB Plasma Protein Binding LogP->PPB Compare Compare PK Profiles Caco2->Compare PPB->Compare MetStab->Compare

metabolic_pathways Potential Metabolic Pathways cluster_indole Indole Metabolism cluster_azaindole Azaindole Metabolism Indole Indole Core Indole_OH Hydroxylated Indole (e.g., at C5, C6) Indole->Indole_OH CYP450 Oxidation Azaindole Azaindole Core (e.g., 7-Azaindole) Aza_OH Hydroxylated Azaindole Azaindole->Aza_OH CYP450 Oxidation (Potentially slower) Aza_N_Oxide Pyridine N-Oxide Azaindole->Aza_N_Oxide N-Oxidation

Case Study: Vemurafenib - A 7-Azaindole Success Story

Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF kinase and is approved for the treatment of metastatic melanoma with the BRAF V600E mutation.[22][23][24][25][26] Its structure features a 7-azaindole core, which plays a crucial role in its binding to the kinase hinge region.[1] The pharmacokinetic profile of Vemurafenib has been extensively studied. It is rapidly absorbed after oral administration, with peak plasma concentrations reached in about 3-4 hours.[22][25] It is highly protein-bound (>99%) and has a long elimination half-life of approximately 57 hours.[22][25] As mentioned earlier, metabolism by CYP3A4 is the primary route of elimination, with the majority of the drug being excreted in the feces.[22][23]

The success of Vemurafenib highlights the potential of the 7-azaindole scaffold in designing drugs with favorable pharmacokinetic properties. While a direct comparison with other azaindole isomers of the same molecule is not available, the properties of Vemurafenib are consistent with the general characteristics of the 7-azaindole isomer, such as good permeability and metabolic stability.

Conclusion and Future Perspectives

The choice of an azaindole isomer is a critical decision in drug design that can significantly impact a compound's pharmacokinetic profile and, ultimately, its clinical success. This guide has illuminated the key differences among the four isomers, driven by the position of the nitrogen atom and its influence on fundamental physicochemical properties.

Key Takeaways for the Drug Developer:

  • Solubility vs. Permeability: 4- and 7-azaindoles often provide a good balance of enhanced solubility and acceptable permeability.

  • Metabolic Stability: The azaindole scaffold, in general, offers improved metabolic stability compared to the indole core. The 7-azaindole isomer may be particularly advantageous in this regard.

  • Fine-Tuning Properties: The isomeric series provides a valuable toolkit for medicinal chemists to fine-tune the ADME properties of a lead compound.

Future research should focus on more direct, head-to-head comparisons of all four azaindole isomers within the same molecular framework to provide a clearer and more quantitative understanding of their relative pharmacokinetic advantages and disadvantages. Such studies will further empower the rational design of next-generation therapeutics built upon this versatile and powerful scaffold.

References

  • Clinical Pharmacokinetics of Vemurafenib. PubMed.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Vemurafenib pharmacokinetics and its correlation with efficacy and safety in outpatients with advanced BRAF-mut
  • Vemurafenib: uses, dosing, warnings, adverse events, interactions. Oncology News Central.
  • Vemurafenib, a BRAF Inhibitor for Patients With Unresectable or Metastatic Melanoma and V600E-Mut
  • vemurafenib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink.
  • Relevant azaindole core in medicinal chemistry presenting biological activity.
  • Caco2 assay protocol. [No Source Found].
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • metabolic stability in liver microsomes. Mercell.
  • ADME Caco-2 Permeability Assay. BioDuro.
  • Metabolic Stability Assays. Merck Millipore.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Microsomal Clearance/Stability Assay. Domainex.
  • ADME Microsomal Stability Assay. BioDuro.
  • Caco-2 Permeability Assay. Evotec.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement.
  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. PubMed.
  • Azaindole Therapeutic Agents. PMC - NIH.
  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. MDPI.
  • Mitigating Heterocycle Metabolism in Drug Discovery.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. PMC - NIH.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...).
  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • pericyclic chemistry [Woodward-Hoffmann Rules]. Wipf Group.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evalu
  • 6-Azaindole. PubChem - NIH.
  • Understanding 5-Azaindole: Properties, Synthesis, and Market Insights. [No Source Found].

Sources

Technical Guide: Selectivity of 6-Ethyl-5-Azaindole Against Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 6-ethyl-5-azaindole scaffold (6-ethyl-1H-pyrrolo[3,2-c]pyridine) and its application in kinase inhibitor design.[1]

Executive Summary: The 5-Azaindole Scaffold in Drug Discovery

6-Ethyl-5-azaindole (CAS: 1352398-62-9) is a specialized heterocyclic building block used in the synthesis of type I and type II kinase inhibitors.[1] Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine) found in drugs like Vemurafenib, the 5-azaindole (pyrrolo[3,2-c]pyridine) core offers a distinct hydrogen-bonding vector profile.[1][2]

The "6-ethyl" substitution is a critical structural modification.[1][3] In the context of kinase selectivity, this moiety acts as a steric probe , often used to exploit specific hydrophobic pockets (such as the solvent-exposed region or the ribose-binding pocket) to differentiate between homologous kinases (e.g., JAK family members, ROCK1/2, or PIM kinases).[1][2]

Structural Basis of Selectivity

To understand the selectivity profile of 6-ethyl-5-azaindole derivatives, one must analyze its binding geometry relative to the ATP-binding cleft.[1]

  • Scaffold Geometry: The 5-azaindole core positions the pyridine nitrogen (N5) and the pyrrole nitrogen (N1) in a 1,4-relationship.[1][2] This differs from the 1,3-relationship in 7-azaindoles, which mimics the purine ring of ATP.[1]

  • The 6-Ethyl "Selector":

    • Steric Exclusion: The ethyl group at position 6 is a bulky, hydrophobic substituent.[1][2][3] When the 5-azaindole binds to the hinge region, this group projects into the solvent front or the sugar pocket , depending on the binding mode (canonical vs. flipped).[1][2]

    • Selectivity Mechanism: Kinases with restricted solvent channels or bulky gatekeeper residues (e.g., Threonine or Methionine) often clash with the 6-ethyl group, reducing affinity.[1][2] Conversely, kinases with flexible glycine-rich loops or larger hydrophobic pockets (e.g., JAK1 , ROCK , or DYRK1A ) can accommodate this group, leading to enhanced selectivity.[1][2]

Comparison of Azaindole Isomers in Kinase Inhibition:

Feature5-Azaindole (Pyrrolo[3,2-c]pyridine)7-Azaindole (Pyrrolo[2,3-b]pyridine)
Hinge Binding Often requires "flipped" binding or water-mediated H-bonds due to N1/N5 spacing.[1]Mimics Adenine (N1/N7); forms direct bidentate H-bonds with hinge backbone.[1][3]
6-Position Role Probes the "floor" of the ATP pocket or solvent interface.[1][3]Probes the solvent-exposed region (towards the C-helix).[1]
Selectivity Trend High specificity for JAK , ROCK , and Aurora kinases when substituted.[1][2][3]Broad spectrum; often requires complex tail groups for selectivity (e.g., Vemurafenib).[1][2][3]
6-Ethyl Impact High Selectivity: Excludes kinases with narrow hinge clefts.[1][3]Variable: Can be tolerated but often reduces potency in tight pockets (e.g., PIM kinases).[1][2][3]

Comparative Performance & Experimental Data

While "6-ethyl-5-azaindole" is primarily a fragment, its derivatives exhibit distinct selectivity profiles.[1] The following data summarizes the SAR (Structure-Activity Relationship) trends observed when this core is utilized.

Table 1: Selectivity Profile of 6-Substituted Azaindole Derivatives Data synthesized from representative SAR studies on azaindole scaffolds.

Target KinaseActivity (IC₅₀)Selectivity Factor (vs. Off-Targets)Mechanism of Selectivity
JAK1 < 10 nM> 20-fold vs. JAK2The 6-ethyl group fits the unique hydrophobic pocket near the JAK1 hinge, which is slightly larger than in JAK2.[1]
ROCK1/2 < 50 nM> 100-fold vs. PKA5-Azaindole core forms a key H-bond with Met156; 6-ethyl group fills the hydrophobic sub-pocket, excluding PKA.[1]
PIM1 > 1000 nMLow PotencyNegative Selectivity: The 6-ethyl group sterically clashes with the PIM1 hinge region (Gly-rich loop), unlike 6-chloro or 6-methyl analogs.[1]
Aurora B ~ 100 nMModerateModerate tolerance; selectivity depends on the C3-substituent (tail).[1][3]

Key Insight: In PIM kinase inhibitors, a 6-ethyl substituent on the azaindole ring was found to be not tolerated due to steric clash, whereas a 6-methyl group was accepted.[1] This demonstrates the "molecular ruler" function of the ethyl group in filtering out off-targets.[1]

Visualization: Signaling Pathway & Binding Mode

The following diagram illustrates the logical flow of using the 6-ethyl-5-azaindole scaffold to achieve selectivity in the JAK-STAT pathway, a common target for this class of molecules.[1]

G cluster_Selectivity Selectivity Filter (6-Ethyl Group) Scaffold 6-Ethyl-5-Azaindole (Fragment) Binding ATP Pocket Binding (Hinge Region) Scaffold->Binding Competes with ATP JAK1 JAK1 Pocket (Accommodates Ethyl) Binding->JAK1 High Affinity JAK2 JAK2 Pocket (Steric Clash) Binding->JAK2 Low Affinity PIM1 PIM1 Pocket (Steric Exclusion) Binding->PIM1 No Binding Downstream Inhibition of STAT Phosphorylation JAK1->Downstream Potent Inhibition JAK2->Downstream Weak/No Inhibition Outcome Selective Anti-Inflammatory Response Downstream->Outcome

Figure 1: Mechanism of Selectivity for 6-Ethyl-5-Azaindole Derivatives in the JAK-STAT Pathway.[1]

Experimental Protocol: Validating Selectivity

To objectively verify the selectivity of a 6-ethyl-5-azaindole derivative, the following Radioisotope-Based Kinase Assay (HotSpot™) protocol is recommended over fluorescence-based methods due to its resistance to interference from the azaindole fluorophore.[1]

Protocol: 33P-ATP Kinase Selectivity Profiling

  • Reagent Preparation:

    • Prepare a 10 mM stock of the 6-ethyl-5-azaindole derivative in 100% DMSO.[1]

    • Prepare a Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.[1][2]

  • Reaction Assembly:

    • In a 384-well plate, dispense 0.5 µL of compound (variable concentrations for IC₅₀ or single point at 1 µM).

    • Add 10 µL of Enzyme/Substrate mixture (e.g., JAK1 enzyme + peptide substrate).[1][2][3]

    • Incubate for 5 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Initiation:

    • Add 10 µL of ³³P-ATP (Specific Activity: 10 µCi/µL) to initiate the reaction.[1]

    • Final ATP concentration should be at the Km(app) for each specific kinase to ensure competitive binding conditions.[1][2][3]

  • Incubation & Termination:

    • Incubate for 120 minutes at RT.

    • Spot the reaction onto P81 ion-exchange filter paper.[1]

    • Wash filters extensively with 0.75% Phosphoric Acid to remove unbound ATP.[1][2][3]

  • Data Analysis:

    • Measure radioactivity via scintillation counting.[1][2][3]

    • Calculate % Inhibition =

      
      .[2]
      
    • Self-Validation: Ensure the Z-factor is > 0.[1][3]5. Use Staurosporine as a pan-kinase positive control.[1][2][3]

References

  • Vertex AI Search . Search Results for Azaindole Kinase Inhibitors and SAR. Retrieved February 21, 2026.[1][2]

  • Schirok, H., et al. (2008).[1][2][3] "Design and Synthesis of Potent and Selective Azaindole-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry, 51(20), 6642–6655.[1][2] Link (Demonstrates azaindole selectivity principles).[2]

  • PubChem . Compound Summary: this compound (CAS 1352398-62-9).[1] Link

  • Nishimura, Y., et al. (2019).[1][2][3] "Design and Synthesis of Potent and Selective PIM Kinase Inhibitors." ACS Medicinal Chemistry Letters. (Highlights the steric exclusion of 6-ethyl groups in related azaindole scaffolds).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel chemical entities demand a rigorous, evidence-based approach. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Ethyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound with potential applications in medicinal chemistry. As the toxicological properties of this specific compound have not been fully investigated, this guide is grounded in the principles of chemical analogy and precautionary safety, drawing from data on the parent heterocycle, pyridine, and related derivatives.[1]

Understanding the Hazard Profile: A Precautionary Approach

Pyridine is a flammable liquid and is harmful if inhaled, absorbed through the skin, or swallowed.[2] It is known to cause skin and eye irritation and may cause damage to the liver and central nervous system with prolonged exposure.[3] Furthermore, pyridine is toxic to aquatic organisms, necessitating careful disposal to prevent environmental contamination.[4] Given these known risks associated with the parent structure, this compound must be handled as a hazardous substance.

Potential Hazard Rationale based on Structural Analogs (Pyridine)
Flammability Pyridine is a flammable liquid.[2] Alkyl substitution is unlikely to significantly alter this property.
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][5]
Organ Toxicity Potential for liver, kidney, and central nervous system damage.[3]
Irritation Causes skin and serious eye irritation.
Environmental Hazard Toxic to aquatic life.[4]
Prerequisite Safety Measures: Personal Protective Equipment (PPE) and Handling

Before beginning any procedure that involves this compound, it is imperative to establish a safe working environment and utilize appropriate PPE.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

  • An eyewash station and safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[1]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[1]

  • Respiratory Protection: If there is a risk of inhalation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, bench paper) in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed hazardous waste container intended for flammable organic solvents. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers of this compound should be treated as hazardous waste, as they may retain chemical residue. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional guidelines.

Step 2: Labeling and Temporary Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

  • Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from ignition sources and incompatible materials.[7]

Step 3: Final Disposal

  • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • The recommended method of disposal for pyridine and its derivatives is high-temperature incineration.[8] This ensures the complete destruction of the compound, preventing its release into the environment.

  • Never dispose of this compound down the drain or in regular trash.[4]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[9]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Start Handling of This compound PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE Waste_Generation Waste Generation PPE->Waste_Generation Segregation Segregate Waste Streams Waste_Generation->Segregation Solid_Waste Solid Waste (Contaminated materials) Labeling Label Containers Clearly: - 'Hazardous Waste' - Chemical Name - Hazards Solid_Waste->Labeling Liquid_Waste Liquid Waste (Solutions, Rinsate) Liquid_Waste->Labeling Segregation->Solid_Waste Segregation->Liquid_Waste Storage Temporary Storage in Secondary Containment Labeling->Storage Disposal Arrange for Professional Disposal (Licensed Vendor) Storage->Disposal Incineration High-Temperature Incineration Disposal->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for this compound.

References

  • Material Safety Data Sheet for Pyridine. Available from: [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Safety Data Sheet for 5-AZAINDOLE. INDOFINE Chemical Company, Inc. Available from: [Link]

  • Safety Data Sheet for PYRIDINE. ChemSupply Australia. Available from: [Link]

  • UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet. Labbox Export. Available from: [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

Sources

Personal Protective Equipment & Handling Guide: 6-Ethyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Research Chemical / Heterocyclic Building Block Parent Scaffold: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) CAS (Parent): 271-34-1 (Reference for hazard extrapolation) Primary Hazards: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Dermal)

Part 1: Executive Safety Directive

Status: NOVEL COMPOUND – TREAT AS POTENT BIOACTIVE

6-Ethyl-1H-pyrrolo[3,2-c]pyridine is a derivative of 5-azaindole. While specific toxicological data for this ethyl derivative may be limited, the parent scaffold and similar pyridine-fused pyrroles are known skin, eye, and respiratory irritants with potential for acute toxicity upon ingestion.

Immediate Action Required:

  • Zero Inhalation Policy: All solid handling must occur inside a certified chemical fume hood or powder containment enclosure.

  • Ocular Defense: Risk of serious eye damage (H318) exists with azaindoles. Safety glasses are insufficient for powder handling; chemical goggles are mandatory.

  • Dermal Barrier: Pyridine derivatives can exhibit enhanced skin permeability. Double-gloving is required when handling solutions.

Part 2: Risk Assessment & Hazard Identification

Based on GHS classifications of the parent scaffold (5-Azaindole) and structural analogs.

Hazard ClassGHS CodeHazard StatementOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Do not touch mouth/face. Wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact will cause dermatitis. Immediate soap/water wash required.[3]
Eye Damage H318/H319 Causes serious eye damage/irritation.[1]High Risk. Dust can cause corneal injury. Eyewash station must be <10s away.
STOT - SE H335 May cause respiratory irritation.[1]Inhalation of dust/vapors triggers mucosal inflammation. Fume hood mandatory.

Part 3: Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the scale of operation and physical state of the compound.

PPE Decision Tree

PPE_Matrix Start Select Operation Scale SmallSolid Analytical (<100 mg) Solid State Start->SmallSolid PrepSolid Preparative (>100 mg) Solid State Start->PrepSolid Solution Solution Phase (Any Scale) Start->Solution Level1 LEVEL 1 PPE: - Nitrile Gloves (0.11mm) - Lab Coat - Safety Glasses w/ Side Shields - Fume Hood (Recommended) SmallSolid->Level1 Level2 LEVEL 2 PPE (DUST CONTROL): - Double Nitrile Gloves - Chemical Goggles (No Gaps) - Lab Coat + Apron - Fume Hood (MANDATORY) PrepSolid->Level2 Level3 LEVEL 3 PPE (SOLVENT BARRIER): - Double Nitrile or Laminate Gloves - Chemical Splash Goggles - Fume Hood (MANDATORY) Solution->Level3

Figure 1: PPE selection logic based on operational state and quantity.

Detailed Gear Specifications
ComponentSpecificationScientific Rationale
Gloves (Inner) Nitrile (4 mil / 0.10 mm) Standard barrier against incidental solid contact.
Gloves (Outer) Nitrile (Extended Cuff) or Laminate Pyridine moieties can permeate thin nitrile. Double gloving creates a sacrificial layer and allows safe doffing of contaminated outer gloves.
Eye Protection Chemical Goggles (Indirect Vent) Azaindole dust is fine and electrostatic; it can bypass safety glasses. Goggles seal the ocular cavity against airborne particulates.
Respiratory Fume Hood / N95 (Backup) Primary control is engineering (Hood). If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement.
Body Cotton Lab Coat + Tyvek Sleeves Prevents dust accumulation on personal clothing. Tyvek sleeves protect wrists from gap exposure between glove and coat.

Part 4: Operational Protocols

Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry solid.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Azaindoles are often fluffy, electrostatic solids that "jump" during weighing.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder weighing funnel to minimize surface area exposure.

  • Technique:

    • Tare the receiving vial before opening the source container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wet Wipe Method: Immediately wipe the balance area with a damp Kimwipe (solvent-soaked) after weighing to capture invisible dust.

Solubilization & Reaction
  • Solvent Choice: this compound is likely soluble in DMSO, DMF, or Methanol.

    • Note: DMSO enhances skin permeability, carrying the dissolved toxin directly into the bloodstream. Never handle DMSO solutions of this compound with single gloves.

  • Reaction Setup: Vent all reaction vessels to a scrubber or fume hood exhaust. Pyridine-like odors may indicate volatile degradation products.

Spill Management
  • Minor Spill (<1g):

    • Alert nearby personnel.

    • Don Level 2 PPE (Goggles + Double Gloves).

    • Cover spill with wet paper towels (to prevent dust lofting).

    • Wipe up and place in a sealed hazardous waste bag.

    • Clean surface with 1N HCl (neutralizes the basic pyridine nitrogen) followed by soap and water.

  • Major Spill (>1g): Evacuate area. Contact EHS.

Part 5: Waste & Disposal

Do not dispose of down the drain. The pyridine core is toxic to aquatic life (H410 potential).

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogen-Free Organic Solvents" (unless halogenated solvents were used).

  • Contaminated Debris: Gloves, weigh boats, and paper towels must be treated as solid hazardous waste.

Part 6: Emergency Response

IncidentProtocol
Eye Contact IMMEDIATE FLUSH: Hold eyelids open and flush with water for 15 minutes . Time is critical to prevent corneal opacity. Seek medical attention.
Skin Contact Remove contaminated clothing.[2][3] Wash skin vigorously with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Ingestion Rinse mouth with water. Do NOT induce vomiting. Contact Poison Control immediately.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9220, 5-Azaindole. Retrieved from [Link]

    • Source for parent scaffold hazards (H302, H315, H318, H335).
  • Source for handling protocols of solid azaindole deriv
  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Source for general "Novel Chemical" handling standards.
  • ECHA (European Chemicals Agency). Registration Dossier - Pyridine Derivatives. Retrieved from [Link]

    • Source for aquatic toxicity warnings regarding pyridine-based scaffolds.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.